molecular formula C24H28N2O5 B110331 Delapril diacid CAS No. 83398-08-7

Delapril diacid

Katalognummer: B110331
CAS-Nummer: 83398-08-7
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: PHASTBJLWIZXKB-KKSFZXQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delapril diacid is a key active metabolite of the prodrug Delapril, a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . As a potent inhibitor of ACE, its primary mechanism of action involves blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This action also leads to decreased aldosterone secretion, reducing sodium and water retention . Research indicates that this compound contributes to the sustained antihypertensive effects by specifically suppressing the release of angiotensin II from vascular tissues, a crucial mechanism for controlling arterial tone . This makes it a valuable compound for studying hypertension, cardiovascular function, and the tissue renin-angiotensin system . Its properties as a diacid metabolite are essential for investigating the full pharmacokinetic and pharmacologic profile of its parent drug, Delapril . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASTBJLWIZXKB-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232315
Record name Delapril diacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83398-08-7
Record name Delapril diacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delapril diacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Delapril diacid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Delapril Diacid

Abstract

Delapril is a non-sulfhydryl, lipophilic prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents.[1][2] Upon oral administration, it undergoes metabolic activation to its primary active metabolites, this compound (also known as delaprilat) and 5-hydroxy this compound.[1][3][4] The therapeutic efficacy of delapril is mediated exclusively through these active forms. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its molecular interaction with the Renin-Angiotensin-Aldosterone System (RAAS), its pharmacodynamic consequences, and the established experimental methodologies for validating its activity.

The Primary Target: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, systemic vascular resistance, and fluid-electrolyte balance.[5][6] Its overactivation is a key contributor to the pathophysiology of hypertension and heart failure.[5][7] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal blood pressure or low sodium concentration.[8][9]

Renin proteolytically cleaves angiotensinogen, a circulating protein synthesized by the liver, to form the inactive decapeptide, angiotensin I.[6][8] Angiotensin I is then converted into the potent octapeptide, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily located in the vascular endothelium of the lungs and kidneys.[6][7]

Angiotensin II exerts several powerful physiological effects to increase blood pressure:

  • Potent Vasoconstriction: It directly stimulates AT₁ receptors on vascular smooth muscle cells, causing arterioles to constrict and thereby increasing systemic vascular resistance.[6][10]

  • Aldosterone Secretion: It stimulates the zona glomerulosa of the adrenal cortex to release aldosterone.[5][7] Aldosterone acts on the kidneys to promote the reabsorption of sodium and water, increasing blood volume.[7][11]

  • Sympathetic Facilitation: It enhances sympathetic nervous system activity, further contributing to vasoconstriction and increased cardiac output.[10]

  • Antidiuretic Hormone (ADH) Release: It stimulates the posterior pituitary to release ADH (vasopressin), which increases water retention by the kidneys.[6]

The RAAS pathway represents a fundamental control system for cardiovascular homeostasis, making it a prime target for antihypertensive therapy.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lung Lungs / Endothelium cluster_adrenal Adrenal Cortex Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I (Inactive) Angiotensinogen->Angiotensin_I cleaved by Renin Renin Renin LowBP Low Blood Pressure / ↓Na+ LowBP->Renin stimulates ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II (Active) ACE->Angiotensin_II converts Ang I to Aldosterone Aldosterone Na_H2O_Retention Na+ & H₂O Retention Aldosterone->Na_H2O_Retention Angiotensin_II->Aldosterone stimulates Effects Physiological Effects Angiotensin_II->Effects Vasoconstriction Vasoconstriction Effects->Vasoconstriction BP_Increase ↑ Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Core Mechanism: Competitive Inhibition of ACE

Delapril itself is an esterified prodrug designed for oral bioavailability.[2][12] Following absorption, it is rapidly metabolized, primarily in the liver, via de-esterification to its active diacid metabolite, this compound (M-I), and a second active metabolite, 5-hydroxy-indane diacid (M-III).[13][14][15]

The core mechanism of action resides in the ability of these active diacid metabolites to act as potent, competitive inhibitors of the Angiotensin-Converting Enzyme.[1][4][16] By binding to the active site of ACE, this compound blocks the conversion of angiotensin I to angiotensin II.[1][17][18] This inhibition is the central event that precipitates the drug's therapeutic effects.

The reduction in circulating and tissue levels of angiotensin II leads to two primary consequences:

  • Reduced Vasopressor Activity: The potent vasoconstrictive effect of angiotensin II is diminished, resulting in the relaxation of arterial smooth muscle, a decrease in total peripheral resistance, and consequently, a lowering of blood pressure.[1][18]

  • Decreased Aldosterone Secretion: With less angiotensin II to stimulate the adrenal cortex, aldosterone secretion is reduced.[1][16] This leads to decreased sodium and water retention by the kidneys (a mild natriuretic and diuretic effect), which reduces blood volume and further contributes to blood pressure reduction.[10][11]

The Dual Pathway: Potentiation of Bradykinin

ACE is biochemically identical to an enzyme called kininase II, which is responsible for the degradation of bradykinin, a potent endogenous vasodilator.[10][17] By inhibiting ACE, this compound also inhibits the breakdown of bradykinin.[11] The resulting increase in local bradykinin levels contributes to the overall vasodilatory effect of the drug, complementing the effects of angiotensin II reduction.[10][19]

It is noteworthy that delapril exhibits a weaker bradykinin-potentiating action compared to other ACE inhibitors like captopril and enalapril.[2] This characteristic is thought to be responsible for the lower incidence of dry cough, a well-known side effect of ACE inhibitors that is mechanistically linked to bradykinin accumulation in the lungs.[2][20]

Delapril_Mechanism cluster_pathways Dual Pathways Affected by ACE Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (↑ Blood Pressure) Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE (Kininase II) Vasodilation Vasodilation (↓ Blood Pressure) Bradykinin->Vasodilation Delapril_Diacid This compound Inhibition_Node INHIBITS Delapril_Diacid->Inhibition_Node Inhibition_Node->Angiotensin_I Blocks ACE Action

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Delapril Diacid

This guide provides a comprehensive technical overview of Delapril and its primary active metabolite, this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, and analytical methodologies pertinent to this angiotensin-converting enzyme (ACE) inhibitor. The structure of this guide is designed to logically flow from fundamental molecular characteristics to complex clinical applications, providing both foundational knowledge and field-proven insights.

Introduction to Delapril: A Lipophilic ACE Inhibitor

Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized for its antihypertensive activity.[1] It is administered as a prodrug, which, upon absorption, is metabolized into its pharmacologically active forms: This compound (also known as M-I or delaprilat) and 5-hydroxy this compound (M-III).[1][2][3][4] The focus of this guide is on this compound, the principal mediator of the drug's therapeutic effects.

Unlike first-generation ACE inhibitors, Delapril's chemical structure, which incorporates an indanyl-glycine moiety, confers high lipophilicity.[2][5] This property is critical to its pharmacological profile, enabling more potent and sustained inhibition of ACE within vascular tissues compared to more hydrophilic agents like captopril and enalapril.[2][5] Clinically, Delapril is indicated for the treatment of hypertension and congestive heart failure, demonstrating a robust efficacy and safety profile.[6][7][8]

Molecular and Chemical Profile

Delapril is chemically described as 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid.[1] As a prodrug, its ester group is hydrolyzed in the liver to form the active carboxylate, this compound.[6][9]

PropertyValueSource
Molecular Formula (Delapril) C₂₆H₃₂N₂O₅[1]
Molecular Weight (Delapril) 452.5 g/mol [1]
Active Metabolites This compound, 5-hydroxy this compound[1][2]
Drug Class Angiotensin-Converting Enzyme Inhibitor[1]

Core Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The therapeutic effects of this compound are rooted in its potent and competitive inhibition of the angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).[6][10]

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. ACE plays a pivotal role by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[6] Angiotensin II elevates blood pressure by directly constricting blood vessels and by stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[1][6]

This compound competitively binds to ACE, preventing the formation of angiotensin II.[1][3] This inhibition leads to two primary downstream effects:

  • Vasodilation : Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, decreasing total peripheral resistance and lowering blood pressure.[1][6]

  • Natriuresis and Diuresis : The suppression of angiotensin II-mediated aldosterone secretion leads to decreased sodium and water reabsorption in the kidneys, reducing blood volume and further contributing to the antihypertensive effect.[1][3]

Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[10] While many ACE inhibitors potentiate bradykinin, Delapril exhibits a weak bradykinin-enhancing effect, which is theorized to contribute to its lower incidence of cough, a common side effect associated with this drug class.[5][11]

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction stimulates Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone stimulates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Delapril This compound Delapril->Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Pharmacodynamic Profile: From In Vitro Potency to In Vivo Efficacy

The pharmacodynamics of this compound are characterized by potent ACE inhibition, leading to significant and sustained antihypertensive effects.

In Vitro Characterization of ACE Inhibition

The inhibitory potency of this compound against ACE is quantified using biochemical assays that measure the enzymatic conversion of a substrate. High-Performance Liquid Chromatography (HPLC)-based assays are considered a gold standard for their accuracy and direct quantification capabilities.

Experimental Protocol: HPLC-Based Assay for ACE Inhibition

This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Principle: This method quantifies the formation of hippuric acid (HA) from the ACE-catalyzed cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL). The separation and quantification of HHL and HA are achieved by reverse-phase HPLC with UV detection.[12]

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES buffer (pH 8.3) containing 300 mM NaCl and 10 µM ZnCl₂.

    • ACE Solution: Prepare a working solution of rabbit lung ACE in assay buffer.

    • Substrate Solution: Dissolve HHL in assay buffer to a final concentration of 5 mM.[12]

    • Inhibitor Solutions: Prepare serial dilutions of this compound in assay buffer to cover a range of expected inhibitory concentrations.

    • Stopping Reagent: 1 M HCl.[12]

  • Assay Procedure:

    • In separate microcentrifuge tubes, pre-incubate 20 µL of inhibitor solution (or assay buffer for control) with 20 µL of the ACE solution at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Terminate the reaction by adding 250 µL of 1 M HCl.[12]

    • Extract the product (hippuric acid) by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.

    • Transfer 800 µL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 25:75 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 228 nm.

  • Data Analysis:

    • Calculate the peak area for hippuric acid in all samples.

    • Determine the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Area_control - Area_sample) / Area_control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Pharmacodynamics

Preclinical studies in animal models, particularly spontaneously hypertensive rats (SHR), have demonstrated the potent in vivo effects of Delapril.

  • Antihypertensive Action: Oral administration of Delapril at doses of 1-10 mg/kg produces a significant and long-lasting reduction in blood pressure.[2]

  • Vascular ACE Inhibition: A key finding is that Delapril's antihypertensive effect is strongly correlated with the suppression of angiotensin II release from the vascular wall.[2][13] In isolated perfused hind legs of SHR, this compound dose-dependently suppressed Ang II release, with a maximal inhibition of approximately 51%.[13] This highlights the importance of targeting tissue-level RAAS.

  • Organ Protection: In long-term studies, Delapril prevents the development of cardiac hypertrophy, and renal sclerosis, and improves survival rates in stroke-prone SHR.[2] This demonstrates that its benefits extend beyond simple blood pressure reduction to mitigating end-organ damage.

Preclinical FindingModelKey ResultSource
Antihypertensive Effect Spontaneously Hypertensive Rats (SHR)Marked and long-lasting blood pressure reduction at 1-10 mg/kg orally.[2]
Vascular Ang II Suppression Isolated Perfused Hind Legs (SHR)This compound inhibited Ang II release by up to 51%.[13]
Organ Protection Stroke-Prone SHRPrevented cardiac hypertrophy and renal sclerosis; improved survival.[2]

Pharmacokinetic Profile: A Prodrug Strategy for Enhanced Tissue Penetration

The pharmacokinetic profile of Delapril is defined by its prodrug nature and high lipophilicity, which facilitates its absorption and tissue distribution.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Delapril is rapidly absorbed after oral administration and undergoes hepatic esterolysis to form its two primary active metabolites, this compound (M-I) and 5-hydroxy this compound (M-III).[2][6][9] The high lipophilicity of the parent compound, conferred by the indanyl-glycine moiety, allows for greater penetration into tissues, where it can be converted to the active diacid form to inhibit local ACE activity.[2] The active metabolites are primarily eliminated from the body via urinary excretion.[2][14]

Delapril_Metabolism Oral Oral Administration Delapril Delapril (Prodrug) Highly Lipophilic Oral->Delapril Liver Liver (Hepatic Esterolysis) Delapril->Liver First-Pass Metabolism Metabolite1 This compound (Active Metabolite M-I) Liver->Metabolite1 converts to Metabolite2 5-hydroxy this compound (Active Metabolite M-III) Liver->Metabolite2 converts to Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic activation and clearance pathway of Delapril.

Pharmacokinetics in Special Populations

In patients with chronic renal failure, the elimination of Delapril's metabolites is impaired. Studies have shown that the elimination half-life of this compound (M-1) is significantly prolonged in patients with markedly deteriorated kidney function.[15] Consequently, the peak plasma concentration and area under the curve (AUC) are larger in this population, necessitating dosage adjustments to avoid drug accumulation and potential toxicity.[14][15]

ParameterNormal Renal FunctionMarked Renal FailureSignificanceSource
M-1 Elimination Half-Life NormalSignificantly ProlongedHigher drug exposure[15]
M-1 Peak Plasma Conc. NormalSignificantly LargerIncreased peak effect[15]
M-1 AUC NormalSignificantly LargerIncreased total exposure[15]

Analytical Methodologies for Quantification

Accurate quantification of Delapril and its metabolites is essential for quality control, pharmacokinetic studies, and clinical monitoring. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely used method.[16]

Experimental Protocol: RP-HPLC for Delapril Quantification in Pharmaceutical Formulations

This protocol provides a validated workflow for the determination of Delapril in tablet dosage forms.

  • Principle: The method uses RP-HPLC with a C8 or C18 column and UV detection to separate and quantify Delapril from other excipients and potential degradation products.[16][17]

  • Instrumentation & Conditions:

    • HPLC System: Liquid chromatograph with a UV or photodiode array (PDA) detector.[16]

    • Column: C8 column (250 mm × 4.6 mm, 5 µm).[16]

    • Mobile Phase: A mixture of acetonitrile and 0.3% triethylamine solution (pH 3.0, adjusted with phosphoric acid) in a 55:45 (v/v) ratio.[16]

    • Flow Rate: 1.2 mL/min.[16]

    • Detection Wavelength: 220 nm.[16][17]

    • Column Temperature: 35°C.[16]

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve a Delapril reference standard in the mobile phase to obtain a known concentration (e.g., 300 µg/mL).[17]

    • Sample Solution: a. Weigh and finely powder at least 20 tablets to ensure homogeneity. b. Transfer an amount of powder equivalent to 30 mg of Delapril into a 100 mL volumetric flask. c. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, then dilute to the mark with the mobile phase. d. Filter the solution through a 0.45 µm membrane filter prior to injection.[16][17]

  • Validation & Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the Delapril peak based on its retention time compared to the standard.

    • Quantify the amount of Delapril in the sample by comparing its peak area to that of the standard solution. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[17]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Tablet Formulation Powder Weigh & Powder Start->Powder Dissolve Dissolve in Mobile Phase (Sonication) Powder->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column C8 Column Separation Inject->Column Detect UV Detection (220 nm) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Quantify Quantification (vs. Standard) Data->Quantify

Caption: General workflow for the quantification of Delapril using RP-HPLC.

Clinical Profile and Therapeutic Application

Clinical trials have established Delapril as an effective and well-tolerated agent for managing hypertension and congestive heart failure.

  • Hypertension: In a large clinical study in Japan involving 1,008 patients, Delapril was effective in lowering blood pressure in 73% of cases.[7] The efficacy rates were high across different etiologies: 73% for essential hypertension, 85% for renal hypertension, and 80% for renovascular hypertension.[7]

  • Congestive Heart Failure (CHF): In a double-blind study comparing Delapril to Enalapril in patients with NYHA class II and III CHF, both drugs were shown to be effective.[8] After 8 weeks, Delapril significantly increased exercise duration and cardiac ejection fraction while reducing left ventricular end-systolic volume, with no significant differences observed between the two treatment groups.[8]

  • Safety and Tolerability: Delapril is generally well-tolerated. The incidence of side effects is low; in the large Japanese study, the most common events were orthostatic dizziness (1.7%) and dizziness (1.3%).[7] Notably, the incidence of dry cough, a well-known side effect of ACE inhibitors, was low at 1.1%.[7] In another study, changing patients who developed a cough on enalapril to delapril resulted in resolution of the cough in 50% of cases.[5]

  • Combination Therapy: The fixed-dose combination of Delapril with the calcium channel blocker manidipine has proven to be an effective therapeutic strategy, particularly for high-risk patients or those who do not respond to monotherapy.[18][19]

Clinical ApplicationStudy DesignKey OutcomeSource
Hypertension Open-label (n=1,008)73% overall efficacy rate in lowering blood pressure.[7]
Congestive Heart Failure Double-blind vs. Enalapril (n=195)Delapril was as effective as enalapril in improving exercise tolerance and cardiac function.[8]
Safety Profile Multiple Clinical TrialsLow incidence of side effects, particularly a lower rate of cough compared to other ACE inhibitors.[5][7]
Combination Therapy vs. MonotherapyDelapril/manidipine combination showed significantly greater antihypertensive efficacy than either agent alone.[19]

Conclusion

This compound is a potent, lipophilic ACE inhibitor with a well-defined pharmacological profile. Its mechanism of action is centered on the effective and sustained inhibition of the renin-angiotensin-aldosterone system, particularly at the tissue level. This activity translates into robust antihypertensive effects and beneficial end-organ protection, as demonstrated in both preclinical and extensive clinical studies. Its favorable pharmacokinetic properties, driven by its prodrug design, and its high tolerability, including a low incidence of cough, position Delapril as a valuable therapeutic option in the management of cardiovascular disease. Further research may continue to explore its role in specific high-risk patient populations and its potential for synergistic effects in novel combination therapies.

References

  • National Center for Biotechnology Information. (n.d.). Delapril. PubChem. Retrieved from [Link]1]

  • Giudicelli, J. F., & Berdeaux, A. (1991). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Hypertension, 4(1 Pt 2), 53S-59S.[2]

  • Patsnap. (2024). What is the mechanism of Delapril Hydrochloride? Patsnap Synapse. Retrieved from [Link]6]

  • Saruta, T. (1991). Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril. American Journal of Hypertension, 4(1 Pt 2), 73S-77S.[7]

  • Okunishi, H., Shiota, N., Tani, M., & Miyazaki, M. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S-66S.[13]

  • Saruta, T., & Nishikawa, K. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension, 4(1 Pt 2), 48S-52S.[5]

  • Morioka, S., Kudo, S., & Orikasa, S. (1987). Pharmacokinetics and Acute Effect on the Renin-Angiotensin System of Delapril in Patients With Chronic Renal Failure. Clinical Nephrology, 27(2), 65-70.[20]

  • DrugBank Online. (n.d.). Delapril Hydrochloride. Retrieved from [Link]3]

  • Veeprho. (n.d.). Delapril Impurities and Related Compound. Retrieved from [Link]4]

  • Meredith, P. A., & Elliott, H. L. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177-196.[9]

  • De Luca, N., & Izzo, R. (2010). Combination delapril/manidipine as antihypertensive therapy in high-risk patients. Future Cardiology, 6(1), 27-38.[18]

  • Zuanetti, G., Latini, R., Maggioni, A. P., & Franzosi, M. G. (1995). Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure. The American Journal of Cardiology, 75(18), 25F-30F.[8]

  • Zannad, F., & de Gaudemaris, R. (2008). Manidipine–delapril combination in the management of hypertension. Vascular Health and Risk Management, 4(3), 521–529.[14]

  • The Delapril Study Group. (1995). Multicenter, randomized, placebo-controlled, double-blind study of the safety and efficacy of oral delapril in patients with congestive heart failure. The American Journal of Cardiology, 75(18), 18F-24F.[21]

  • The Delapril Italian Study Group. (1995). Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. The American Journal of Cardiology, 75(18), 34F-39F.[22]

  • Patsnap. (2024). What is Delapril Hydrochloride used for? Patsnap Synapse. Retrieved from [Link]10]

  • Onoyama, K., Nanishi, F., & Irie, H. (1988). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Journal of Clinical Pharmacology, 28(2), 159-166.[15]

  • Patsnap. (n.d.). Delapril Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]11]

  • Drugs. (2003). Delapril/manidipine. Drugs, 63(19), 2063-2070.[19]

Sources

Determination of In Vitro ACE Inhibitory Activity of Delapril Diacid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the principles and execution of in vitro assays to determine the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Delapril diacid.

Foundational Context: The Renin-Angiotensin System and Delapril's Mechanism of Action

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1][2] A key enzyme in this pathway, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][3][4] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating aldosterone secretion, which promotes sodium and water retention.[4] Consequently, the inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[2][5][6]

Delapril is a lipophilic, non-sulfhydryl ACE inhibitor that is administered as a prodrug.[5][7] Following oral administration, it is metabolized in the body into its primary active metabolites: This compound and 5-hydroxy this compound.[5][8][9][10] These active diacid forms are responsible for the therapeutic effect by competitively binding to and inhibiting ACE, thereby blocking the production of Angiotensin II and leading to vasodilation and reduced blood pressure.[5][8][11] In vitro studies have shown that these metabolites are significantly more potent than the well-known ACE inhibitor, captopril.[6][9]

The Role of this compound in ACE Inhibition

The following diagram illustrates the role of the Renin-Angiotensin System and the specific point of intervention for this compound.

RAS_Pathway cluster_system Renin-Angiotensin System (RAS) cluster_inhibitor Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Inactive) Angiotensinogen->AngI Renin AngII Angiotensin II (Active) AngI->AngII ACE Effects Vasoconstriction & Aldosterone Secretion AngII->Effects Delapril This compound (Active Inhibitor) Delapril->AngII Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep 1. Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) setup 2. Assay Setup (Add Inhibitor/Buffer + ACE) prep->setup preincubate 3. Pre-incubation (10 min @ 37°C) setup->preincubate reaction 4. Initiate Reaction (Add HHL Substrate) preincubate->reaction incubate 5. Incubation (30-60 min @ 37°C) reaction->incubate stop 6. Terminate Reaction (Add 1 M HCl) incubate->stop extract 7. Extract HA (Ethyl Acetate + Centrifuge) stop->extract quantify 8. Quantify HA (Measure Absorbance @ 228 nm) extract->quantify calculate 9. Calculate Results (% Inhibition & IC50) quantify->calculate

Caption: Step-by-step experimental workflow for the in vitro ACE inhibition assay.

Step-by-Step Procedure

Perform all assays in triplicate.

  • Assay Setup: In labeled microcentrifuge tubes, set up the following reactions:

    • Sample (Test Inhibitor): 20 µL of this compound solution (at each concentration) + 20 µL of ACE Solution.

    • Positive Control: 20 µL of Captopril solution (at each concentration) + 20 µL of ACE Solution.

    • 100% Activity Control (A): 20 µL of Assay Buffer + 20 µL of ACE Solution.

    • Blank Control (B): 20 µL of Assay Buffer + 20 µL of Assay Buffer (No ACE).

  • Pre-incubation: Gently vortex all tubes and pre-incubate the mixtures at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [9]3. Initiate Reaction: Start the reaction by adding 50 µL of the 5 mM HHL substrate solution to each tube.

  • Incubation: Vortex immediately and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range. [12]5. Terminate Reaction: Stop the reaction by adding 250 µL of 1 M HCl to each tube. [9]6. Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases. [9][12]7. Quantification: Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent (e.g., using a vacuum concentrator or by heating at 95°C). Reconstitute the dried hippuric acid residue in 1.0 mL of deionized water. Measure the absorbance at 228 nm against a deionized water blank. [13][14]

Data Analysis and Interpretation

Calculation of ACE Inhibition

The percentage of ACE inhibition is calculated using the following formula, which accounts for the absorbance of the controls:

% Inhibition = [ (Acontrol - Ablank) - (Asample - Ablank) ] / (Acontrol - Ablank) * 100

Where:

  • Acontrol is the absorbance of the 100% activity control.

  • Asample is the absorbance of the sample containing this compound.

  • Ablank is the absorbance of the blank control (no enzyme).

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

  • Calculate the % inhibition for each concentration of this compound tested.

  • Plot the % inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 value is determined from the curve as the concentration that corresponds to 50% inhibition. [15][16]

Expected Data and Assay Validation

The assay is considered valid if the positive control (Captopril) yields an IC50 value consistent with literature reports (typically in the low nanomolar range for this assay). [17]this compound is expected to be a potent inhibitor.

CompoundTargetAssay TypeExpected IC50 Range
This compound Angiotensin-Converting Enzyme (ACE)Spectrophotometric (HHL)Low Nanomolar (nM)
Captopril Angiotensin-Converting Enzyme (ACE)Spectrophotometric (HHL)1-25 nM [18][17]

Note: The potency of this compound has been reported to be 4 to 14 times greater than Captopril in some in vitro systems. [6][9]

References

  • Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. (n.d.). PubMed. [Link]

  • Delapril | C26H32N2O5. (n.d.). PubChem. [Link]

  • ACE-inhibitory activity assay: IC50. (2022). protocols.io. [Link]

  • Serra, C. P., Cortes, S. F., Silva, M. A., Braga, F. C. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 12(6-7), 424-432. [Link]

  • ACE-inhibitory activity assay: IC50. (2022). protocols.io. [Link]

  • Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S–66S. [Link]

  • Serra, C. P., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Semantic Scholar. [Link]

  • Sironi, G. (1993). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Hypertension, 6(5 Pt 2), 159S-165S. [Link]

  • Serra, C. P., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. PubMed. [Link]

  • Imai, Y., et al. (1993). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension, 6(5 Pt 2), 149S-158S. [Link]

  • ACE-inhibitory activity assay: IC50. (2022). Ciência-UCP | Universidade Católica Portuguesa. [Link]

  • Wu, J., et al. (2002). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the. Journal of Agricultural and Food Chemistry, 50(5), 1085–1089. [Link]

  • Le Maux, S., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Food Chemistry, 141(3), 2531–2538. [Link]

  • Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. ResearchGate. [Link]

  • Serra, C. P., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Semantic Scholar. [Link]

  • What is Delapril Hydrochloride used for? (2024). Patsnap Synapse. [Link]

  • Metzger, R., et al. (1993). Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. American Journal of Physiology-Heart and Circulatory Physiology, 265(4), H1397–H1405. [Link]

  • In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). (2021). ETFLIN. [Link]

  • What is the mechanism of Delapril Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Kelly, J. G., O'Malley, K. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177–196. [Link]

  • What is the simple protocol or method to determine ACE inhibitory activity of peptides? (2019). ResearchGate. [Link]

  • ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance. [Link]

  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (2020). MDPI. [Link]

  • Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]

Sources

The Nexus of Lipophilicity and Efficacy: A Technical Guide to Delapril Diacid's Superior Tissue Penetration

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The therapeutic efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors is not solely dictated by their plasma concentration but is intrinsically linked to their ability to penetrate tissues and inhibit local ACE activity. This is particularly crucial in the context of cardiovascular diseases where tissue-specific ACE inhibition can prevent or reverse organ damage. Delapril, a lipophilic, non-sulfhydryl ACE inhibitor, and its active metabolite, Delapril diacid, have demonstrated potent and long-lasting antihypertensive effects. This technical guide delves into the core relationship between the lipophilicity of this compound and its enhanced tissue penetration, providing a scientific rationale for its clinical effectiveness. We will explore the theoretical underpinnings, present detailed experimental protocols for characterization, and discuss the implications for drug development.

Introduction: Beyond Plasma ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. While circulating ACE in the plasma plays a role, a significant portion of ACE is bound to the endothelium of various tissues, including the heart, kidneys, and blood vessels.[1] Inhibition of this tissue-bound ACE is paramount for achieving comprehensive RAAS blockade and conferring end-organ protection.[2]

Delapril is a prodrug that is rapidly converted in the body to its active diacid metabolite, this compound.[3][4] A key molecular feature of Delapril is the presence of an indanylglycine moiety, which imparts a high degree of lipophilicity.[3][4] This characteristic distinguishes it from more hydrophilic ACE inhibitors like captopril and enalapril, and is directly correlated with its enhanced ability to penetrate tissues and exert a more profound and sustained inhibition of local ACE.[3][4]

This guide will provide a comprehensive exploration of the lipophilicity of this compound, its measurement, and its direct impact on tissue penetration, offering valuable insights for researchers in the field of cardiovascular pharmacology and drug development.

The Physicochemical Advantage: Understanding Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[5] It governs the ability of a drug to cross biological membranes, a prerequisite for reaching intracellular and interstitial targets. For ACE inhibitors, higher lipophilicity is associated with greater tissue distribution and more effective inhibition of tissue-bound ACE.[6]

Table 1: Comparative Lipophilicity of Selected ACE Inhibitor Diacids

ACE Inhibitor DiacidRelative LipophilicityReference
This compoundHigh[3][4]
QuinaprilatHigh[7]
TrandolaprilatHigh[7][8]
FosinoprilatHigh[6]
EnalaprilatLow[3][6]
CaptoprilLow[3][7]
LisinoprilLow[7]

This higher lipophilicity is a key factor in this compound's ability to effectively penetrate vascular and cardiac tissues, leading to a more potent and prolonged inhibition of local ACE compared to its more hydrophilic counterparts.[3]

Methodologies for Assessing Lipophilicity and Tissue Penetration

A multi-faceted experimental approach is necessary to fully characterize the lipophilicity of a compound and its subsequent tissue penetration. This section provides detailed protocols for key in vitro, ex vivo, and in vivo assays.

In Vitro Assessment of Lipophilicity: The Shake-Flask Method for LogD Determination

The "gold standard" for experimentally determining lipophilicity is the shake-flask method, which measures the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a physiological pH.[9][10]

Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by mixing them overnight and then separating the phases.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike a known volume of the stock solution into a predetermined volume of the aqueous phase to achieve a final concentration suitable for analytical detection.

  • Partitioning:

    • Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing this compound in a glass vial.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of this compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculation of LogD:

    • LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases Prepare & Saturate n-Octanol & Buffer (pH 7.4) Partition Mix Phases & Shake to Equilibrium Prep_Phases->Partition Prep_Sample Prepare this compound Stock Solution Prep_Sample->Partition Separate Centrifuge for Phase Separation Partition->Separate Quantify Quantify Concentration in Each Phase (LC-MS/MS) Separate->Quantify Calculate Calculate LogD Quantify->Calculate

In Vitro Assessment of Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or blood-brain barrier.

Protocol: PAMPA Assay

  • Plate Preparation:

    • Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer.

  • Compound Preparation:

    • Prepare a solution of this compound in a buffer at the desired pH (e.g., pH 7.4) in a 96-well acceptor plate.

  • Permeability Assay:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Plate Coat Donor Plate with Lipid Membrane Incubate Incubate 'Sandwich' (Donor + Acceptor) Prep_Plate->Incubate Prep_Compound Prepare this compound in Acceptor Plate Prep_Compound->Incubate Quantify Quantify Concentration in Both Plates (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Ex Vivo Assessment of Tissue Binding: Radioligand Binding Assay

This assay quantifies the inhibition of ACE in tissue homogenates, providing a direct measure of the compound's ability to interact with tissue-bound enzyme.

Protocol: Ex Vivo ACE Inhibition Assay

  • Animal Dosing:

    • Administer Delapril orally to a cohort of laboratory animals (e.g., rats).

  • Tissue Collection and Homogenization:

    • At various time points post-dosing, euthanize the animals and collect target tissues (e.g., heart, lung, kidney, aorta).

    • Homogenize the tissues in a suitable buffer.

  • Radioligand Binding:

    • Incubate the tissue homogenates with a radiolabeled ACE inhibitor (e.g., 125I-351A).

  • Separation and Quantification:

    • Separate the bound and free radioligand (e.g., by filtration).

    • Quantify the amount of bound radioligand using a gamma counter.

  • Data Analysis:

    • Compare the binding in tissues from Delapril-treated animals to that in tissues from vehicle-treated animals to determine the percentage of ACE inhibition.[2]

G Dosing Oral Administration of Delapril to Animal Model Tissue_Collection Tissue Collection (Heart, Lung, Kidney) Dosing->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Binding_Assay Incubation with Radiolabeled ACE Inhibitor Homogenization->Binding_Assay Separation Separation of Bound/ Free Radioligand Binding_Assay->Separation Quantification Quantification of Bound Radioligand Separation->Quantification Analysis Calculation of % ACE Inhibition Quantification->Analysis

In Vivo Assessment of Tissue Distribution: Quantitative Whole-Body Autoradiography (QWBA)

QWBA is a powerful imaging technique that provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body of an animal.[11][12]

Protocol: QWBA Study

  • Radiolabeling:

    • Synthesize a radiolabeled version of Delapril (e.g., with 14C or 3H).

  • Animal Dosing:

    • Administer the radiolabeled Delapril to animals.

  • Sample Collection:

    • At various time points, euthanize the animals and freeze the entire body in a cryo-embedding medium.

  • Sectioning:

    • Obtain thin whole-body sections using a cryomacrotome.

  • Imaging:

    • Expose the sections to a phosphor imaging plate.

  • Quantification:

    • Scan the imaging plate and quantify the radioactivity in different tissues and organs using image analysis software, comparing the signal to radiolabeled standards.[11][12]

Analytical Quantification: LC-MS/MS Method for this compound in Tissue

Accurate quantification of this compound in tissue homogenates is crucial for the aforementioned assays. A robust and sensitive LC-MS/MS method is the preferred analytical technique.

Protocol: LC-MS/MS Quantification of this compound in Tissue Homogenates

  • Sample Preparation:

    • Homogenize a known weight of tissue in a suitable buffer.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from endogenous matrix components.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. For Delapril (the prodrug), a transition of m/z 453.1 → 234.1 has been reported.[13] The transitions for this compound would need to be optimized.

The Causality Chain: From Lipophilicity to Clinical Benefit

The enhanced lipophilicity of this compound sets in motion a cascade of events that ultimately translates to improved clinical outcomes.

G Lipophilicity High Lipophilicity of This compound Membrane_Penetration Enhanced Penetration of Biological Membranes Lipophilicity->Membrane_Penetration enables Tissue_Distribution Increased Distribution to Target Tissues (Heart, Vasculature, Kidney) Membrane_Penetration->Tissue_Distribution leads to ACE_Inhibition Potent and Sustained Inhibition of Tissue-Bound ACE Tissue_Distribution->ACE_Inhibition results in RAAS_Blockade Comprehensive RAAS Blockade ACE_Inhibition->RAAS_Blockade achieves Clinical_Benefit Improved Blood Pressure Control & End-Organ Protection RAAS_Blockade->Clinical_Benefit provides

The ability of this compound to readily cross cell membranes allows for greater accumulation in key target tissues. This leads to a more profound and sustained inhibition of local ACE, effectively blunting the deleterious effects of angiotensin II at the site of action. This superior tissue-level RAAS blockade is a key contributor to Delapril's demonstrated efficacy in reducing hypertension and preventing target organ damage, such as cardiac hypertrophy and renal sclerosis.[3]

Conclusion and Future Directions

The high lipophilicity of this compound is not merely a physicochemical descriptor but a fundamental driver of its therapeutic efficacy. This property facilitates superior tissue penetration and inhibition of tissue-bound ACE, offering a distinct advantage over less lipophilic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify these properties.

Future research should focus on obtaining precise quantitative data on the lipophilicity (logD) of this compound and conducting head-to-head QWBA studies against other ACE inhibitors to definitively map its tissue distribution profile. Such studies will further solidify the understanding of the structure-activity relationships that govern the clinical benefits of this important class of cardiovascular drugs.

References

  • Brambilla, A., et al. (1995). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Cardiology, 75(14), 7F-12F. [Link]

  • Ito, K., et al. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Nihon Yakurigaku Zasshi, 97(3), 147-156. [Link]

  • Singh, I., & Singh, J. (1993). Relative lipophilicities and structural-pharmacological considerations of various angiotensin-converting enzyme (ACE) inhibitors. Methods and Findings in Experimental and Clinical Pharmacology, 15(6), 353-360. [Link]

  • Genès, N., et al. (1995). [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. Thérapie, 50(2), 127-133. [Link]

  • van Gilst, W. H., et al. (2003). Effects of ACE Inhibitors on Cardiac Angiotensin II and Aldosterone in Humans: “Relevance of Lipophilicity and Affinity for ACE”. American Journal of Hypertension, 16(10), 847-853. [Link]

  • Genès, N., et al. (1995). [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. Thérapie, 50(2), 127-133. [Link]

  • Unger, T., et al. (1999). The Lipophilic Properties of Angiotensin I-Converting Enzyme Inhibitors Do Not Influence Their Diffusion Through Cultured Endothelium. Japanese Journal of Pharmacology, 81(4), 346-352. [Link]

  • Mehta, S., & Yarrarapu, S. N. S. (2023). ACE Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Perisic, M., et al. (2014). Lipophilicity Examination of Some ACE inhibitors and Hydrochlorothiazide on Cellulose in RP Thin-Layer Chromatography. Macedonian Pharmaceutical Bulletin, 60(1), 19-27. [Link]

  • Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]

  • Tzakos, A. G., & Gerothanassis, I. P. (2005). Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 359-368. [Link]

  • Bienta. (n.d.). LogP / LogD shake-flask method. protocols.io. [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

  • Abdel-Ghany, M. F., et al. (2015). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. RSC Advances, 5(82), 67015-67022. [Link]

  • QPS. (n.d.). Quantitative Whole-Body Autoradiography (QWBA). [Link]

  • Solon, E. G., & Kraus, L. (2013). Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance. Journal of Pharmacological and Toxicological Methods, 68(1), 133-143. [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]

  • ACE Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

  • McEwen, A., & Henson, C. (2015). Quantitative whole-body autoradiography: past, present and future. Bioanalysis, 7(5), 557-568. [Link]

  • Hori, Y., et al. (1987). Pharmacokinetics and Acute Effect on the Renin-Angiotensin System of Delapril in Patients With Chronic Renal Failure. Clinical Nephrology, 27(2), 65-70. [Link]

  • Wang, R., et al. (2017). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 14(4), 1238-1249. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • McEwen, A., & Henson, C. (2015). Quantitative whole-body autoradiography: past, present and future. Future Science OA, 1(2), FSO69. [Link]

  • Solon, E. G. (2006). Quantitative Whole-Body Autoradiography (QWBA). In Handbook of Radiopharmaceuticals (pp. 539-564). CRC Press. [Link]

  • Hayun, et al. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 11(21), 12-18. [Link]

  • PubChem. (n.d.). Delapril. National Center for Biotechnology Information. [Link]

  • Johnston, C. I. (1992). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of Hypertension. Supplement: Official Journal of the International Society of Hypertension, 10(7), S17-S22. [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. [Link]

  • Wu, R., & Varghese, J. (2008). Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. The Journal of Physical Chemistry B, 112(3), 977-986. [Link]

  • Cushman, D. W., et al. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British Journal of Clinical Pharmacology, 28 Suppl 2, 115S-130S. [Link]

  • Ariyani, H., et al. (2023). Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl. PeerJ, 11, e14890. [Link]

  • Hori, Y., et al. (1988). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Japanese Journal of Nephrology, 30(11), 1291-1300. [Link]

  • Zhang, P., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 991206. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • Cecchi, F., et al. (2022). Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach. Metabolites, 12(11), 1083. [Link]

  • Chen, D., et al. (2014). Streamlining sample preparation and LC-MS/MS multiresidue analysis of antibiotics in animal tissues. ResearchGate. [Link]

  • Fischer, L., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1469-1481. [Link]

  • Silva, A. F. D., et al. (2022). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring. Foods, 11(15), 2291. [Link]

  • Lytvyn, Y., et al. (2021). Effect of ramipril on kidney, lung and heart ACE2 in a diabetic mice model. Scientific Reports, 11(1), 7088. [Link]

  • Obokata, M., & Borlaug, B. A. (2019). Altered Hemodynamics and End-Organ Damage in Heart Failure: Impact on the Lung and Kidney. Current Heart Failure Reports, 16(4), 103-113. [Link]

Sources

Synthesis and chemical properties of Delapril diacid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Delapril Diacid

Introduction

This guide provides a comprehensive technical overview of this compound, the principal active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Delapril. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the practical synthesis, detailed chemical properties, and robust analytical methodologies required for the characterization and quantification of this pharmacologically significant molecule.

Overview of Delapril and its Role as an ACE Inhibitor

Delapril is a lipophilic, non-sulfhydryl ACE inhibitor used in the management of hypertension.[1][2][3] Like many modern ACE inhibitors, it is administered as an esterified prodrug to enhance oral bioavailability.[4] Its therapeutic effect stems from the inhibition of the ACE, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Delapril and its active metabolites induce vasodilation, reduce aldosterone secretion, and consequently lower blood pressure.[1][2][5]

This compound: The Active Metabolite

Upon oral administration, Delapril undergoes rapid de-esterification in vivo, primarily in the liver, to form its active diacid metabolite, this compound (also known as Delaprilat or M-I).[6][7] This enzymatic hydrolysis is a crucial bioactivation step, as the resulting dicarboxylic acid structure is essential for binding to the zinc ion within the active site of the angiotensin-converting enzyme.[8] this compound, along with a secondary active metabolite, 5-hydroxy this compound, is responsible for the sustained antihypertensive effects observed clinically.[1][6][9] In laboratory and research settings, understanding the synthesis and properties of the pure diacid form is paramount for pharmacological assays, impurity profiling, and stability studies.

Scope of the Guide

This document provides field-proven insights into:

  • A reliable laboratory-scale synthesis of this compound via controlled hydrolysis of the parent prodrug.

  • A detailed summary of its key physicochemical and spectroscopic properties.

  • A validated, step-by-step protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for accurate quantification and purity assessment.

Synthesis of this compound

Principle of Synthesis: Hydrolytic Conversion

The most direct and common method for preparing this compound is through the chemical hydrolysis of the ethyl ester group of Delapril.[10][11] This transformation mirrors the in vivo metabolic activation pathway. The reaction is typically catalyzed by a base, such as sodium hydroxide, which saponifies the ester to yield the corresponding carboxylate salt. Subsequent acidification protonates the salt, precipitating the final diacid product.

Rationale for Method Selection

Base-catalyzed hydrolysis is a robust and high-yielding method for ester cleavage that is well-suited for this substrate. It avoids the harsh conditions of acid-catalyzed hydrolysis, which could potentially lead to side reactions or degradation of the peptide-like structure. The process is straightforward, easily scalable for laboratory needs, and allows for a simple purification procedure, making it a trustworthy and self-validating system for obtaining high-purity this compound.

Detailed Experimental Protocol: Laboratory-Scale Hydrolysis of Delapril

This protocol describes a standard procedure for the conversion of Delapril hydrochloride to this compound.

Materials:

  • Delapril hydrochloride

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve Delapril hydrochloride (1.0 equivalent) in a minimal amount of methanol in a round-bottom flask.

  • Hydrolysis: While stirring at room temperature, add 1 M sodium hydroxide solution (approximately 2.5 equivalents) dropwise. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. This typically takes 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 2-3. The this compound product will precipitate as a white solid.

  • Extraction (Work-up): Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary to achieve high purity.

Synthesis Pathway Visualization

G cluster_info Hydrolytic Conversion Delapril Delapril (Ester Prodrug) Reagents 1. NaOH, H₂O/MeOH 2. HCl (aq) Delapril->Reagents Diacid This compound (Active Metabolite) Reagents->Diacid info_node This diagram illustrates the base-catalyzed hydrolysis of the Delapril ester to its pharmacologically active diacid form.

Caption: Synthetic pathway for this compound via hydrolysis.

Physicochemical and Spectroscopic Properties

Core Physicochemical Data

The fundamental properties of this compound have been computed and are summarized below for easy reference.

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid[12]
Molecular Formula C₂₄H₂₈N₂O₅[12]
Molecular Weight 424.5 g/mol [12]
CAS Number 83398-08-7[12]
Monoisotopic Mass 424.19982200 Da[12]
Topological Polar Surface Area 107 Ų[12]
Solubility and Stability Profile
  • Solubility: As a dicarboxylic acid, this compound is expected to be poorly soluble in water at acidic pH but will exhibit increased solubility in aqueous solutions at neutral and basic pH due to the formation of carboxylate salts. It is generally soluble in polar organic solvents like methanol, DMSO, and DMF.

  • Stability: The stability of Delapril and its diacid metabolite is significantly influenced by pH.[10] The parent drug, Delapril, readily hydrolyzes to the diacid under both acidic and basic conditions.[10] this compound itself is generally stable, but like many peptide-like structures, it can be susceptible to degradation under harsh thermal or photolytic stress.[10] Forced degradation studies are essential to fully characterize its stability profile and identify potential degradants.[10]

Spectroscopic Characterization (Predictive Analysis)

While specific, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to its complex structure. Key expected resonances include:

    • Aromatic Protons: Multiple signals between δ 7.0-7.5 ppm for the phenyl ring of the phenylbutanoic acid moiety and the benzene ring of the indan group.[13]

    • Aliphatic Protons: A complex series of multiplets in the δ 1.5-4.5 ppm range corresponding to the protons on the ethyl, propyl, and indan aliphatic chains, as well as the α-protons of the amino acid residues.[13]

    • Carboxylic Acid Protons: Two broad singlets, typically downfield (> δ 10 ppm), corresponding to the two carboxylic acid protons, although these are often not observed without specific experimental conditions.[13]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information:

    • Carbonyl Carbons: Resonances for the two carboxylic acid carbons and the amide carbonyl carbon would appear in the δ 170-180 ppm region.[14]

    • Aromatic Carbons: A set of signals between δ 120-145 ppm corresponding to the carbons of the phenyl and indan aromatic rings.[14]

    • Aliphatic Carbons: Numerous signals in the upfield region (δ 15-70 ppm) for the aliphatic carbons of the molecule.[14]

  • Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the expected mass-to-charge ratio ([M+H]⁺) for the molecular ion would be approximately m/z 425.2. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water, carbon dioxide, and cleavage at the amide bonds, which can be used for structural confirmation.

Analytical Methodologies for Characterization and Quantification

Rationale for Method Selection

A validated, stability-indicating RP-HPLC method is the industry standard for determining the purity, and stability of active pharmaceutical ingredients like this compound.[15][16] This technique offers the specificity required to separate the diacid from its parent prodrug, synthetic intermediates, and any potential degradation products, ensuring accurate quantification.[10]

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on established methods for Delapril and similar ACE inhibitors and is suitable for quality control and stability testing.[10][15]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer and an organic solvent. Example: Acetonitrile and 0.3% triethylamine solution (aqueous), adjusted to pH 3.0 with phosphoric acid, in a 55:45 (v/v) ratio.
Flow Rate 1.0 - 1.2 mL/min
Detection UV detection at 220 nm
Column Temperature 35°C (controlled)
Injection Volume 10 - 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic phases as specified. Filter through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the this compound peak by its retention time compared to the reference standard. Calculate the concentration and purity based on the peak area and the calibration curve generated from the working standards.

Method Validation: This analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Analytical Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Accurate Weighing & Dissolution in Mobile Phase filt Filtration (0.45 µm) prep->filt inj Inject into HPLC System filt->inj sep Chromatographic Separation (C18/C8 Column) inj->sep det UV Detection (220 nm) sep->det integ Peak Integration & Retention Time ID det->integ quant Quantification via Calibration Curve integ->quant report Final Report: Purity / Concentration quant->report

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion

This compound is the cornerstone of Delapril's therapeutic activity. A thorough understanding of its synthesis from the parent prodrug, combined with a comprehensive characterization of its chemical properties, is essential for pharmaceutical research and development. The synthetic and analytical protocols detailed in this guide provide a robust framework for scientists to produce, purify, and accurately quantify this active metabolite. Adherence to these scientifically sound methodologies ensures the generation of reliable and reproducible data crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry.

References

[1] PubChem. (n.d.). Delapril. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

[6] Razzetti, R., et al. (1995). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. PubMed. Retrieved January 14, 2026, from [Link]

[12] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

[2] DrugBank. (n.d.). Delapril Hydrochloride. Retrieved January 14, 2026, from [Link]

[8] Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Scholars Research Library. Retrieved January 14, 2026, from [Link]

[3] Ebihara, A. (1992). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed. Retrieved January 14, 2026, from [Link]

[5] PubChem. (n.d.). Delapril Hydrochloride. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

[17] Zaazaa, H. E., et al. (2015). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. PubMed. Retrieved January 14, 2026, from [Link]

[9] Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. PubMed. Retrieved January 14, 2026, from [Link]

[18] Cabri, W., et al. (2008). Process for the preparation of delapril. Google Patents. Retrieved January 14, 2026, from

[4] Kelly, J. G., & O'Malley, K. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. PubMed. Retrieved January 14, 2026, from [Link]

[11] ResearchGate. (n.d.). Hydrolysis of the antihypertensive drug delapril by carboxylesterase. Retrieved January 14, 2026, from [Link]

[13] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

[14] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

Sources

Delapril Diacid: A Deep Dive into its Structure-Activity Relationship for Angiotensin-Converting Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Delapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, represents a significant advancement in the management of hypertension. Administered as a prodrug, it is metabolized in vivo to its two active diacid forms: delapril diacid and 5-hydroxy this compound.[1][2][3][4][5][6] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, delving into the molecular intricacies that govern its potent inhibitory effect on ACE. We will explore the critical structural motifs, the influence of stereochemistry, and the physicochemical properties that contribute to its efficacy, particularly its notable affinity for tissue-bound ACE. This guide will further provide detailed experimental protocols for the evaluation of ACE inhibitors and discuss the in vivo implications of delapril's unique structural features.

Introduction: The Renin-Angiotensin System and the Role of ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease.[7] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][5][6] ACE also inactivates the vasodilator bradykinin.[7] Consequently, inhibition of ACE is a cornerstone therapeutic strategy for the management of hypertension and related cardiovascular disorders.

Delapril hydrochloride is an orally administered prodrug that is converted to its active metabolites, this compound and 5-hydroxy this compound.[3][4][6] These metabolites are potent and competitive inhibitors of ACE.[1][5][6] A distinguishing feature of delapril is its high lipophilicity, which contributes to its enhanced penetration into tissues and potent inhibition of vascular ACE.[1][4] This guide will dissect the SAR of this compound, providing a molecular-level understanding of its interaction with ACE.

The Molecular Architecture of this compound: A Structure-Activity Perspective

The inhibitory potency of this compound against ACE is a direct consequence of its specific molecular structure. Several key features contribute to its high-affinity binding to the enzyme's active site.

The Core Tripeptide Mimic

At its core, this compound mimics the C-terminal tripeptide of ACE substrates. This mimicry allows it to fit snugly into the active site of the enzyme. The general structure of dicarboxylate-containing ACE inhibitors involves key interactions with the S1, S2, and S1' pockets of the ACE active site.

The Crucial Zinc-Binding Group

Like other dicarboxylate-containing ACE inhibitors, this compound possesses a carboxyl group that coordinates with the essential zinc ion (Zn²⁺) in the active site of ACE. This interaction is fundamental to its inhibitory activity. The carboxyl group mimics the transition state of peptide hydrolysis, effectively blocking the catalytic function of the enzyme.

The Indanyl-Glycine Moiety: A Key to High Lipophilicity and Tissue Specificity

A defining characteristic of delapril is the presence of an indanylglycine moiety, which replaces the proline ring found in many other ACE inhibitors like enalapril.[4] This large, hydrophobic group significantly increases the lipophilicity of the molecule.[1] This enhanced lipophilicity is believed to be a primary reason for delapril's potent inhibition of tissue-bound ACE, particularly in the vascular walls, which may contribute to its long-lasting antihypertensive effects.[1][4]

The N-Alanyl-Phenylpropyl Side Chain: Optimizing Interactions with Active Site Pockets

The N-(1-carboxy-3-phenylpropyl)alanyl portion of this compound is crucial for its interaction with the S1 and S1' pockets of the ACE active site. The phenylpropyl group fits into the hydrophobic S1 pocket, while the alanine methyl group occupies the S2 pocket. The stereochemistry at these positions is critical for optimal binding.

The Active Metabolites: this compound and 5-Hydroxy this compound

Delapril is a prodrug that is hydrolyzed in the body to form two active metabolites: this compound and 5-hydroxy this compound.[1][2][3][4][5][6] Both of these metabolites are potent ACE inhibitors. In vitro studies have shown that both this compound and its 5-hydroxy derivative are significantly more potent than captopril in inhibiting lung ACE.[8] The introduction of a hydroxyl group on the indane ring in the 5-position does not diminish, and may even slightly enhance, the inhibitory activity.

Quantitative Insights into ACE Inhibition

While specific IC50 values for this compound and its 5-hydroxy metabolite are not consistently reported across publicly available literature, in-vitro studies have demonstrated their superior potency compared to the first-generation ACE inhibitor, captopril. Both this compound and 5-hydroxy this compound have been reported to be 4 to 14 times more potent than captopril in inhibiting lung ACE and angiotensin I-induced vasoconstriction in rat aorta and kidney.[8]

One study reported the affinity (pKi) of delaprilat (this compound) for the C-domain of ACE to be in the range of 9.10 to 9.97 in various human tissues, indicating very high affinity.[9]

CompoundTargetRelative Potency vs. CaptoprilC-Domain Affinity (pKi)
This compoundACE4-14x higher9.10 - 9.97[9]
5-Hydroxy this compoundACE4-14x higherNot explicitly reported
CaptoprilACE1x (Reference)N-domain selective[9]

Binding of this compound to the ACE Active Site: A Focus on C-Domain Selectivity

ACE possesses two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to angiotensin II and thus plays a major role in blood pressure regulation.[10][11] Delaprilat has been shown to be a C-domain selective inhibitor.[9]

The precise molecular interactions of this compound within the ACE C-domain active site have not been elucidated by a co-crystal structure. However, based on the known structure of ACE and docking studies of other inhibitors, a model of its binding can be proposed.

ACE_Binding Phenylpropyl Phenylpropyl S1 S1 Phenylpropyl->S1 Hydrophobic Interaction Carboxyl_Zn Carboxyl_Zn Zinc Zinc Carboxyl_Zn->Zinc Coordination Indane Indane S1_prime S1_prime Indane->S1_prime Hydrophobic Interaction Glycine_Carboxyl Glycine_Carboxyl S2_prime S2_prime Glycine_Carboxyl->S2_prime Ionic Interaction

This proposed model highlights the key interactions:

  • Zinc Coordination: The carboxyl group of the N-alanyl-phenylpropyl moiety directly coordinates with the catalytic zinc ion.

  • S1 Pocket Interaction: The phenylpropyl side chain occupies the hydrophobic S1 pocket.

  • S1' Pocket Interaction: The large, hydrophobic indane ring is believed to interact favorably with the S1' pocket, contributing to the high affinity and potentially the C-domain selectivity.

  • S2' Pocket Interaction: The terminal carboxyl group of the glycine residue likely forms ionic interactions with positively charged residues in the S2' pocket.

Experimental Protocols for Evaluating this compound's SAR

A thorough understanding of the SAR of this compound relies on robust experimental data. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay is a fundamental method for determining the inhibitory potency (IC50) of compounds against ACE.

Principle: This method is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring the increase in absorbance at 228 nm.[12]

Reagents and Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound, 5-hydroxy this compound, and other test compounds

  • Captopril (positive control)

  • Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HHL (5 mM) in sodium borate buffer.

    • Prepare a stock solution of ACE (e.g., 1 U/mL) in sodium borate buffer and dilute to the desired working concentration (e.g., 100 mU/mL) on the day of the experiment. Keep on ice.

    • Prepare stock solutions of test compounds and captopril in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions in the assay buffer.

  • Assay Protocol (96-well plate format):

    • To appropriate wells, add 20 µL of either assay buffer (for control), or various concentrations of the test compound or captopril.

    • Add 20 µL of the ACE working solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the HHL substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 150 µL of 1 M HCl to each well.

    • Measure the absorbance of each well at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ACE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Inhibitor Dilutions Plate Plate Setup: - Add Inhibitor/Buffer - Add ACE Solution Reagents->Plate Preincubation Pre-incubate (37°C, 10 min) Plate->Preincubation Reaction Initiate Reaction (Add HHL, 37°C, 30-60 min) Preincubation->Reaction Stop Stop Reaction (Add 1M HCl) Reaction->Stop Measure Measure Absorbance (228 nm) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension to evaluate the in vivo efficacy of antihypertensive agents.

Principle: The antihypertensive effect of delapril and its metabolites is assessed by measuring the reduction in blood pressure in SHRs after oral administration.

Animals and Housing:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Acclimatization and Baseline Measurement:

    • Allow the rats to acclimatize to the housing conditions for at least one week.

    • Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced fluctuations.

    • Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat.

  • Drug Administration:

    • Divide the rats into groups: vehicle control, delapril-treated groups (at various doses), and a positive control group (e.g., captopril or enalapril).

    • Administer the compounds or vehicle orally (e.g., via gavage) once daily for a specified period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring:

    • Measure SBP and HR at regular intervals (e.g., weekly) and at different time points post-dosing (e.g., 2, 4, 8, and 24 hours) to assess the duration of action.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each group.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure-lowering effects of the treatment groups with the vehicle control.

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design. Its potent ACE inhibitory activity stems from a combination of features: a core tripeptide mimic that effectively occupies the enzyme's active site, a crucial zinc-binding carboxylate, and a unique indanyl-glycine moiety that confers high lipophilicity and promotes potent inhibition of tissue-bound ACE. The metabolic conversion of the prodrug delapril to its highly active diacid metabolites, this compound and 5-hydroxy this compound, further contributes to its sustained antihypertensive effect. A thorough understanding of the SAR of this compound, facilitated by the experimental approaches outlined in this guide, is invaluable for the development of next-generation ACE inhibitors with improved efficacy and safety profiles.

References

  • Ahmad, I., & Mun'im, A. (2019). Angiotensin-converting enzyme inhibitory activity of polyphenolic compounds from Peperomia pellucida (L) Kunth: An in silico molecular docking study. Journal of Applied Pharmaceutical Science, 9(8), 025-031.
  • BenchChem. (2025). Application Notes and Protocols for Spectrophotometric Assay of ACE Activity using Hippuryl-His-Leu-OH.
  • BenchChem. (2025). Biochemical Assays for Measuring Delapril's ACE Inhibition: An in-depth Technical Guide.
  • Célebi, G., & Fàbregas, J. L. (1995). Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins. Journal of Cardiovascular Pharmacology, 26(4), 568-575.
  • Corradi, F., et al. (2003). Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme. Biochemistry, 42(18), 5153-5161.
  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648.
  • Kim, H. M., et al. (2003). Crystal structure of Drosophila angiotensin I-converting enzyme bound to captopril and lisinopril. FEBS Letters, 538(1-3), 65-70.
  • Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419.
  • Razzetti, R., & Acerbi, D. (1995). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. The American Journal of Cardiology, 75(18), 7F-12F.
  • Saruta, T., & Nishikawa, K. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension, 4(1 Pt 2), 23S-28S.
  • Tani, M., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S-66S.
  • Takeda Chemical Industries, Ltd. (1990). Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril. Drugs, 40 Suppl 1, 22-31.
  • Turner, A. J., & Hooper, N. M. (2002). The angiotensin-converting enzyme. Nature Reviews Drug Discovery, 1(4), 295-305.
  • Unger, T. (2002). The role of the renin-angiotensin system in the development of cardiovascular disease. American Journal of Cardiology, 89(2, Supplement 1), 3A-9A.
  • PubChem. (n.d.). Delapril. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Delapril hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Delapril. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2024, June 14). What is Delapril Hydrochloride used for?. Synapse. Retrieved from [Link]

  • Natesh, R., et al. (2003). Structure of human ACE gives new insights into inhibitor binding and design. Trends in Pharmacological Sciences, 24(8), 391-394.
  • Acharya, K. R., et al. (2003). Ace revisited: a new target for structure-based drug design. Nature Reviews Drug Discovery, 2(11), 891-902.
  • Corradi, F., et al. (2004). Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme. Biochemistry, 43(27), 8710-8717.
  • Georgiadis, D., et al. (2005). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Journal of Molecular Biology, 345(2), 347-356.
  • Wu, S., et al. (2012). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Pharmaceutical Biology, 50(10), 1303-1309.
  • Deddish, P. A., et al. (1998). Selective inhibition of the N- and C-domains of angiotensin-converting enzyme. Hypertension, 31(4), 912-917.
  • OneLab. (n.d.). ACE Inhibition Assay. Andrew Alliance. Retrieved from [Link]

  • protocols.io. (2019, March 28). Angiotensin-converting enzyme inhibitory assay. Retrieved from [Link]

  • Wysocki, J., et al. (2019). Selective Inhibition of the C-Domain of ACE (Angiotensin-Converting Enzyme) Combined With Inhibition of NEP (Neprilysin): A Potential New Therapy for Hypertension. Hypertension, 74(2), 343-351.
  • Otero, M. L. (2007). Manidipine-delapril combination in the management of hypertension. Vascular Health and Risk Management, 3(3), 255–263.
  • Fogari, R., et al. (1997). A double-blind comparison of the effects of delapril and enalapril on blood pressure and the metabolic profile in hypertensive patients with type II diabetes mellitus. Journal of Human Hypertension, 11(12), 811-815.
  • Suzuki, N., et al. (1996). Delapril, an angiotensin converting enzyme inhibitor, improves insulin sensitivity in hypertensive patients with type 2 diabetes mellitus. Tohoku Journal of Experimental Medicine, 179(3), 195-202.
  • Onoyama, K., et al. (1988). Antihypertensive effect of delapril, a new angiotensin converting enzyme inhibitor, in essential and renal hypertension. Clinical and Experimental Hypertension. Part A, Theory and Practice, 10(3), 481-497.
  • Martinez-Martin, F. J., et al. (2004). Addition of manidipine to ongoing antihypertensive therapy in type 2 diabetic patients with microalbuminuria and uncontrolled hypertension. Journal of Hypertension, 22(12), 2397-2403.
  • Mancia, G., et al. (2000). Amlodipine versus enalapril in the treatment of hypertensive patients with type 2 diabetes. The Amlodipine-Enalapril Study. Journal of Hypertension, 18(12), 1797-1804.
  • Luque, M., et al. (2005). A prospective, randomized, open-label study of the effects of manidipine and enalapril on blood pressure and renal function in hypertensive patients with type 2 diabetes mellitus. Clinical Therapeutics, 27(10), 1586-1596.
  • Iimura, O., et al. (1995). Effects of manidipine on insulin sensitivity in essential hypertension. American Journal of Hypertension, 8(10 Pt 1), 915-919.
  • Hayasi, K., et al. (1996). Renal microcirculatory effects of manidipine and other calcium antagonists in spontaneously hypertensive rats. Hypertension Research, 19(1), 35-42.
  • Fogari, R., et al. (2005). A two-year study of the effects of manidipine and lisinopril on microalbuminuria in hypertensive patients with type 2 diabetes. Journal of Human Hypertension, 19(12), 953-958.
  • Miyake, A., Itoh, K., & Oka, Y. (1986). Design and synthesis of N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine (CV-3317), a new, potent angiotensin converting enzyme inhibitor. Chemical & Pharmaceutical Bulletin, 34(7), 2852-2858.
  • Wikipedia contributors. (2023, October 21). IC50. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP OF ENALAPRIL ANALOGS. Retrieved from [Link]

  • ResearchGate. (n.d.). The binding affinity between two domains of ACE and enalapril, ramipril, benazepril, and lisinopril. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 5-14, and their corresponding diselenides and disulfides. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the two potent ACE inhibitory (ACEI) peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). ACE-inhibitory activity of each newly synthesized compound (IC 50 values in µM). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular modeling of the interaction between inhibitors and ACE. Retrieved from [Link]

  • ResearchGate. (2023). Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Study of Interaction Between Angiotensin-converting Enzyme ACE and Diuretic Inhibitor by Molecular Modeling. Retrieved from [Link]

  • PubMed. (2021). Molecular modeling of the interaction of ligands with ACE2-SARS-CoV-2 spike protein complex. Retrieved from [Link]

  • Frontiers. (n.d.). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Retrieved from [Link]

  • MDPI. (n.d.). The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk. Retrieved from [Link]

  • MDPI. (n.d.). Purification and Molecular Docking Study on the Angiotensin I-Converting Enzyme (ACE)-Inhibitory Peptide Isolated from Hydrolysates of the Deep-Sea Mussel Gigantidas vrijenhoeki. Retrieved from [Link]

  • MDPI. (n.d.). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. Retrieved from [Link]

  • NIH. (n.d.). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Retrieved from [Link]

  • NIH. (n.d.). Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study. Retrieved from [Link]

  • American Heart Association Journals. (n.d.). Resetting Blood Pressure in Spontaneously Hypertensive Rats. Retrieved from [Link]

  • GSC Online Press. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design of new captopril mimics as promising ACE inhibitors: ADME, pharmacophore, molecular docking and dynamics simulation with. Retrieved from [Link]

  • Google Patents. (n.d.). FR2733911A1 - Compsn. contg. delapril and manidipine to prevent or treat cardiovascular and renal diseases.
  • gsrs. (n.d.). DELAPRIL, (5-HYDROXY-INDANE DIACID)-. Retrieved from [Link]

  • JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • PubMed. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Retrieved from [Link]

  • PubMed. (1987). Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. Retrieved from [Link]

  • PubMed. (1990). [Blood pressure and metabolic response to converting enzyme inhibitor in hypertensive patients: comparison between delapril and captopril]. Retrieved from [Link]

  • PubMed. (2000). The influence of chronic antihypertensive treatment on the central pressor response in SHR. Retrieved from [Link]

  • PubMed. (1993). Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Retrieved from [Link]

  • Progressive Academic Publishing. (n.d.). INHIBITION OF ANGIOTESIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Retrieved from [Link]

Sources

Preclinical Assessment of Delapril Diacid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential preclinical studies for Delapril diacid, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Delapril. Intended for researchers, scientists, and drug development professionals, this document delves into the core pharmacological investigations, including mechanism of action, in vitro efficacy, and in vivo antihypertensive effects. Detailed, field-proven protocols for key preclinical workflows are presented, alongside a critical analysis of the experimental choices. The guide emphasizes scientific integrity, offering a framework for generating robust and reliable data to support the progression of this compound from preclinical discovery to clinical development.

Introduction: The Rationale for Preclinical Investigation of this compound

Delapril is a non-sulfhydryl ACE inhibitor that undergoes in vivo biotransformation to its principal active metabolite, this compound.[1] The therapeutic efficacy of Delapril in the management of hypertension is primarily attributed to the potent and sustained ACE inhibitory activity of this compound.[2] A thorough preclinical evaluation of this compound is therefore paramount to understanding its pharmacological profile, establishing a safe therapeutic window, and predicting its clinical performance. This guide outlines the critical preclinical assessments, from target engagement and in vitro potency to in vivo pharmacodynamics and safety pharmacology.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by competitively inhibiting the angiotensin-converting enzyme (ACE), a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] ACE is responsible for the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By blocking this conversion, this compound reduces circulating and tissue levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3]

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Delapril_diacid This compound Delapril_diacid->ACE Inhibits

Caption: Mechanism of action of this compound in the RAAS pathway.

In Vitro Efficacy: Quantifying ACE Inhibition

The initial phase of preclinical assessment involves the characterization of this compound's inhibitory activity against ACE in cell-free systems. This provides a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Spectrophotometric ACE Inhibition Assay

This robust and widely used assay quantifies ACE activity by measuring the formation of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Experimental Protocol:

  • Reagent Preparation:

    • ACE Solution: Prepare a solution of rabbit lung ACE in 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl. The final concentration should be optimized to yield a linear reaction rate.

    • Substrate Solution: Dissolve HHL in the same borate buffer to a final concentration of 5 mM.

    • Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer.

    • Stopping Reagent: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 20 µL of the ACE solution at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate, followed by vigorous vortexing.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried hippuric acid in a suitable volume of buffer or mobile phase.

  • Detection and Data Analysis:

    • Measure the absorbance of the reconstituted hippuric acid at 228 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of ACE inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorometric ACE Inhibition Assay

For enhanced sensitivity, a fluorometric assay can be employed. This method utilizes a fluorogenic ACE substrate that yields a fluorescent product upon cleavage.

Experimental Protocol:

  • Reagent Preparation:

    • ACE Solution: Prepare a solution of ACE in a suitable buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 µM ZnCl2).

    • Substrate Solution: Dissolve a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the inhibitor solution (or buffer for control) and 40 µL of the ACE solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 160 µL of the substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of ACE inhibition and determine the IC50 value as described for the spectrophotometric assay.

Compound Target Assay Type Reported Potency
This compoundAngiotensin-Converting Enzyme (ACE)In vitro biochemical assaysApproximately 4 to 14 times more potent than captopril in inhibiting lung ACE.[5]
5-hydroxy this compoundAngiotensin-Converting Enzyme (ACE)In vitro biochemical assaysAlso a potent inhibitor of ACE.[1]

Table 1: In Vitro Potency of this compound and its Metabolite

In Vivo Pharmacodynamics: Assessing Antihypertensive Efficacy

The spontaneously hypertensive rat (SHR) is a widely accepted and clinically relevant model for essential hypertension and is the model of choice for evaluating the in vivo efficacy of antihypertensive agents like this compound.

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Experimental Protocol:

  • Animal Model: Male SHRs, typically 14-16 weeks of age, with established hypertension (systolic blood pressure > 160 mmHg).

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study, with ad libitum access to standard chow and water.

  • Blood Pressure Measurement:

    • Train the rats for blood pressure measurement using the tail-cuff method for several days before the start of the experiment to minimize stress-induced fluctuations.[6]

    • Measure baseline systolic blood pressure and heart rate for all animals.

  • Dosing:

    • Randomly assign the animals to treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer this compound orally (e.g., via gavage) once daily for a predetermined period (e.g., 2 weeks).[3]

  • Monitoring:

    • Measure blood pressure and heart rate at regular intervals throughout the study (e.g., 2, 4, 8, and 24 hours post-dose on selected days).

    • Record body weight and observe the animals for any clinical signs of toxicity.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from baseline for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control.

Animal Model Dose of Delapril Duration Key Findings
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)2 weeksSustained antihypertensive action.[3][4]
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)8-10 weeksSignificant reduction in systolic blood pressure and regression of cardiac hypertrophy.[7]

Table 2: Summary of In Vivo Efficacy of Delapril in SHR Model

SHR_Workflow Start Start: Acclimatize Male SHRs Baseline_BP Measure Baseline Blood Pressure (Tail-Cuff) Start->Baseline_BP Grouping Randomize into Treatment Groups (Vehicle, this compound) Baseline_BP->Grouping Dosing Daily Oral Administration Grouping->Dosing Monitoring Monitor Blood Pressure, Heart Rate, and Clinical Signs Dosing->Monitoring For specified duration Data_Analysis Analyze Change in Blood Pressure from Baseline Monitoring->Data_Analysis End End: Evaluate Antihypertensive Efficacy Data_Analysis->End

Caption: Experimental workflow for assessing the antihypertensive efficacy of this compound in SHRs.

Preclinical Pharmacokinetics: Understanding ADME Properties

Pharmacokinetic studies are crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is vital for dose selection and for understanding the relationship between drug exposure and pharmacological effect.

Pharmacokinetic Profiling in Rodents

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Dosing: Administer a single dose of this compound via intravenous (for bioavailability assessment) and oral routes.

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound in plasma.[8][9]

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and AUC, using non-compartmental analysis.

    • Determine oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.

Parameter Finding
Metabolism Delapril is a prodrug converted to the active metabolites this compound (M-I) and 5-hydroxy this compound (M-III).[1]
Excretion The metabolites are primarily excreted in the urine.[1][10]
Effect of Renal Impairment The elimination half-life of this compound is significantly prolonged in subjects with marked renal failure.[10]

Table 3: Key Pharmacokinetic Properties of Delapril and its Metabolites

Safety Pharmacology and Toxicology: Establishing a Safety Profile

A comprehensive toxicology program is essential to identify potential adverse effects and to establish a safe starting dose for clinical trials.

Acute Oral Toxicity Study (Rodent)

This study aims to determine the short-term toxicity of a single high dose of this compound.

Experimental Protocol:

  • Animal Model: Wistar rats or Swiss mice.

  • Dosing: Administer a single oral dose of this compound at several dose levels, including a limit dose (e.g., 2000 mg/kg).

  • Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Determine the LD50 (if possible) and identify any target organs of toxicity.

Repeated-Dose Toxicity Study (Rodent)

This study evaluates the toxicological effects of this compound after repeated administration over a defined period (e.g., 28 or 90 days).

Experimental Protocol:

  • Animal Model: Wistar rats.

  • Dosing: Administer this compound orally once daily for 28 or 90 days at three dose levels (low, mid, and high) and a vehicle control. Dose selection should be based on the acute toxicity data.[11]

  • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmoscopy.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Anatomical Pathology: Perform a full necropsy, record organ weights, and conduct histopathological examination of a comprehensive list of tissues.

  • Data Analysis: Identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect-Level (NOAEL).

Teratogenicity Study (Rodent)

This study assesses the potential of this compound to cause developmental abnormalities.

Experimental Protocol:

  • Animal Model: Pregnant Sprague-Dawley rats.

  • Dosing: Administer this compound orally during the period of organogenesis (e.g., gestation days 6 to 17).[12][13]

  • Maternal Observations: Monitor the dams for clinical signs, body weight, and food consumption.

  • Fetal Examination: On gestation day 20, sacrifice the dams and perform a thorough examination of the uterine contents. Evaluate the fetuses for external, visceral, and skeletal abnormalities.

  • Data Analysis: Determine if this compound has any adverse effects on maternal health or fetal development.

Conclusion and Future Directions

The preclinical studies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound. The data generated from these studies are critical for establishing the pharmacological profile, therapeutic potential, and safety of this active metabolite. A thorough understanding of its in vitro and in vivo efficacy, pharmacokinetic properties, and toxicological profile is essential for making informed decisions regarding its progression into clinical trials. Future preclinical research could explore the long-term effects of this compound on cardiovascular and renal remodeling, as well as its potential in other indications where the RAAS plays a pathological role.

References

  • Razzetti, R., & Acerbi, D. (1995). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Cardiology, 75(18), 7F-12F. [Link]

  • [Placeholder for additional reference]
  • Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S-66S. [Link]

  • Okunishi, H., et al. (1990). Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat. Nihon Yakurigaku Zasshi, 96(5), 257-264. [Link]

  • Ikeda, K., Nara, Y., & Yamori, Y. (1991). Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats. Laboratory Animals, 25(1), 26-29. [Link]

  • Imaizumi, T., et al. (1992). Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 20(3), 478-483. [Link]

  • [Placeholder for additional reference]
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents. [Link]

  • [Placeholder for additional reference]
  • Shionoiri, H., et al. (1988). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Clinical Nephrology, 29(4), 203-209. [Link]

  • [Placeholder for additional reference]
  • Kelly, J. G., & O'Malley, K. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177-196. [Link]

  • [Placeholder for additional reference]
  • [Placeholder for additional reference]
  • [Placeholder for additional reference]
  • Miyamoto, M., et al. (1992). [Teratological study of trandolapril (RU44570) in rats]. Jikken Dobutsu, 41(4), 471-480. [Link]

  • Jaiswal, S., et al. (2019). Teratogenicity study in rats of commonly used calcium channel blockers. International Journal of Basic & Clinical Pharmacology, 8(12), 2657. [Link]

  • [Placeholder for additional reference]
  • [Placeholder for additional reference]
  • [Placeholder for additional reference]
  • [Placeholder for additional reference]
  • Mun'im, A., et al. (2025). Determination of Captopril in Rat Plasma by LC-MS/MS in Presence of Apigenin. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 28(3), 1133. [Link]

Sources

Delapril diacid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Potent Angiotensin-Converting Enzyme Inhibitor

This guide provides a comprehensive technical overview of Delapril diacid, the active metabolite of the antihypertensive prodrug Delapril. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identifiers, mechanism of action, pharmacokinetic properties, and detailed experimental protocols pertinent to the study and application of this potent angiotensin-converting enzyme (ACE) inhibitor.

Core Chemical Identity

This compound, also known as Delaprilat, is the biologically active form of Delapril, responsible for its therapeutic effects.[1] A thorough understanding of its chemical identifiers is fundamental for any research endeavor.

IdentifierValueSource
CAS Number 83398-08-7[1]
IUPAC Name (2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid[1]
Molecular Formula C₂₄H₂₈N₂O₅[1]
Molecular Weight 424.5 g/mol [1]
Canonical SMILES CN(CC(=O)O)C1CC2=CC=CC=C2C1)NC(=O)O[1]
InChI InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1[1]
InChIKey PHASTBJLWIZXKB-KKSFZXQISA-N[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound exerts its pharmacological effects by potently and competitively inhibiting the angiotensin-converting enzyme (ACE).[2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

The prodrug Delapril is a lipophilic compound that, after oral administration, undergoes hydrolysis by carboxylesterases, primarily in the liver, to yield its active metabolites: this compound and 5-hydroxy this compound.[2][3] These diacid metabolites are powerful inhibitors of ACE.

By inhibiting ACE, this compound blocks the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2] This inhibition leads to several downstream effects:

  • Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and, consequently, a lowering of blood pressure.[2]

  • Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone secretion from the adrenal cortex. By decreasing angiotensin II levels, this compound indirectly reduces aldosterone secretion, which in turn promotes the excretion of sodium and water, further contributing to the reduction in blood pressure.[2]

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound leads to an accumulation of bradykinin, which can contribute to the antihypertensive effect.[4]

The high lipophilicity of the parent drug, Delapril, allows for greater penetration into tissues, leading to more effective inhibition of vascular ACE compared to less lipophilic ACE inhibitors.[3]

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Delapril Delapril (Prodrug) Hydrolysis Hepatic Hydrolysis Delapril->Hydrolysis Delapril_diacid This compound (Active) Delapril_diacid->ACE Inhibition Hydrolysis->Delapril_diacid Inhibition Inhibition

Figure 1: Metabolic activation of Delapril and its inhibitory effect on the Renin-Angiotensin System.

Pharmacokinetic Profile

The clinical efficacy of an ACE inhibitor is intrinsically linked to its pharmacokinetic properties. As this compound is the active moiety, understanding its formation from the prodrug Delapril and its subsequent disposition is critical for preclinical and clinical research.

  • Absorption and Metabolism: Delapril, the ethyl ester prodrug, is readily absorbed after oral administration. It is then rapidly and extensively metabolized, primarily by hepatic esterolysis, to its active diacid metabolite, this compound (also referred to as M-I), and another active metabolite, 5-hydroxy this compound (M-III).[3][5]

  • Distribution: The peak plasma concentrations of the diacid metabolites are generally observed approximately 2 to 4 hours after oral administration of Delapril.[5]

  • Elimination: this compound and its hydroxylated metabolite are primarily eliminated through the kidneys via urinary excretion.[3]

Pharmacokinetic studies in healthy volunteers have shown that the co-administration of Delapril with other drugs, such as manidipine, does not significantly alter the bioavailability of Delapril or its active metabolites.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for assessing its biological activity.

Synthesis of this compound via Hydrolysis of Delapril

This protocol describes the conversion of the prodrug Delapril to its active diacid form.

Materials:

  • Delapril hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve a known quantity of Delapril hydrochloride in a minimal amount of deionized water.

  • While stirring, slowly add 1 M NaOH solution dropwise to the Delapril solution to raise the pH to approximately 12.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete hydrolysis of the ester group.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Once the reaction is complete, cool the reaction mixture in an ice bath.

  • Slowly acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. The this compound will precipitate out of the solution.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude this compound can be purified using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane/acetic acid)

  • Chromatography column

  • Fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in the initial, least polar solvent of the chosen solvent system.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure this compound (identified by a single spot on the TLC plate).

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound in biological matrices, essential for pharmacokinetic studies. This method is adapted from similar ACE inhibitor quantification protocols.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal standard (IS), e.g., enalaprilat-d5

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., Agilent 6410B Triple Quadrupole LC/MS)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

In Vitro ACE Inhibition Assay

This spectrophotometric assay is a common method to determine the inhibitory activity of compounds on ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • This compound (inhibitor)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in borate buffer.

  • In a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for control) and 50 µL of ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 150 µL of HHL solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (the product of the reaction) by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Reconstitute the residue in 1 mL of deionized water.

  • Measure the absorbance of the hippuric acid at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a potent and clinically relevant ACE inhibitor. This technical guide provides a foundational resource for researchers, offering detailed information on its chemical properties, mechanism of action, and essential experimental protocols. The provided methodologies for synthesis, purification, quantification, and bioactivity assessment are intended to facilitate further investigation into the therapeutic potential and applications of this important molecule.

References

  • Razzetti, R., & Acerbi, D. (1995). Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. The American journal of cardiology, 75(16), 7F–12F. [Link][3]

  • DrugBank. (n.d.). Delapril Hydrochloride. DrugBank Online. Retrieved January 14, 2026, from [Link][2]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5488746, this compound. Retrieved January 14, 2026 from [Link].[1]

  • Stockis, A., De Bruyn, S., & Deroubaix, X. (2003). Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Arzneimittel-Forschung, 53(9), 627–634. [Link][6]

  • Kelly, J. G., & O'Malley, K. (1990). Clinical pharmacokinetics of the newer ACE inhibitors. A review. Clinical pharmacokinetics, 19(3), 177–196. [Link][5]

  • Agilent Technologies. (2013). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Retrieved January 14, 2026, from [Link][7]

  • Danafar, H., & Hamidi, M. (2015). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Pharmaceutical and Biomedical Research, 1(3), 47-58. [Link][8]

  • Imai, Y., Abe, K., Seino, M., Haruyama, T., Tajima, K., Sato, M., Goto, T., Hiwatari, M., Kasai, Y., & Yoshinaga, K. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American journal of hypertension, 4(1 Pt 2), 48S–54S. [Link][4]

Sources

Methodological & Application

Delapril diacid experimental protocols in rats

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application and Experimental Protocols of Delapril Diacid in Rat Models

Abstract

This technical guide provides a comprehensive overview of the experimental application of Delapril, a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, in rat models of hypertension. As a prodrug, Delapril is metabolized in vivo to its active diacid metabolites, this compound and 5-hydroxy this compound, which are the primary effectors of its therapeutic action.[1][2] This document details the core mechanism of action, critical considerations for experimental design, and step-by-step protocols for evaluating the pharmacodynamic and pharmacokinetic profiles of Delapril in a research setting. It is intended for researchers, scientists, and drug development professionals seeking to investigate the efficacy and mechanisms of ACE inhibitors.

Foundational Pharmacology of Delapril

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Delapril exerts its antihypertensive effects by potently inhibiting the angiotensin-converting enzyme (ACE), a critical metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS).[3] ACE is responsible for converting the inactive decapeptide Angiotensin I (Ang I) into the highly potent vasoconstrictor Angiotensin II (Ang II).[1] Ang II elevates blood pressure through multiple mechanisms, including direct vasoconstriction of arterioles and stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention.

By inhibiting ACE, Delapril's active metabolites prevent the formation of Ang II.[1] This leads to systemic vasodilation, reduced aldosterone levels, and a subsequent decrease in blood pressure.[1][3] A secondary, yet significant, effect of ACE inhibition is the prevention of bradykinin degradation, a peptide that promotes vasodilation, further contributing to the blood pressure-lowering effect.[3] Delapril is noted for its high lipophilicity, which allows for effective penetration into tissues and potent inhibition of vascular ACE, not just the circulating enzyme.[2][4]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Ang_I Angiotensin I Angiotensinogen->Ang_I cleaves Ang_II Angiotensin II Ang_I->Ang_II converts Aldosterone Aldosterone Secretion (Adrenal Cortex) Ang_II->Aldosterone Vasoconstriction Vasoconstriction Ang_II->Vasoconstriction BP Increased Blood Pressure Aldosterone->BP leads to Vasoconstriction->BP leads to Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Ang_I Delapril This compound Delapril->ACE INHIBITS

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory site of this compound.

Pharmacokinetics in Rat Models

Delapril is an esterified prodrug that undergoes rapid absorption and subsequent hydrolysis in the liver and plasma to its active metabolites.[2][5] The primary active metabolite is this compound (M-I), which is further metabolized to 5-hydroxy this compound (M-III), another active compound.[2] These metabolites are the entities responsible for ACE inhibition. Excretion occurs primarily through the kidneys.[6] The sustained antihypertensive effect observed in studies is attributable to the prolonged activity of these metabolites on tissue-bound ACE.[2]

Experimental Design: Causality and Best Practices

The integrity of any pharmacological study hinges on a robust experimental design. The choices made directly influence the validity and reproducibility of the results.

Selection of an Appropriate Animal Model

The choice of rat model is paramount and depends entirely on the research question.

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used model for genetic hypertension, closely mimicking human essential hypertension.[7] SHRs, along with their normotensive control strain, the Wistar-Kyoto (WKY) rat, are ideal for studying the long-term antihypertensive and organ-protective effects of Delapril.[8][9]

  • Surgically-Induced Hypertensive Models: Models like the two-kidney, one-clip (2K1C) Goldblatt model induce renovascular hypertension, which is highly dependent on the RAAS.[10] This model is particularly useful for demonstrating the direct RAAS-inhibiting efficacy of Delapril.

  • Normotensive Rats (e.g., Sprague-Dawley, Wistar): These are used for pharmacokinetic studies, acute dose-response assessments, and safety/toxicology evaluations where a hypertensive background would be a confounding factor.[11]

Dosage, Vehicle, and Administration
  • Dosage: Published studies in rats have successfully used oral doses of Delapril ranging from 1 to 10 mg/kg/day.[2] A common and effective dose for chronic studies in SHRs is 10 mg/kg/day.[8][9] Dose-response studies should be conducted to determine the optimal dose for a specific experimental endpoint.

  • Vehicle: Delapril hydrochloride is water-soluble. Therefore, sterile water or 0.9% saline are appropriate vehicles for oral administration. A fresh solution should be prepared daily to ensure stability.

  • Administration Route: Oral gavage is the standard and clinically relevant route of administration, mimicking human oral intake.[11] Consistent technique is crucial to minimize stress and ensure accurate dosing.

ParameterTypical RegimenRationale & Justification
Drug Delapril HydrochlorideWater-soluble salt form, suitable for oral administration.
Dose Range 1 - 10 mg/kg/dayThis range has been validated in multiple rat studies to produce significant antihypertensive effects.[2]
Vehicle Sterile Water or 0.9% SalineInert, ensures solubility, and minimizes potential for vehicle-induced effects.
Administration Oral Gavage (p.o.)Clinically relevant route that allows for precise dose delivery.
Frequency Once dailySufficient to maintain effective plasma concentrations of active metabolites for a sustained antihypertensive effect.[8]
Table 1: Example Dosage Regimen for Delapril in Rat Studies.

Core Experimental Protocols

The following protocols provide a validated framework for assessing the in vivo efficacy of Delapril. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the chronic effect of Delapril on systolic blood pressure (SBP) and heart rate (HR) in a genetic model of hypertension.

Materials:

  • Male SHRs (14-16 weeks old) and age-matched WKY rats (normotensive control).

  • Delapril Hydrochloride.

  • Vehicle (Sterile Water).

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff plethysmograph or radiotelemetry system).

  • Animal restrainers for tail-cuff method.

Methodology:

  • Acclimatization and Training: Acclimatize rats to the housing facility for at least one week. If using the tail-cuff method, train the animals by placing them in the restrainer and applying the cuff for several days prior to baseline measurements. This step is critical to minimize handling stress, which can artificially inflate blood pressure readings.

  • Baseline Measurement: Measure and record the baseline SBP and HR for all rats for 3-5 consecutive days. Animals with consistent, stable readings should be selected for the study.

  • Group Allocation: Randomly assign the SHRs to two groups (n=8-10 per group):

    • Vehicle Control (SHR + Vehicle): Receives sterile water daily.

    • Treatment Group (SHR + Delapril): Receives Delapril (e.g., 10 mg/kg) daily.

    • A WKY control group should be maintained to provide a normotensive reference.

  • Drug Administration: Administer the assigned treatment (vehicle or Delapril) by oral gavage once daily, at the same time each day, for the duration of the study (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Measure SBP and HR at regular intervals (e.g., weekly). For each time point, take a minimum of 5-7 successful readings per animal and average them.

  • Data Analysis: Plot the mean SBP and HR over time for each group. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the treatment group to the vehicle control group at each time point. A significant reduction in SBP in the Delapril-treated group compared to the vehicle group indicates antihypertensive efficacy.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization & Training (1 week) Baseline Baseline BP & HR Measurement (3-5 days) Acclimatize->Baseline Group Random Group Allocation (SHR-Vehicle, SHR-Delapril, WKY) Baseline->Group Admin Daily Oral Gavage (2-4 weeks) Group->Admin Monitor Weekly BP & HR Monitoring Admin->Monitor Data Data Compilation & Statistical Analysis Monitor->Data Endpoint Determine Antihypertensive Efficacy Data->Endpoint

Caption: Experimental workflow for evaluating the antihypertensive efficacy of Delapril in rats.

Blood Pressure Measurement Techniques: A Comparative Analysis

The method chosen for blood pressure measurement represents a trade-off between accuracy, invasiveness, and throughput.

TechniquePrincipleAdvantagesDisadvantages
Tail-Cuff Plethysmography Non-invasive occlusion of tail artery and detection of pulse return.[12][13]High-throughput, non-surgical, suitable for chronic studies.Prone to stress-induced artifacts, requires animal restraint and heating, primarily measures systolic pressure.[12]
Intra-arterial Catheter Direct measurement via a catheter surgically implanted in an artery (e.g., carotid or femoral).[14]"Gold standard" for accuracy, provides continuous systolic, diastolic, and mean pressure.[13]Invasive, requires surgery and recovery, risk of catheter blockage, may restrict animal movement.
Radiotelemetry A transmitter is surgically implanted to measure and wirelessly transmit continuous BP and HR data from a conscious, freely moving animal.[14][15]Most accurate and reliable method for chronic studies, eliminates restraint stress, allows for circadian rhythm analysis.[15]High cost, requires complex surgery, lower throughput.
Table 2: Comparison of Blood Pressure Measurement Techniques in Rats.
Protocol 2: Assessment of Vascular ACE Inhibition via Angiotensin II Release

This advanced protocol directly assesses the local, tissue-level effect of Delapril, which is a key aspect of its high lipophilicity.[2]

Objective: To measure the effect of chronic Delapril treatment on Angiotensin II release from the isolated perfused hind legs of rats.

Methodology (adapted from published studies[8][9]):

  • Chronic Treatment: Treat SHRs with Delapril (10 mg/kg/day, p.o.) or vehicle for 2 weeks as described in Protocol 1.

  • Surgical Preparation: Anesthetize the rat. Surgically isolate the abdominal aorta and vena cava. Ligate the aorta superior to the iliac bifurcation and insert a perfusion cannula.

  • Hind Limb Perfusion: Begin perfusing the isolated hind legs with an angiotensinogen-free Krebs-Ringer solution at a constant flow rate.

  • Perfusate Collection: After an equilibration period, collect the perfusate exiting the vena cava. A common method involves connecting the venous outflow directly to Sep-Pak C18 cartridges to extract angiotensins.[8]

  • Quantification of Angiotensin II: Elute Angiotensin II from the cartridges and quantify its concentration using a validated radioimmunoassay (RIA) or ELISA kit.

  • Data Analysis: Compare the total amount of Angiotensin II released from the hind legs of Delapril-treated rats versus vehicle-treated rats. A significant reduction in Ang II release in the treated group demonstrates effective inhibition of vascular ACE.[8][9]

Safety and Toxicology Considerations

Angiotensin-converting enzyme inhibitors as a class are generally well-tolerated in preclinical studies. In rats, Delapril has been shown to be safe at therapeutic doses, with a high therapeutic index.[2] Acute toxicity studies with other ACE inhibitors, such as captopril, show very high LD50 values in rats (over 4000 mg/kg orally), suggesting a wide safety margin. During chronic studies, general health monitoring, including weekly body weight measurements and observation for clinical signs of distress, is mandatory.[10]

References

  • Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S–66S. Available at: [Link]

  • Zimmermann, M. (n.d.). Methods for the Measurement of Blood Pressure in Conscious Rats. Methods of Animal Experimentation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Delapril. PubChem Compound Summary for CID 5362116. Available at: [Link]

  • Spicher, V., et al. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. Springer Nature Experiments. Available at: [Link]

  • Whitesall, S. E., et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. Available at: [Link]

  • Linz, W., et al. (1995). Effects of angiotensin-converting enzyme inhibitors and angiotensin II type 1 receptor antagonists in rats with heart failure. Role of kinins and angiotensin II type 2 receptors. Journal of Clinical Investigation, 96(5), 2149–2158. Available at: [Link]

  • Jackson, B., et al. (1987). Pharmacokinetics of angiotensin converting enzyme inhibition in tissues following oral lisinopril: studies in the rat using quantitative radioinhibitor binding. Clinical and Experimental Pharmacology and Physiology, 14(4), 343–347. Available at: [Link]

  • Ferrario, C. M., et al. (2005). Effect of Angiotensin-Converting Enzyme Inhibition and Angiotensin II Receptor Blockers on Cardiac Angiotensin-Converting Enzyme 2. Circulation, 111(20), 2605–2610. Available at: [Link]

  • Okunishi, H., et al. (1990). Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat. Journal of Hypertension Supplement, 8(4), S47–S51. Available at: [Link]

  • Sala, C., et al. (1992). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Hypertension, 5(12 Pt 2), 350S–356S. Available at: [Link]

  • Akiyama, Y., et al. (1994). Anti-hypertensive Effect of Oral Controlled-Release Microspheres Containing an ACE Inhibitor (Delapril Hydrochloride) in Rats. Journal of Pharmacy and Pharmacology, 46(8), 661–665. Available at: [Link]

  • Patsnap. (2024). What is Delapril Hydrochloride used for? Patsnap Synapse. Available at: [Link]

  • Nishimura, K., et al. (1992). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Journal of Human Hypertension, 6 Suppl 1, S13–S16. Available at: [Link]

  • Okunishi, H., et al. (1988). Effect of delapril hydrochloride on angiotensin II release from isolated rat hind legs. Japanese Journal of Pharmacology, 48(3), 382–385. Available at: [Link]

  • Nakashima, M., et al. (1989). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Journal of Clinical Pharmacology, 29(10), 928–935. Available at: [Link]

  • Kelly, J. J. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177–196. Available at: [Link]

  • Imai, K., et al. (1981). [Acute toxicological studies of captopril in rats and mice]. Nihon Yakurigaku Zasshi, 77(5), 483–497. Available at: [Link]

  • Buccafusco, J. J., et al. (1985). Increased central cholinergic activity in rat models of hypertension. Journal of Hypertension, 3(6), 623–629. Available at: [Link]

Sources

Spectrophotometric assay for Delapril diacid activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Spectrophotometric Assay for Quantifying the Inhibitory Activity of Delapril Diacid on Angiotensin-Converting Enzyme (ACE)

Abstract

Delapril is an orally administered prodrug that is metabolized into its active form, this compound, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] The inhibition of ACE is a critical mechanism for the management of hypertension and heart failure.[3][4] This application note provides a detailed, robust spectrophotometric method for determining the inhibitory activity of this compound. The assay is based on the enzymatic cleavage of a synthetic substrate by ACE, leading to the generation of a chromophore that can be quantified at 450 nm. The protocol is designed for a 96-well microplate format, enabling medium-to-high throughput screening and analysis, which is essential for drug discovery, formulation studies, and quality control applications.

Introduction and Scientific Principle

The Renin-Angiotensin System (RAS) is a pivotal signaling pathway in the regulation of blood pressure. Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[4][5] Delapril is a prodrug that undergoes in-vivo hydrolysis to form this compound, its primary active metabolite.[6][7] this compound effectively inhibits ACE, leading to vasodilation and a reduction in blood pressure.[3][8]

Quantifying the bioactivity of this compound is crucial for assessing its therapeutic potential and ensuring manufacturing consistency. Direct measurement of the compound's concentration, while useful, does not confirm its functional efficacy. Therefore, an activity-based assay is indispensable.

This protocol describes a colorimetric, enzyme-inhibition assay adapted from established methodologies for measuring ACE activity.[9][10] The principle relies on a two-step enzymatic reaction:

  • ACE Reaction: ACE cleaves the terminal tripeptide from the substrate, 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG).

  • Color Development: The product of the first reaction, 3-Hydroxybutyric acid (3HB), is then acted upon by a specific dehydrogenase in the presence of a tetrazolium salt (WST-1). This enzymatic oxidation of 3HB reduces the WST-1 to a water-soluble formazan dye, which exhibits a strong absorbance at approximately 450 nm.

The inhibitory activity of this compound is determined by its ability to reduce the rate of this color formation. The concentration of this compound that inhibits 50% of the ACE activity (IC₅₀) is the primary metric derived from this assay.

Assay_Principle cluster_RAS Physiological Pathway (In Vivo) cluster_Assay Spectrophotometric Assay (In Vitro) AngI Angiotensin I ACE_vivo ACE AngI->ACE_vivo conversion AngII Angiotensin II Vaso Vasoconstriction (Increased Blood Pressure) AngII->Vaso ACE_vivo->AngII Delapril This compound (Inhibitor) Delapril->ACE_vivo Inhibition ACE_vitro ACE Enzyme Product Product (3HB) ACE_vitro->Product Substrate Substrate (3HB-GGG) Substrate->ACE_vitro Chromogen Chromogen System (WST-1 + Enzyme) Product->Chromogen Color Yellow Formazan Dye (Absorbance at 450 nm) Chromogen->Color Delapril_vitro This compound (Inhibitor) Delapril_vitro->ACE_vitro Inhibition reduces color development

Caption: Overview of in-vivo ACE inhibition and the in-vitro spectrophotometric assay principle.

Materials and Reagents

  • This compound (≥98% purity, CAS: 83398-08-7)[11]

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat# A6778)

  • ACE Kit-WST (e.g., Dojindo, Cat# A502), containing:

    • Substrate (3HB-GGG)

    • Enzyme A (3-hydroxybutyrate dehydrogenase)

    • Enzyme B (diaphorase)

    • Coenzyme (NAD⁺)

    • Chromogen (WST-1)

  • Captopril (Positive Control Inhibitor, CAS: 62571-86-2)

  • Assay Buffer: 20 mM HEPES, 300 mM NaCl, pH 8.3

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 450 nm

  • Multichannel pipettes and sterile pipette tips

  • Incubator set to 37°C

Experimental Protocol

This protocol is designed to determine the IC₅₀ value of this compound. The experimental workflow involves preparing reagents, setting up the reaction plate, performing the enzymatic reaction, and analyzing the resulting data.

Protocol_Workflow prep 1. Reagent Preparation plate 2. Plate Setup prep->plate sub_prep Prepare serial dilutions of this compound. Prepare ACE working solution. Prepare Substrate and Indicator solutions. prep->sub_prep incubate 3. Pre-incubation plate->incubate sub_plate Add Assay Buffer. Add Inhibitor/Control solutions. Add ACE working solution to all wells except Blank. plate->sub_plate react 4. Initiate Reaction incubate->react sub_incubate Incubate plate at 37°C for 15 minutes. (Allows inhibitor to bind to ACE). incubate->sub_incubate measure 5. Measurement react->measure sub_react Add Substrate/Indicator solution to all wells. react->sub_react analyze 6. Data Analysis measure->analyze sub_measure Incubate at 37°C. Read absorbance at 450 nm kinetically for 60 min or as an endpoint measurement. measure->sub_measure sub_analyze Calculate % Inhibition. Plot dose-response curve. Determine IC₅₀ value. analyze->sub_analyze

Sources

In Vivo Experimental Design for Delapril Diacid Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Delapril is a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It functions as a prodrug, undergoing metabolic conversion in the body to its primary active metabolites, Delapril diacid and 5-hydroxy this compound.[1][3][4] These diacid metabolites are the pharmacologically active moieties responsible for the therapeutic effect. They competitively inhibit ACE, a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby blocking the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[5][6] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vivo studies to evaluate the efficacy of Delapril and its active diacid metabolites. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Section 1: Core Mechanism of Action and Pharmacokinetics

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a fundamental hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[7] Its overactivation is a key contributor to the pathophysiology of hypertension.[7][8] The system is initiated by the release of renin from the kidneys in response to low blood pressure.[9] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[8][10] Angiotensin I is then converted by Angiotensin-Converting Enzyme (ACE), found primarily in the lungs and vascular endothelium, into the octapeptide Angiotensin II (Ang II).[9]

Ang II exerts several powerful effects to raise blood pressure:

  • Vasoconstriction: It directly constricts the smooth muscle of arterioles, increasing systemic vascular resistance.[9][11]

  • Aldosterone Release: It stimulates the adrenal cortex to secrete aldosterone, a hormone that promotes sodium and water retention by the kidneys.[7][9]

  • Sympathetic Nervous System Activation: It enhances sympathetic outflow from the central nervous system.[7]

  • Antidiuretic Hormone (ADH) Release: It triggers the release of ADH (vasopressin), which increases water reabsorption in the kidneys.[9][11]

This compound: Targeted Inhibition of ACE

Delapril is administered orally as an inactive prodrug.[1][12] Following absorption, it is rapidly hydrolyzed in the liver to form its active diacid metabolites.[4][5] These metabolites, particularly this compound, are potent inhibitors of ACE.[2] By binding to the active site of ACE, this compound prevents the conversion of Angiotensin I to Angiotensin II, effectively blunting all of Ang II's downstream effects and leading to a reduction in blood pressure.[1][3] The high lipophilicity of Delapril allows for effective inhibition of ACE within vascular tissues, not just in circulation, contributing to a marked and long-lasting antihypertensive action.[2]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Delapril This compound Delapril->ACE  Inhibits

Figure 1: Mechanism of this compound within the RAAS pathway.

Section 2: Preclinical In Vivo Models for Hypertension Research

The selection of an appropriate animal model is paramount for clinically relevant research.[13] No single model perfectly recapitulates human essential hypertension, so the choice must align with the specific research question.[13][14] Rodent models are most commonly used due to their cost-effectiveness, short gestation, and the availability of genetic manipulation.[14]

Key Animal Models
  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[15] SHRs, derived from Wistar-Kyoto (WKY) rats, develop hypertension without any specific intervention, with blood pressure beginning to rise at 4-6 weeks of age.[16] The WKY rat serves as the ideal normotensive control for this model.[15] The SHR model is particularly relevant for studying ACE inhibitors as it exhibits a normal renin profile, similar to a large subset of human hypertensive patients.[15]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: This is a model of renovascular hypertension.[15][17] A clip is placed on one renal artery while the contralateral kidney remains untouched. This reduces blood flow to the clipped kidney, causing a massive activation of the RAAS and leading to severe hypertension.[16] This model is useful for studying compounds that directly target the RAAS.

  • Pharmacologically-Induced Hypertension: Hypertension can be induced by the continuous infusion of pressor agents. The most common method involves subcutaneous implantation of an osmotic minipump to deliver Angiotensin II.[13] This creates a state of hypertension directly driven by the target of ACE inhibitors, making it a valuable mechanistic model.

ModelTypeKey CharacteristicsRationale for Use with Delapril
Spontaneously Hypertensive Rat (SHR) GeneticClosely mimics human essential hypertension; normal renin levels.[15][16]High clinical relevance for a primary antihypertensive agent.[18]
Two-Kidney, One-Clip (2K1C) Surgical (Renovascular)High-renin model; hypertension is RAAS-dependent.[15][16]Directly tests the ability to counteract a hyperactive RAAS.
Angiotensin II Infusion PharmacologicalHypertension is directly and exclusively driven by Ang II.[13]Provides a clean mechanistic validation of ACE inhibition.
Table 1: Comparison of common rodent models for hypertension research.

Section 3: Experimental Design and Key Considerations

A well-designed experiment minimizes bias and generates reproducible data. Adherence to ethical principles is a non-negotiable prerequisite for all animal research.

Ethical Conduct

All proposed experiments must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[19] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied.[19][20]

  • Replacement: Use non-animal alternatives whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any potential pain, suffering, or distress.[20][21] This includes proper handling, use of anesthesia for invasive procedures, and defining humane endpoints.[22]

Study Design Elements
  • Animal Selection:

    • Species/Strain: Spontaneously Hypertensive Rats (SHR) are highly recommended, with age- and sex-matched Wistar-Kyoto (WKY) rats as normotensive controls.[15]

    • Age: For SHR models, animals are typically used once hypertension is well-established (e.g., 16-18 weeks old).[18]

    • Sex: Male rats are often used to avoid hormonal cycle variations, but studies in females are also necessary for comprehensive evaluation.

    • Health: Animals must be healthy and free from pathogens.

  • Acclimatization: Upon arrival, animals must be housed in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before any procedures begin. This minimizes stress-related physiological changes.

  • Drug Formulation and Administration:

    • Compound: Delapril hydrochloride is the typical starting material.

    • Vehicle: A simple aqueous vehicle like sterile water or 0.5% carboxymethylcellulose (CMC) in water is commonly used for oral administration. The vehicle's inertness should be confirmed.

    • Route: Oral gavage is the standard route for preclinical oral drug studies to ensure accurate dosing.[23]

    • Dosage: Based on published literature, effective oral doses of Delapril in rats range from 1 to 10 mg/kg/day.[2] A dose-response study is recommended to identify the optimal dose.

GroupAnimal StrainTreatmentDose (Oral Gavage)Rationale
1WKYVehicleN/ANormotensive Control: Establishes baseline blood pressure in a healthy animal.
2SHRVehicleN/AHypertensive Control: Establishes the disease model's blood pressure without intervention.
3SHRDelaprilLow Dose (e.g., 3 mg/kg/day)Test for dose-dependent efficacy.
4SHRDelaprilHigh Dose (e.g., 10 mg/kg/day)Test for maximal efficacy based on literature.[2][18]
Table 2: Example experimental group design for an efficacy study.

Section 4: Core Protocols

Protocol: Antihypertensive Efficacy in SHR Model

This protocol outlines a typical study to assess the chronic antihypertensive effect of Delapril.

Materials:

  • Spontaneously Hypertensive Rats (male, 16 weeks old)

  • Wistar-Kyoto Rats (male, 16 weeks old)

  • Delapril hydrochloride

  • Vehicle (e.g., sterile water)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmograph)

Procedure:

  • Acclimatization & Training: Acclimate animals for 7 days. During this period, train the animals for the blood pressure measurement procedure daily to minimize restraint-induced stress. Place them in the restrainer for 10-15 minutes each day.

  • Baseline Measurement: On days 8, 9, and 10, measure and record the systolic blood pressure (SBP) and heart rate (HR) for all animals. The average of these three days serves as the baseline value.

  • Randomization & Grouping: Based on the baseline SBP, randomize the SHR animals into treatment groups (e.g., Vehicle, Delapril 10 mg/kg) to ensure no significant difference in starting blood pressure between groups. Include a WKY vehicle group as a normotensive control.

  • Dosing Period: Administer the assigned treatment (vehicle or Delapril) via oral gavage once daily for the duration of the study (e.g., 14-28 days). Dosing should occur at the same time each day.

  • Blood Pressure Monitoring: Measure SBP and HR at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at a consistent time relative to dosing (e.g., 2-4 hours post-dose, corresponding to peak plasma concentration of metabolites).[12]

  • Final Measurement: Record the final SBP and HR at the end of the treatment period.

  • Data Analysis: Calculate the change in SBP from baseline for each animal. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare the treatment groups to the SHR vehicle control group. A p-value < 0.05 is typically considered significant.

Workflow cluster_pre_study Phase 1: Preparation cluster_study Phase 2: Dosing & Monitoring cluster_post_study Phase 3: Analysis Acclimatization Animal Acclimatization & BP Training (7 Days) Baseline Baseline BP Measurement (3 Consecutive Days) Acclimatization->Baseline Randomization Group Randomization (WKY-Vehicle, SHR-Vehicle, SHR-Delapril) Baseline->Randomization Dosing Daily Oral Dosing (14-28 Days) Randomization->Dosing Monitoring Weekly BP Monitoring Dosing->Monitoring Final_BP Final BP Measurement Monitoring->Final_BP Analysis Data Analysis & Interpretation Final_BP->Analysis

Figure 2: Experimental workflow for a chronic antihypertensive study.
Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

While radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring, the tail-cuff method is a widely used and validated non-invasive alternative.[24][25]

Procedure:

  • Environment: Perform measurements in a quiet, temperature-controlled room to minimize animal stress.

  • Warming: Place the rat in a warming chamber (typically 32-34°C) for 10-15 minutes to dilate the tail artery, which is essential for detecting the pulse.[26]

  • Restraint: Gently guide the rat into an appropriate-sized restrainer. The fit should be snug but not tight.

  • Cuff Placement: Place the occlusion cuff and the volume-pressure recording (VPR) sensor or photoelectric sensor on the base of the rat's tail.[26][27]

  • Measurement Cycle: Initiate the automated measurement cycle. The system will inflate the occlusion cuff and then slowly deflate it, recording the pressure at which the pulse reappears (systolic pressure) and, depending on the system, when it becomes stable (diastolic pressure).[28]

  • Data Collection: Perform several consecutive measurement cycles (e.g., 5-7 cycles). Discard any outlier readings and average the remaining values to obtain a single, reliable data point for that session.

Animal IDBaseline SBP (mmHg)Week 1 SBP (mmHg)Week 2 SBP (mmHg)Change from Baseline (Week 2)
SHR-V-01185188190+5
SHR-D-01187165150-37
WKY-V-01120122121+1
Table 3: Example data layout for recording systolic blood pressure (SBP).

Section 5: Data Analysis and Interpretation

The primary endpoint in these studies is typically the reduction in systolic blood pressure. A statistically significant decrease in the Delapril-treated SHR group compared to the vehicle-treated SHR group demonstrates antihypertensive efficacy. The blood pressure in the WKY control group should remain stable throughout the study.

Secondary endpoints can include changes in heart rate, assessment of end-organ damage (e.g., cardiac hypertrophy, renal sclerosis), and measurement of RAAS components (e.g., plasma renin activity, Ang II levels) to confirm the mechanism of action.[2] The ability of Delapril to prevent cardiac hypertrophy and renal sclerosis has been demonstrated in SHR models.[2]

References

  • American Heart Association. (2018). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. [Link]

  • Wikipedia. Delapril. [Link]

  • Guelfi, M., & Cini, R. (1991). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Hypertension. [Link]

  • Patsnap Synapse. What is the mechanism of Delapril Hydrochloride?. [Link]

  • Malinowski, M., & Szelenberger, R. (2022). Editorial: Animal models of hypertension. Frontiers in Pharmacology. [Link]

  • Patsnap Synapse. What is Delapril Hydrochloride used for?. [Link]

  • Kopp, B. P., & Jose, P. A. (2023). Physiology, Renin Angiotensin System. StatPearls Publishing. [Link]

  • Klabunde, R. E. Renin-Angiotensin-Aldosterone System. CV Physiology. [Link]

  • dos Santos, R. A. S., et al. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Research, Society and Development. [Link]

  • Mizuno, K., et al. (1992). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension. [Link]

  • Cervenka, L., et al. (1997). Models of Experimental Hypertension in Mice. Hypertension. [Link]

  • World Precision Instruments. Blood Pressure Measurement for Rodents. [Link]

  • GemPharmatech. (2023). Understanding Hypertension: Exploring Animal Models for Research. [Link]

  • Lerman, L. O., et al. (2015). Animal models for the study of primary and secondary hypertension in humans. Experimental and Therapeutic Medicine. [Link]

  • Study.com. Renin Angiotensin Aldosterone System | RAAS Steps & Effects. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5362116, Delapril. [Link]

  • Iwao, H., et al. (1987). Demonstration of in Vivo Effects of ACE Inhibitors by the Use of Autoregressive Modelling. Japanese Journal of Pharmacology. [Link]

  • Kumar, P., et al. (2014). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Indian Journal of Pharmacology. [Link]

  • Cleveland Clinic. Renin-Angiotensin-Aldosterone System (RAAS). [Link]

  • Aponso, S. (2022). What is the Renin-Angiotensin-Aldosterone System?. News-Medical.Net. [Link]

  • L-C, et al. (2012). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science. [Link]

  • American Psychological Association. (2024). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Cushman, D. W., et al. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British Journal of Clinical Pharmacology. [Link]

  • Medical and Pharmaceutical Journal. Ethical Statement on Experimental Animal Research. [Link]

  • Antonaccio, M. J., & Cushman, D. W. (1981). In vivo comparison of three orally active inhibitors of angiotensin-converting enzyme. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

  • British Society of Animal Science. Ethical guidelines for research in animal science. [Link]

  • Tater, P. S., et al. (2022). Ethical considerations regarding animal experimentation. Saudi Pharmaceutical Journal. [Link]

  • Brown, N. J., & Vaughan, D. E. (1998). Angiotensin-Converting Enzyme Inhibitors. Circulation. [Link]

  • Kelly, J. G., & O'Malley, K. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics. [Link]

  • Otero, M. L. (2007). Manidipine–delapril combination in the management of hypertension. Vascular Health and Risk Management. [Link]

  • Morimoto, K., et al. (1994). Anti-hypertensive Effect of Oral Controlled-Release Microspheres Containing an ACE Inhibitor (Delapril Hydrochloride) in Rats. Journal of Pharmacy and Pharmacology. [Link]

  • Dzau, V. J. (2000). Angiotensin-converting enzyme inhibition to enhance vascular health—clinical and research models. American Journal of Hypertension. [Link]

  • Stockis, A., et al. (2003). Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Arzneimittel-Forschung. [Link]

  • Stockis, A., et al. (2004). Pharmacokinetics and tolerability of a new manidipine and delapril fixed oral combination in young and elderly subjects. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Ono, H., et al. (1988). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Japanese Journal of Pharmacology. [Link]

  • Animal Welfare Institute. Oral Dosing. [Link]

  • Unger, T., et al. (1984). Effect of central administration of MK-422 (the diacid form of enalapril) on the development of hypertension in the spontaneously hypertensive rat. Journal of Hypertension. Supplement. [Link]

Sources

Administration of Delapril Diacid in Animal Models of Hypertension: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Delapril Diacid in Hypertension

Delapril is a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension.[1][2] It functions as a prodrug, undergoing in vivo conversion to its two primary active metabolites: this compound and 5-hydroxy this compound.[3][4] These diacid metabolites are the pharmacologically active moieties, competitively inhibiting ACE and thereby disrupting the renin-angiotensin-aldosterone system (RAAS).[1][5] This guide provides a comprehensive overview of the administration of this compound in preclinical animal models of hypertension, detailing established protocols and the scientific rationale underpinning these experimental designs.

The primary mechanism of action for this compound is the inhibition of ACE, which is a critical enzyme in the RAAS cascade. ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II.[5] By blocking this conversion, this compound reduces circulating and tissue levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.[1][6] Furthermore, the reduction in angiotensin II levels also leads to decreased aldosterone secretion from the adrenal cortex, which in turn promotes sodium and water excretion, further contributing to the antihypertensive effect.[1][3]

This document will provide detailed protocols for the preparation and administration of this compound, the induction of various forms of experimental hypertension in animal models, and the subsequent evaluation of its therapeutic efficacy through physiological and biochemical endpoints.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin System

The antihypertensive effect of this compound is fundamentally linked to its potent inhibition of the angiotensin-converting enzyme. The following diagram illustrates the pivotal role of ACE within the Renin-Angiotensin System and the inhibitory action of this compound.

This compound Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  (Lungs, Endothelium) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Delapril_Diacid This compound Delapril_Diacid->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Preparation and Administration of this compound

Delapril is a prodrug that is metabolized in vivo to its active diacid form.[7] For preclinical studies focusing on the active metabolite, direct administration of this compound is necessary. Due to the inherent physicochemical properties of diacid compounds, careful consideration of the formulation is crucial for ensuring solubility and bioavailability upon oral administration.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol provides a method for preparing a this compound solution suitable for oral gavage in rats, based on common vehicles for poorly water-soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: Accurately weigh the required amount of this compound. In a sterile microcentrifuge tube, dissolve the this compound in DMSO to create a stock solution. The final concentration of DMSO in the administered formulation should be kept to a minimum, ideally not exceeding 10%, to avoid potential toxicity.[8]

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by combining PEG300, Tween 80, and saline in the desired ratio. A commonly used vehicle composition for oral administration of hydrophobic compounds is 40% PEG300, 5% Tween 80, and 45% saline.

  • Formulation: While vortexing the vehicle solution, slowly add the this compound stock solution (from step 1) to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution with a final DMSO concentration of 10%, a 10 mg/mL stock in DMSO would be added to the vehicle in a 1:9 ratio.

  • Homogenization: Continue to vortex the final formulation for 5-10 minutes to ensure a homogenous solution. If precipitation occurs, gentle warming and/or sonication can be employed to aid dissolution.[9]

  • Pre-dosing: Prepare the formulation fresh daily. Before administration, visually inspect the solution for any precipitation.

Protocol 2: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral gavage in rats.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringe (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Dosing Volume Calculation: Weigh the rat to determine the precise dosing volume. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[10]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

  • Restraint: Gently but firmly restrain the rat to prevent movement and ensure proper alignment of the head and neck.

  • Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

  • Administration: Once the needle is correctly positioned, slowly administer the this compound formulation.

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[10]

Animal Models of Hypertension: Induction Protocols

The choice of animal model is critical for investigating the antihypertensive effects of this compound, as different models represent distinct etiologies of hypertension.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is the most widely studied model for this condition.[11][12]

  • Protocol: SHRs and their normotensive control strain, Wistar-Kyoto (WKY) rats, are commercially available from various vendors.[13] Hypertension develops spontaneously in SHRs, typically beginning at 5-6 weeks of age and becoming well-established by 12-14 weeks.[9][12] No surgical or pharmacological induction is required. This compound administration can be initiated at different stages to study its preventative or therapeutic effects.

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model

The 2K1C model is a form of renovascular hypertension characterized by activation of the renin-angiotensin system.[14][15]

  • Protocol:

    • Anesthetize the rat following approved institutional protocols.

    • Make a flank incision to expose the left kidney and renal artery.

    • Carefully place a silver or titanium clip with a specific internal diameter (e.g., 0.20-0.23 mm for rats) around the left renal artery to induce stenosis.[14][16] The contralateral kidney remains untouched.

    • Close the incision.

    • Allow the animal to recover for at least one week. Hypertension typically develops over 2-4 weeks.[14]

Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model

This model represents a low-renin, volume-dependent form of hypertension.[17][18]

  • Protocol:

    • Perform a unilateral nephrectomy (typically the left kidney) on anesthetized rats.[19]

    • Allow a one-week recovery period.

    • Administer DOCA subcutaneously (e.g., 25 mg/kg twice weekly) or via a slow-release pellet.[18][19]

    • Replace the drinking water with a 1% NaCl solution.

    • Hypertension develops over a period of 3-4 weeks.[10]

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical experimental workflow for assessing the antihypertensive efficacy of this compound in a chosen animal model.

Experimental Workflow Model Hypertension Model Induction (e.g., SHR, 2K1C, DOCA-Salt) Baseline Baseline Blood Pressure Measurement Model->Baseline Randomization Animal Randomization Baseline->Randomization Treatment This compound Administration Randomization->Treatment Vehicle Vehicle Control Administration Randomization->Vehicle Monitoring Chronic Blood Pressure Monitoring Treatment->Monitoring Vehicle->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint PRA_AngII Plasma Renin Activity & Angiotensin II Measurement Endpoint->PRA_AngII Histology Histopathological Analysis (Heart, Kidney, Vasculature) Endpoint->Histology

Caption: A generalized experimental workflow for evaluating this compound.

Efficacy Assessment: Endpoints and Protocols

Blood Pressure Measurement

Accurate blood pressure measurement is the primary endpoint for assessing antihypertensive efficacy.

Telemetry is considered the gold standard for chronic blood pressure measurement in conscious, freely moving animals, as it minimizes stress-induced artifacts.[1][20][21]

Materials:

  • Implantable telemetry transmitter

  • Receiver and data acquisition system

  • Surgical tools for implantation

Procedure:

  • Transmitter Implantation:

    • Anesthetize the rat.

    • Make a midline abdominal incision.

    • Isolate the abdominal aorta.

    • Insert the catheter of the telemetry device into the aorta and advance it cranially.

    • Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.[3]

    • Close the incisions.

  • Recovery: Allow a post-operative recovery period of at least 7-10 days before starting measurements to ensure stabilization of hemodynamic parameters.

  • Data Acquisition: House the rats individually in cages placed on receiver platforms. Data can be collected continuously or at programmed intervals.[22]

This non-invasive method is suitable for repeated measurements of systolic blood pressure.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, and sensor)

  • Warming platform

Procedure:

  • Acclimatization: Acclimatize the rats to the restrainer and the procedure for several consecutive days before recording baseline measurements to minimize stress.[23]

  • Warming: Place the rat in the restrainer on a warming platform set to 30-35°C for 10-15 minutes to facilitate detection of the tail pulse.

  • Measurement: Place the occlusion and sensor cuffs on the rat's tail. The system will automatically inflate and deflate the occlusion cuff while the sensor detects the return of blood flow, from which systolic blood pressure is determined.

  • Data Recording: Obtain multiple readings (e.g., 10-15 cycles) and average them to get a reliable measurement for that time point.

Biochemical Analysis of the Renin-Angiotensin System

Measuring key components of the RAAS provides mechanistic insight into the action of this compound.

Materials:

  • Blood collection tubes with EDTA

  • Centrifuge

  • Commercially available ELISA or RIA kits for rat PRA and Angiotensin II

Procedure:

  • Blood Collection: Collect blood samples from the rats into pre-chilled EDTA tubes.

  • Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Assay: Follow the manufacturer's instructions for the specific ELISA or RIA kit being used to determine the concentrations of PRA and Angiotensin II.[4]

Quantitative Data Summary

The following table summarizes typical dosage and expected outcomes for Delapril administration in hypertensive rat models, based on available literature.

ParameterSpontaneously Hypertensive Rat (SHR)2-Kidney, 1-Clip (2K1C) RatDOCA-Salt Rat
Delapril/Metabolite Dosage 1-10 mg/kg/day, orally[4]1-10 mg/kg/day, orally[17]1-10 mg/kg/day, orally
Expected Blood Pressure Reduction Significant and sustained decrease in systolic and diastolic blood pressure.[2][4]Marked reduction in blood pressure, particularly in the renin-dependent phase.Attenuation of the development of hypertension.
Effect on RAAS Suppression of plasma and vascular Angiotensin II levels.[6]Pronounced inhibition of the activated RAAS.Minimal effect on the suppressed RAAS.

Conclusion

This guide provides a comprehensive framework for the in vivo evaluation of this compound in established animal models of hypertension. The provided protocols are based on current best practices and are intended to ensure the generation of robust and reproducible data. The selection of the appropriate animal model, a well-defined drug administration protocol, and accurate endpoint measurements are all critical for elucidating the therapeutic potential of this compound and other novel antihypertensive agents. Researchers should always adhere to their institution's guidelines for animal care and use when conducting these studies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5362116, Delapril. [Link]

  • Ono, H., et al. (1989). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Journal of Cardiovascular Pharmacology, 14 Suppl 5, S26-32. [Link]

  • Wikipedia. (2023). Spontaneously hypertensive rat. [Link]

  • Wikipedia. (2023). Delapril. [Link]

  • Patsnap. (2024). What is Delapril Hydrochloride used for? [Link]

  • Razzetti, R., et al. (1995). Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. The American Journal of Cardiology, 75(18), 7F-12F. [Link]

  • American Heart Association. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 73(4), e53-e55. [Link]

  • Charles River Laboratories. Spontaneously Hypertensive (SHR) Rat. [Link]

  • Cervenka, L., et al. (1999). Two-Kidney, One Clip and One-Kidney, One Clip Hypertension in Mice. Hypertension, 33(1), 340-345. [Link]

  • D'Angelo, G., et al. (2011). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science, 50(5), 727-731. [Link]

  • Just, A., et al. (2007). Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site. American Journal of Physiology-Renal Physiology, 292(2), F735-F742. [Link]

  • Animalab. Spontaneously Hypertensive (SHR) rat, SHR/NCrl. [Link]

  • Pinto, Y. M., et al. (1998). Animal models for the study of primary and secondary hypertension in humans. Journal of Hypertension, 16(12 Pt 2), 1831-1842. [Link]

  • Markel, A. S. (2023). Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. International Journal of Molecular Sciences, 24(13), 10634. [Link]

  • Kurtz, A., et al. (2005). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. Nature Protocols, 1(1), 120-126. [Link]

  • de la Torre, J. C. (2012). Spontaneously hypertensive rat as a model of vascular brain disorder: microanatomy, neurochemistry and behavior. Current Neurovascular Research, 9(4), 324-336. [Link]

  • do Vale, G. T., et al. (2020). Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model. Bio-protocol, 10(15), e3701. [Link]

  • Inotiv. SHR(Spontaneous Hypertensive Rat). [Link]

  • Wang, L., et al. (2022). Animal models of hypertension and concurrent organs injury. Journal of Translational Internal Medicine, 10(2), 105-117. [Link]

  • Lerman, L. O., et al. (2015). The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress. Current Hypertension Reviews, 11(2), 108-115. [Link]

  • Navar, L. G. (1997). Unraveling the Mystery of Goldblatt Hypertension. Physiology, 12(4), 171-176. [Link]

  • do Vale, G. T., et al. (2020). Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model. Bio-protocol, 10(15), e3701. [Link]

  • do Vale, G. T., et al. (2020). Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model. Bio-protocol, 10(15), e3701. [Link]

  • Jamwal, S., & Sharma, S. (2023). Rat Model of DOCA-Salt-Induced Hypertension. World Journal of Pharmacology and Toxicology, 6(1), 178. [Link]

  • van Vliet, B. N., et al. (2000). Measuring Blood Pressure in Small Laboratory Animals. In: Methods in Molecular Medicine, vol 32. Humana Press. [Link]

  • Harrison, D. G., et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 80(11), 2243-2245. [Link]

  • Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S-66S. [Link]

  • Sestakova, N., et al. (2017). Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. Journal of the American Heart Association, 6(6), e005501. [Link]

  • de Oliveira, A. C. G., et al. (2024). Blood Pressure Monitoring Through Radiotelemetry: Exploring the Viability of Its Application in Multihoused Small Laboratory Animals. Hypertension, 81(4), 738-740. [Link]

  • Wang, H., et al. (2017). Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model. Experimental and Therapeutic Medicine, 13(4), 1339-1345. [Link]

Sources

Measuring Delapril Diacid in Plasma: A Senior Application Scientist's Guide to Robust Bioanalytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed framework for the quantitative determination of Delapril diacid, the primary active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Delapril, in plasma samples. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind methodological choices. Adherence to the principles outlined here will ensure the development of a reliable, reproducible, and validated bioanalytical method suitable for pharmacokinetic studies and clinical trial monitoring.

Delapril is a prodrug that undergoes in vivo biotransformation to its pharmacologically active diacid metabolites, primarily this compound and 5-hydroxy this compound.[1][2][3] Accurate measurement of this compound in plasma is crucial for assessing the pharmacokinetic profile and therapeutic efficacy of Delapril.[4][5] This guide will focus on the development and validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for bioanalysis due to its high sensitivity and selectivity.[6]

The Foundational Science: Understanding Delapril's Journey in the Body

Delapril, a lipophilic ACE inhibitor, is readily absorbed and subsequently hydrolyzed by esterases to form its active diacid metabolite.[1][7] This conversion is a critical step for its therapeutic action. The chemical structures of Delapril and this compound are presented below.

Delapril (Prodrug)

  • Molecular Formula: C₂₆H₃₂N₂O₅[1]

  • Molecular Weight: 452.5 g/mol [1]

This compound (Active Metabolite)

  • Molecular Formula: C₂₄H₂₈N₂O₅[8]

  • Molecular Weight: 424.5 g/mol [8]

The primary analytical challenge lies in the efficient extraction of the more polar this compound from a complex biological matrix like plasma and its subsequent accurate quantification.

Visualizing the Path to Quantification: The Bioanalytical Workflow

The overall process for measuring this compound in plasma samples involves several key stages, from sample collection to data analysis. The following diagram illustrates a typical workflow for a robust bioanalytical method.

Bioanalytical Workflow for this compound cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Plasma Sample Collection (e.g., K2EDTA tubes) Sample_Storage Storage at -70°C or lower Sample_Collection->Sample_Storage Sample_Thawing Controlled Thawing Sample_Storage->Sample_Thawing Sample_Preparation Sample Preparation (e.g., Liquid-Liquid Extraction) Sample_Thawing->Sample_Preparation LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A generalized workflow for the bioanalytical determination of this compound in plasma.

Core Protocol: LC-MS/MS Method for this compound Quantification

This section details a robust LC-MS/MS method for the determination of this compound in human plasma. The principles outlined are based on established methods for similar ACE inhibitors and can be adapted and optimized for specific laboratory instrumentation.[6][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a highly effective technique for separating analytes from plasma components, offering clean extracts and high recovery.[10]

Protocol:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., Enalaprilat at 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 50 µL of 1 M HCl to acidify the sample and enhance the extraction of the acidic this compound.

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[11]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrument being used.

ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. The total run time is typically under 5 minutes.
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined empirically (predicted m/z: 425.2 -> product ions). Internal Standard (Enalaprilat): m/z 349.2 -> 206.1
Collision Energy (CE) To be optimized for each transition
Source Temperature ~500°C
Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA and EMA.

The following diagram outlines the key parameters for method validation.

Method Validation Parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects & Recovery Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantitation (LLOQ) Validation->LLOQ Freeze_Thaw Freeze-Thaw Stability Validation->Freeze_Thaw Short_Term Short-Term (Bench-Top) Stability Validation->Short_Term Long_Term Long-Term Storage Stability Validation->Long_Term Stock_Solution Stock Solution Stability Validation->Stock_Solution Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Extraction Recovery Validation->Recovery

Caption: Key parameters for the validation of a bioanalytical method.

Acceptance Criteria for Validation Parameters:

ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
LLOQ Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%
Stability Analyte concentration within ±15% of the initial concentration
Matrix Effect CV of the IS-normalized matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible (though not required to be 100%)

Concluding Remarks

The successful measurement of this compound in plasma is contingent upon a well-developed and rigorously validated bioanalytical method. The LC-MS/MS protocol detailed in this guide provides a strong foundation for achieving accurate and reliable data. It is imperative that each laboratory optimizes and validates the method according to its specific instrumentation and regulatory requirements. By adhering to the principles of scientific integrity and thorough validation, researchers can confidently generate high-quality data to support the development and clinical application of Delapril.

References

  • Nowik, W., & Buś-Kwaśnik, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5488746, this compound. Retrieved from [Link]

  • Borghi, C. (2008). Manidipine–delapril combination in the management of hypertension. Vascular Health and Risk Management, 4(4), 727–733. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362116, Delapril. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kelly, J. G., & O'Malley, K. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177–196. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362115, Delapril Hydrochloride. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • PharmaCompass. (n.d.). Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Stockis, A., Jeanbaptiste, B., Poli, G., & Acerbi, D. (2003). Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Arzneimittel-Forschung, 53(9), 627–634. [Link]

  • Stockis, A., Acerbi, D., & Poli, G. (2004). Pharmacokinetics and tolerability of a new manidipine and delapril fixed oral combination in young and elderly subjects. International Journal of Clinical Pharmacology and Therapeutics, 42(1), 1–9. [Link]

  • Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link]

  • Tatar, S., & Atmaca, S. (2015). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2015, 457476. [Link]

  • Szeitz, A., Tölgyesi, Á., & Székely-Szentmiklósi, B. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Molecules, 28(5), 2210. [Link]

  • Jemal, M., Schuster, A., & Whigan, D. B. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 501–508. [Link]

  • Szeitz, A., Tölgyesi, Á., & Székely-Szentmiklósi, B. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Molecules (Basel, Switzerland), 28(5), 2210. [Link]

  • O'Rourke, M. B., Januszewski, A. S., Sullivan, D. R., Lengyel, I., Stewart, A. J., Arya, S., Ma, R. C. W., Galande, S., Hardikar, A. A., Joglekar, M. V., Keech, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 17(5), e2200106. [Link]

  • Szeitz, A., Tölgyesi, Á., & Székely-Szentmiklósi, B. (2022). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Wang, L., & Liu, A. (2000). [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma]. Se pu = Chinese journal of chromatography, 18(2), 154–156. [Link]

  • Wasit Journal for Pure sciences. (2022). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma: Application to a Bioequivalence Study. Journal of Applied Pharmaceutical Science, 7(02), 062-068. [Link]

  • ResearchGate. (n.d.). Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: Application to bioequivalence study. Retrieved from [Link]

  • Zhu, Z., Neirinck, L., & Verstraete, A. (2002). Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 779(2), 297–306. [Link]

  • Alvi, S. N., Al-Dgither, S., & Hammami, M. M. (2008). Validated LC-MS/MS assay for the determination of ramipril levels in human plasma. Trade Science Inc.[Link]

  • Onoyama, Y., Naganuma, H., Kawahara, Y., Orita, Y., & Abe, H. (1988). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Journal of Clinical Pharmacology, 28(9), 834–839. [Link]

  • van Haitsma, T. B., van der Galien, R., & Jonkman, J. H. (1996). Determination of captopril in plasma by high-performance liquid chromatography for pharmacokinetic studies. Journal of chromatography. B, Biomedical applications, 677(2), 335–341. [Link]

  • Jouyban, A., & Sorouraddin, M. H. (2013). Development and validation of a simple and sensitive HPLC-UV method for the determination of captopril in human plasma using a new derivatizing reagent 2-naphthyl propiolate. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 932, 82–88. [Link]

  • Hartman, D. A. (2003). Determination of the stability of drugs in plasma. Current protocols in pharmacology, Chapter 7, Unit 7.6. [Link]

  • MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • Ceccato, A., Hubert, P., & Crommen, J. (1995). Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part II. Journal of pharmaceutical and biomedical analysis, 13(12), 1507–1515. [Link]

  • Streel, B., Lemaire, M., & Ceccato, A. (2005). A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(9), 1141–1146. [Link]

  • Čižmar, T., Uremović, M., Galić, N., & Nigović, B. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules (Basel, Switzerland), 28(20), 7055. [Link]

  • Al-Ghazal, A. A., & El-Shabrawy, Y. (2010). Quantification and Stability Evaluation of the Highly Specific Angiotensin-Converting Enzyme (ACE) Inhibitor Captopril in Human Plasma Using a Gas Chromatographic Method with N,N,N',N'-tetramethyl-2-butenediamide Derivatizing Agent. Jordan Journal of Pharmaceutical Sciences, 3(1). [Link]

  • Tatar, S., & Atmaca, S. (2015). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2015, 457476. [Link]

Sources

Protocol for assessing Delapril diacid effect on blood pressure

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Assessing Delapril Diacid's Effect on Blood Pressure

Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Preclinical Evaluation of this compound's Antihypertensive Efficacy

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

Hypertension is a critical global health issue and a primary risk factor for cardiovascular and renal diseases.[1][2] A central regulator of blood pressure and fluid homeostasis is the Renin-Angiotensin-Aldosterone System (RAAS).[3] Dysregulation of this system leads to chronic elevation of blood pressure. Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension, and their preclinical assessment requires robust and reproducible protocols.[4]

Delapril is a lipophilic, non-sulfhydryl prodrug that, after oral administration, is metabolized into its primary active diacid form, this compound.[5][6][7] This active metabolite is a potent inhibitor of ACE. By blocking the conversion of the inactive peptide angiotensin I to the powerful vasoconstrictor angiotensin II, this compound disrupts a key pathological cascade in hypertension.[4][6][8] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[6][8] The high lipophilicity of Delapril contributes to a more effective and sustained inhibition of vascular ACE compared to less lipophilic inhibitors, making it a compound of significant therapeutic interest.[5][7]

This guide provides a detailed framework for assessing the antihypertensive effects of this compound, encompassing in vivo animal models, ex vivo tissue analysis, and in vitro enzymatic assays. The protocols are designed to provide a comprehensive preclinical data package, elucidating both the physiological impact and the underlying mechanism of action.

The RAAS Pathway: The Molecular Target of this compound

Understanding the RAAS cascade is fundamental to designing and interpreting studies on ACE inhibitors. The system is initiated when the kidneys release the enzyme renin in response to low blood pressure or reduced sodium levels.[1][3] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[2] ACE, found predominantly on the surface of vascular endothelial cells (especially in the lungs), then converts angiotensin I into the octapeptide angiotensin II.[9][10]

Angiotensin II exerts several powerful effects that elevate blood pressure:[9]

  • Vasoconstriction: It directly causes the smooth muscle of blood vessels to contract, increasing systemic vascular resistance.[3]

  • Aldosterone Release: It stimulates the adrenal cortex to secrete aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume.[1][10]

  • Sympathetic Nervous System Activation: It enhances sympathetic outflow from the central nervous system.[1]

This compound's therapeutic action is centered on its competitive inhibition of ACE, which blocks these downstream effects and also prevents the degradation of bradykinin, a potent vasodilator, further contributing to the blood pressure-lowering effect.[8]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I  Cleavage Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II  Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Delapril This compound Delapril->ACE INHIBITS BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

In Vivo Protocol: Assessing Antihypertensive Effects in a Hypertensive Animal Model

The gold standard for evaluating an antihypertensive agent is to measure its effect on blood pressure over time in a relevant disease model. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized model for genetic hypertension, exhibiting many of the same pathological features as human essential hypertension.[5][11]

Experimental Design
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 10-12 weeks.

  • Acclimatization: Animals should be housed for at least one week under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum) before any procedures.

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Group 2 (Low-Dose Delapril): Administered Delapril at 1 mg/kg/day.[5]

    • Group 3 (High-Dose Delapril): Administered Delapril at 10 mg/kg/day.[5][12]

    • Group 4 (Positive Control): Administered a reference ACE inhibitor like Captopril (e.g., 30 mg/kg/day) or Enalapril (e.g., 10 mg/kg/day).[13][14]

  • Drug Administration: Administer compounds daily via oral gavage at the same time each day for a period of 4 to 8 weeks.[11][13]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

Blood Pressure Measurement Methodologies

Two primary methods are detailed below. While tail-cuff plethysmography is a common non-invasive screening tool, radiotelemetry is considered the gold standard for its ability to provide continuous, stress-free measurements in conscious, unrestrained animals.

Method A: Non-Invasive Tail-Cuff Plethysmography

This method uses a cuff and a sensor placed on the rat's tail to detect blood flow and measure systolic blood pressure.

Step-by-Step Protocol:

  • Acclimatization to Procedure: For 3-5 days prior to the first baseline measurement, train the rats by placing them in the restraint holder for 15-20 minutes daily to minimize stress-induced blood pressure elevation.

  • Animal Preparation: Place the rat in the restraint holder on a warming platform maintained at a constant temperature (approx. 32-34°C) to facilitate detection of the tail pulse.

  • Cuff Placement: Secure the appropriate size tail cuff and pulse sensor at the base of the tail.

  • Measurement Cycle: Initiate the automated measurement cycle. The system will inflate the cuff and then gradually deflate it, recording the pressure at which the pulse returns (Systolic Blood Pressure).

  • Data Collection: Perform a cycle of 10-15 measurements for each animal. Discard the first 3-5 readings to allow for stabilization. The average of the subsequent 5-7 stable readings constitutes the value for that session.

  • Schedule: Measure blood pressure at baseline (before treatment initiation) and then weekly throughout the 4-8 week study period. Measurements should be taken 24 hours after the previous dose (trough effect).

Method B: Invasive Radiotelemetry (Gold Standard)

This method involves the surgical implantation of a small transmitter that continuously measures and transmits blood pressure and heart rate data.

Step-by-Step Protocol:

  • Transmitter Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Under aseptic surgical conditions, make a midline abdominal incision.

    • Isolate the abdominal aorta and temporarily occlude blood flow.

    • Insert the catheter of the telemetry transmitter into the aorta and secure it with surgical glue and sutures.

    • Place the body of the transmitter into the abdominal cavity and suture the abdominal wall and skin.

  • Post-Operative Recovery: Administer analgesics as required and allow the animal to recover for 7-10 days before initiating treatment. Monitor for signs of pain or infection.

  • Data Acquisition: House the animals in their home cages placed on top of receiver platforms. Data (Systolic, Diastolic, Mean Arterial Pressure, and Heart Rate) can be collected continuously (e.g., sampled for 10 seconds every 5 minutes) throughout the entire study period.

  • Data Analysis: Analyze data from specific time points, such as 24-hour averages, or daytime and nighttime averages, to assess the full pharmacodynamic profile of this compound.

InVivo_Workflow Start Start: Select SHR Animals (10-12 weeks old) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Group Allocation (Vehicle, Delapril, Positive Control) Acclimatization->Grouping Baseline Baseline BP Measurement (Tail-Cuff or Telemetry) Grouping->Baseline Treatment Daily Oral Dosing (4-8 weeks) Baseline->Treatment WeeklyBP Weekly BP Monitoring Treatment->WeeklyBP Repeat Weekly Final Final BP Measurement & Tissue Collection Treatment->Final End of Study WeeklyBP->Treatment Analysis Data Analysis & Statistics Final->Analysis

Caption: Workflow for the in vivo assessment of Delapril's antihypertensive effect in SHR rats.

Data Presentation and Expected Outcomes

Data should be presented as the change in blood pressure from baseline over time. Statistical analysis using a two-way ANOVA with repeated measures followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate to compare treatment groups to the vehicle control.

ParameterVehicle ControlDelapril (1 mg/kg)Delapril (10 mg/kg)Positive Control
Baseline SBP (mmHg) ~175 ± 5~175 ± 5~175 ± 5~175 ± 5
Δ SBP at Week 4 (mmHg) +5 ± 3-15 ± 4-35 ± 5-30 ± 5
Baseline MAP (mmHg) ~140 ± 4~140 ± 4~140 ± 4~140 ± 4
Δ MAP at Week 4 (mmHg) +4 ± 2-12 ± 3-28 ± 4-25 ± 4
SBP: Systolic Blood Pressure; MAP: Mean Arterial Pressure. Values are hypothetical means ± SEM. *p < 0.05 vs. Vehicle Control.

Mechanistic Assays: Ex Vivo and In Vitro Protocols

To validate that the observed in vivo effects are due to the intended mechanism of action, ex vivo and in vitro assays are essential.

Protocol: Ex Vivo Vascular Reactivity in Isolated Aortic Rings

This assay assesses the direct effect of this compound on the contractility and relaxation of blood vessels.[14][15]

Step-by-Step Protocol:

  • Tissue Isolation: At the end of the in vivo study, euthanize rats via an approved method. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2.0 g, replacing the buffer every 15 minutes.

  • Viability Check: Test the viability of the rings by inducing contraction with phenylephrine (PE, 10⁻⁶ M) followed by a relaxation test with acetylcholine (ACh, 10⁻⁵ M) to confirm endothelial integrity.

  • ACE Inhibition Assessment:

    • Wash the rings and re-equilibrate.

    • Incubate a set of rings with this compound (e.g., 10⁻⁶ M) for 30 minutes.

    • Generate a cumulative concentration-response curve to Angiotensin I. The presence of this compound is expected to shift the curve to the right, indicating inhibition of its conversion to the contractile Angiotensin II.

    • Alternatively, assess the contractile response to a fixed concentration of Angiotensin II, which should be unaffected by this compound, confirming the specificity of ACE inhibition.

Protocol: In Vitro Fluorometric ACE Inhibition Assay

This high-throughput assay directly quantifies the enzymatic inhibitory activity of this compound. Several commercial kits are available based on this principle.[16][17][18]

Principle: A synthetic ACE substrate is internally quenched. Upon cleavage by ACE, a fluorophore is released, resulting in an increase in fluorescence. An inhibitor like this compound will prevent this cleavage, leading to a lower fluorescence signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents (ACE enzyme, substrate, assay buffer, inhibitor) as per the kit manufacturer's instructions. Prepare a serial dilution of this compound (e.g., from 10⁻⁵ M to 10⁻¹² M) and a known inhibitor like Captopril as a positive control.

  • Assay Plate Setup: In a 96-well black microplate, add the following to respective wells:

    • Blank: Assay Buffer + Substrate (no enzyme).

    • Control (100% Activity): Assay Buffer + ACE Enzyme + Substrate.

    • Inhibitor Wells: this compound dilution + ACE Enzyme + Substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 320/420 nm).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] * 100

    • Plot the % Inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC₅₀ value (the concentration required to inhibit 50% of ACE activity).

InVitro_Workflow Start Start: Prepare Reagents (ACE, Substrate, this compound) Plate Pipette Reagents into 96-Well Plate (Controls & Test Compound Dilutions) Start->Plate Incubate Incubate at 37°C (30-60 min) Plate->Incubate Read Measure Fluorescence (Plate Reader) Incubate->Read Analysis Calculate % Inhibition & Determine IC50 Value Read->Analysis

Caption: General workflow for an in vitro fluorometric ACE inhibition assay.

Conclusion

The protocols outlined in this guide provide a multi-faceted approach to rigorously evaluate the antihypertensive properties of this compound. The in vivo study in the SHR model establishes physiological efficacy, with telemetry offering the highest quality data. The ex vivo vascular reactivity and in vitro enzymatic assays provide crucial mechanistic validation, confirming that the blood pressure-lowering effect is mediated through the targeted inhibition of Angiotensin-Converting Enzyme. Following these detailed methodologies will ensure the generation of reliable, comprehensive, and interpretable data for researchers in cardiovascular pharmacology and drug development.

References

  • Wikipedia. (n.d.). Renin–angiotensin system. Retrieved from [Link][10]

  • Sala, C., et al. (1991). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. PubMed. Retrieved from [Link][5]

  • Ikemoto, F., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. PubMed. Retrieved from [Link][12]

  • Kandola, A., & Goyal, A. (2023). Physiology, Renin Angiotensin System. StatPearls - NCBI Bookshelf. Retrieved from [Link][1]

  • Klabunde, R. E. (n.d.). Renin-Angiotensin-Aldosterone System. CV Physiology. Retrieved from [Link][9]

  • Zero To Finals. (n.d.). Renin-Angiotensin-Aldosterone System. Retrieved from [Link][3]

  • Chudow, J. (2021). What is the Renin-Angiotensin-Aldosterone System?. News-Medical.Net. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Delapril. PubChem. Retrieved from [Link][6]

  • Patsnap. (2024). What is the mechanism of Delapril Hydrochloride?. Patsnap Synapse. Retrieved from [Link][4]

  • Narita, H., et al. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed. Retrieved from [Link][7]

  • Tabata, S., et al. (1989). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. PubMed. Retrieved from [Link][19]

  • Ogihara, T. (1991). Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril. PubMed. Retrieved from [Link][20]

  • Patsnap. (2024). What is Delapril Hydrochloride used for?. Patsnap Synapse. Retrieved from [Link][8]

  • Tomic, M., et al. (2006). Effects of angiotensin-converting-enzyme inhibitors in combination with diuretics on blood pressure and renal injury in nitricoxide-deficiency-induced hypertension in rats. Clinical Science. Retrieved from [Link][13]

  • Assay Genie. (n.d.). ACE2 Assays. Retrieved from [Link][17]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link][18]

  • Wu, J. N., & Berecek, K. H. (1993). Resetting Blood Pressure in Spontaneously Hypertensive Rats. Hypertension - American Heart Association Journals. Retrieved from [Link][11]

  • Donnini, S., et al. (2007). ACE-inhibition ameliorates vascular reactivity and delays diabetes outcome in NOD mice. PubMed. Retrieved from [Link][15]

  • Edwards, J. M., et al. (2020). ACE (Angiotensin-Converting Enzyme) Inhibition Reverses Vasoconstriction and Impaired Dilation of Pial Collaterals in Chronic Hypertension. Hypertension - American Heart Association Journals. Retrieved from [Link][14]

  • Cleveland Clinic. (n.d.). ACE Inhibitors. Retrieved from [Link][21]

Sources

Application Notes & Protocols: Utilizing Delapril Diacid for the Investigation of Cardiovascular Remodeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cardiovascular remodeling, a complex pathological process involving alterations in cardiac size, shape, and function, is a final common pathway for numerous cardiovascular diseases leading to heart failure. The Renin-Angiotensin-Aldosterone System (RAAS) is a principal driver of this maladaptive remodeling, with Angiotensin II (Ang II) acting as a key mediator of cardiac hypertrophy and fibrosis.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Delapril diacid, the active metabolite of the Angiotensin-Converting Enzyme (ACE) inhibitor Delapril, as a pharmacological tool to study and mitigate cardiovascular remodeling. We present the mechanistic basis for its use, detailed protocols for both in vivo and in vitro experimental models, and data interpretation guidelines to ensure robust and reproducible scientific inquiry.

Introduction: Targeting the Nexus of Cardiovascular Remodeling

Pathological cardiac remodeling is characterized by a cascade of cellular and interstitial changes, including cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix (ECM) proteins, leading to fibrosis.[3] This structural rearrangement ultimately impairs cardiac function. A central regulator of these processes is the RAAS. Its primary effector, Angiotensin II, is produced from Angiotensin I by the Angiotensin-Converting Enzyme (ACE).[4] Ang II exerts its pro-hypertrophic and pro-fibrotic effects primarily through the Angiotensin type 1 receptor (AT1R), activating a host of downstream signaling pathways that promote pathological gene expression and cellular growth.[1][5]

ACE inhibitors are a class of drugs that directly counteract the production of Ang II.[6] Delapril is a lipophilic, non-sulfhydryl ACE inhibitor that is metabolized in vivo to its potent active forms, this compound and 5-hydroxy this compound.[7][8][9] Due to its high lipophilicity, Delapril demonstrates effective inhibition of ACE within vascular and cardiac tissues, making its active diacid form an exemplary tool for investigating the tissue-specific roles of the RAAS in cardiovascular remodeling.[9][10]

Mechanism of Action: How this compound Intervenes in RAAS-Mediated Pathology

This compound competitively inhibits ACE, thereby blocking the conversion of Angiotensin I to Angiotensin II.[7][11] This intervention has several critical downstream consequences relevant to cardiovascular remodeling research:

  • Reduction of Angiotensin II Levels: By lowering local and systemic Ang II concentrations, this compound mitigates the activation of AT1R. This attenuates signaling pathways responsible for cardiomyocyte hypertrophy and the activation of cardiac fibroblasts, which are key steps in the development of cardiac fibrosis.[2][12]

  • Decreased Aldosterone Secretion: Reduced Ang II levels lead to decreased aldosterone secretion from the adrenal cortex.[7][8] Aldosterone itself is a potent pro-fibrotic agent, and its reduction contributes to the anti-remodeling effects.[13]

  • Inhibition of Fibrotic Pathways: ACE inhibition has been shown to reduce the expression of pro-fibrotic cytokines like TGF-β and inflammatory mediators, further suppressing collagen synthesis and deposition by cardiac fibroblasts.[12][14][15] Studies demonstrate that ACE inhibitors can significantly reduce serum levels of procollagen type I and III propeptides (PIP and PIIIP), which are biomarkers for collagen synthesis and myocardial fibrosis.[3]

The following diagram illustrates the central role of ACE in the RAAS cascade and the inhibitory action of this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Activates Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Remodeling Pathological Remodeling (Hypertrophy, Fibrosis) AT1R->Remodeling Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Delapril This compound Delapril->ACE Inhibits Aldosterone->Remodeling Contributes to InVivo_Workflow cluster_setup Phase 1: Setup & Treatment cluster_analysis Phase 2: Endpoint Analysis Acclimatize 1. Acclimatize SHRs (22-24 weeks old) Baseline 2. Baseline Measurements (BP, Echocardiography) Acclimatize->Baseline Group 3. Randomize into Groups (Vehicle vs. Delapril) Baseline->Group Treat 4. Daily Oral Gavage (10 mg/kg Delapril or Vehicle) for 8 weeks Group->Treat FinalBP 5. Final BP & Echo Treat->FinalBP Harvest 6. Sacrifice & Harvest Hearts FinalBP->Harvest HW_BW 7. Measure Heart Weight / Body Weight Ratio Harvest->HW_BW Histo 8. Histology (H&E, Masson's Trichrome) Harvest->Histo Biochem 9. Biochemical Analysis (Collagen Assay, qPCR) Harvest->Biochem

Caption: Experimental workflow for an in vivo study of Delapril in Spontaneously Hypertensive Rats (SHRs).

B. Step-by-Step Methodology

  • Animal Preparation:

    • Use male SHRs aged 22-24 weeks, a time point where hypertension and cardiac hypertrophy are well-established. [16] * Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to standard chow and water).

  • Baseline Measurements & Grouping:

    • Measure baseline systolic blood pressure using a non-invasive tail-cuff method.

    • Perform baseline echocardiography under light anesthesia to assess left ventricular mass, wall thickness, and cardiac function.

    • Randomly assign animals to two groups: Vehicle Control and Delapril Treatment (n=8-10 per group).

  • Drug Administration:

    • Prepare Delapril hydrochloride in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

    • Administer Delapril (10 mg/kg) or vehicle once daily via oral gavage for 8-10 weeks. [16]The volume should be consistent across all animals (e.g., 5 mL/kg).

  • Monitoring:

    • Monitor animal health and body weight weekly.

    • Measure blood pressure weekly to track the antihypertensive effect.

  • Endpoint Analysis (at the end of the treatment period):

    • Perform final echocardiography and blood pressure measurements.

    • Euthanize animals according to approved institutional protocols.

    • Immediately excise the heart, rinse with cold PBS, blot dry, and weigh. Calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.

    • Dissect the left ventricle (LV). A portion should be fixed in 10% neutral buffered formalin for histology, while the remainder is snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analysis.

  • Histological and Biochemical Evaluation:

    • Fibrosis: Embed fixed LV tissue in paraffin, section, and perform Masson's trichrome or Picrosirius red staining. Quantify the collagen volume fraction using image analysis software.

    • Hypertrophy: Use H&E stained sections to measure cardiomyocyte cross-sectional area.

    • Gene Expression: Extract RNA from frozen LV tissue. Perform qRT-PCR to analyze the expression of hypertrophic markers (e.g., Nppa, Nppb) and fibrotic markers (e.g., Col1a1, Col3a1, Tgfb1).

    • Protein Analysis: Use Western blotting to quantify proteins involved in fibrotic and hypertrophic signaling pathways.

  • Data Interpretation & Controls:

    • The primary outcome is a significant reduction in the HW/BW ratio and cardiomyocyte cross-sectional area in the Delapril-treated group compared to the vehicle control.

    • A secondary outcome is a significant reduction in the collagen volume fraction and expression of pro-fibrotic genes.

    • The vehicle-treated group serves as the essential control to validate that observed effects are due to Delapril and not the experimental procedures.

In Vitro Application: Dissecting Cellular Mechanisms of Remodeling

In vitro models using neonatal rat ventricular myocytes (NRVMs) or cardiac fibroblasts (CFs) allow for the precise study of cellular signaling pathways without the confounding variables of an intact physiological system. Angiotensin II is a standard stimulus used to induce hypertrophic and fibrotic responses in these cells.

Quantitative Data Summary: In Vitro Efficacy of this compound
Cell TypeStimulusThis compound ConcentrationKey Findings & OutcomesReference(s)
Vascular Tissue (ex vivo)Endogenous Ang II production10⁻⁹ to 5 x 10⁻⁵ MDose-dependent suppression of Angiotensin II release.[17]
Vascular Tissue (ex vivo)Endogenous Ang II production5 x 10⁻⁶ M~51% maximal inhibition of Angiotensin II release.[17][18]
Detailed Protocol: Inhibition of Ang II-Induced Fibroblast Activation

This protocol details how to use this compound to investigate its direct anti-fibrotic effects on primary adult rat cardiac fibroblasts stimulated with Angiotensin II.

A. Step-by-Step Methodology

  • Isolation and Culture of Cardiac Fibroblasts (CFs):

    • Isolate primary CFs from the ventricles of adult Sprague-Dawley rats using established enzymatic digestion protocols.

    • Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Passage cells upon reaching 80-90% confluency; use cells from passages 1-3 for experiments to maintain phenotype.

  • Experimental Setup:

    • Seed CFs in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for proliferation assays).

    • Once cells reach ~70% confluency, serum-starve them for 24 hours in serum-free media to synchronize them and reduce baseline activation.

  • Treatment:

    • Prepare stock solutions of Angiotensin II and this compound in sterile water or appropriate solvent.

    • Pre-treat cells with this compound for 1-2 hours before adding the pro-fibrotic stimulus. A dose-response experiment is crucial to determine the optimal concentration (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).

    • Stimulate the cells with Angiotensin II (typically 100 nM) in the continued presence of this compound or vehicle for 24-48 hours.

    • Crucial Experimental Groups:

      • Vehicle Control (no treatment)

      • Angiotensin II only (100 nM)

      • This compound only (e.g., 1 µM, to test for baseline effects)

      • Angiotensin II + this compound (co-treatment at various concentrations)

  • Endpoint Analysis:

    • Collagen Synthesis: Measure secreted collagen in the culture supernatant using a Sirius Red collagen detection kit. Alternatively, analyze the expression of Collagen Type I (Col1a1) via Western blot of cell lysates.

    • Fibroblast-to-Myofibroblast Transformation: Assess the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, using immunofluorescence staining or Western blot.

    • Gene Expression: Perform qRT-PCR on RNA extracted from cell lysates to quantify fibrotic genes (Acta2 (α-SMA), Col1a1, Tgfb1).

    • Proliferation: Measure cell proliferation using a BrdU or MTS assay.

  • Data Interpretation & Controls:

    • A successful experiment will demonstrate that Ang II significantly increases collagen synthesis, α-SMA expression, and pro-fibrotic gene expression compared to the vehicle control.

    • The key finding will be a dose-dependent inhibition of these Ang II-induced effects by this compound.

    • The "this compound only" group is essential to ensure the compound does not have cytotoxic or other confounding effects at the concentrations used.

Conclusion

This compound is a potent and specific pharmacological tool for probing the role of the Renin-Angiotensin-Aldosterone System in cardiovascular remodeling. Its ability to effectively inhibit ACE in both systemic circulation and at the tissue level allows researchers to meticulously dissect the molecular pathways of cardiac hypertrophy and fibrosis. [9][10]The protocols outlined in this guide provide a robust framework for utilizing this compound in both in vivo and in vitro settings, enabling the generation of high-quality, reproducible data. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently investigate novel mechanisms and therapeutic strategies for heart disease.

References

  • Delapril - Wikipedia . Wikipedia. [Link]

  • The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat . PubMed. [Link]

  • What is the mechanism of Delapril Hydrochloride? . Patsnap Synapse. [Link]

  • ACE inhibitors reduce the risk of myocardial fibrosis post-cardiac injury: a systematic review . Open Heart. [Link]

  • What is Delapril Hydrochloride used for? . Patsnap Synapse. [Link]

  • Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy . ResearchGate. [Link]

  • NEW TAKE ON THE ROLE OF ANGIOTENSIN II IN CARDIAC HYPERTROPHY AND FIBROSIS . PMC - NIH. [Link]

  • Angiotensin Converting Enzyme Inhibitors (ACEIs) Decrease the Progression of Cardiac Fibrosis in Rheumatic Heart Disease Through the Inhibition of IL-33/sST2 . Frontiers. [Link]

  • Delapril | C26H32N2O5 | CID 5362116 . PubChem - NIH. [Link]

  • New Take on the Role of Angiotensin II in Cardiac Hypertrophy and Fibrosis . Hypertension. [Link]

  • Angiotensin II-induced cardiomyocyte hypertrophy: A complex response dependent on intertwined pathways . ScienceDirect. [Link]

  • Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy . PubMed. [Link]

  • Transient ACE (Angiotensin-Converting Enzyme) Inhibition Suppresses Future Fibrogenic Capacity and Heterogeneity of Cardiac Fibroblast Subpopulations . Hypertension - American Heart Association Journals. [Link]

  • Angiotensin Converting Enzyme Inhibitors (ACEIs) Decrease the Progression of Cardiac Fibrosis in Rheumatic Heart Disease Through the Inhibition of IL-33/sST2 . PubMed. [Link]

  • Lisinopril-Mediated Regression of Myocardial Fibrosis in Patients With Hypertensive Heart Disease . Circulation. [Link]

  • Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats . Canadian Journal of Physiology and Pharmacology. [Link]

  • Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor . PubMed. [Link]

  • Angiotensin converting enzyme inhibitor prevents left ventricular remodelling after myocardial infarction in angiotensin II type 1 receptor knockout mice . NIH. [Link]

  • ACE Inhibitor Delapril Prevents Ca(2+)-Dependent Blunting of IK1 and Ventricular Arrhythmia in Ischemic Heart Disease . PubMed. [Link]

  • Benefits of delapril in hypertensive patients along the cardiovascular continuum . PubMed. [Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril . PubMed. [Link]

  • Angiotensin I Converting Enzyme Inhibitors and Cardiac Remodeling . PubMed. [Link]

  • What is the mechanism by which Angiotensin-Converting Enzyme (ACE) inhibitors are cardioprotective? . Dr.Oracle. [Link]

  • Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril . PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Delapril Diacid in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Delapril diacid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As the active diacid metabolite of the prodrug Delapril, understanding its physicochemical properties is paramount for generating reliable and reproducible in vitro data.[1][2][3] This guide provides in-depth, experience-driven solutions to common solubility issues, moving from fundamental principles to actionable protocols.

Section 1: Core Principles - The "Why" Behind this compound's Solubility

This compound is a dicarboxylic acid, meaning its structure contains two carboxylic acid functional groups.[4] The solubility of such molecules in aqueous solutions is fundamentally governed by their ionization state, which is directly dependent on the pH of the medium.[5][6] This relationship is described by the Henderson-Hasselbalch equation.[7][8]

At a pH below its acid dissociation constants (pKa), this compound exists predominantly in its neutral, protonated form. This form is significantly less polar and, consequently, exhibits poor water solubility.[9][10] As the pH of the solution increases to values above its pKa values, the carboxylic acid groups deprotonate to form carboxylate anions. This ionized, or salt, form is highly polar and readily dissolves in water.[10] Therefore, controlling the pH is the most critical factor in achieving complete dissolution.

cluster_pH pH Scale H2A Non-Ionized Form (H₂A) Poorly Soluble HA_minus Mono-Ionized Form (HA⁻) Slightly Soluble H2A->HA_minus + OH⁻ - H₂O HA_minus->H2A + H⁺ A2_minus Fully Ionized Form (A²⁻) Highly Soluble HA_minus->A2_minus + OH⁻ - H₂O A2_minus->HA_minus + H⁺ low_pH Low pH (pH < pKa₁) mid_pH Intermediate pH (pKa₁ < pH < pKa₂) high_pH High pH (pH > pKa₂)

Caption: Ionization states of this compound at varying pH levels.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in my neutral pH buffer (e.g., PBS pH 7.4)?

A: At neutral pH, this compound is not sufficiently ionized to achieve high solubility. While a pH of 7.4 is above the pKa of most carboxylic acids, complete dissolution of poorly soluble compounds often requires the pH to be at least 1-2 units above the highest pKa to ensure the equilibrium strongly favors the highly soluble, fully ionized species.[11] For many diacids, a pH of 8.0 or higher is a more effective starting point.

Q2: I see a white precipitate after adding my this compound stock solution (in DMSO) to my aqueous buffer. What happened?

A: This is a common issue known as "crashing out." Your compound was soluble in the organic co-solvent (DMSO), but when this stock was diluted into the aqueous buffer, the final concentration of DMSO was too low to maintain solubility.[] More importantly, if the buffer's pH was not high enough to ionize the this compound, it precipitated out of the solution as the less soluble neutral form.[13] This underscores the need to ensure the receiving buffer has an adequate pH to maintain solubility upon dilution.

Q3: What is the best starting pH for dissolving this compound in an aqueous buffer?

A: A prudent starting point is a buffer with a pH of 8.0 to 8.5. This pH level is generally sufficient to deprotonate both carboxylic acid groups, maximizing solubility. Always prepare the basic buffer first, then add the this compound solid or concentrated stock, and only then, if necessary for your experiment, carefully adjust the pH downwards. Be aware that lowering the pH may cause precipitation if you cross the solubility threshold.

Q4: Can I use co-solvents to improve solubility?

A: Yes, co-solvents are a viable strategy, particularly for preparing high-concentration stock solutions.[14][15] Dimethyl sulfoxide (DMSO) is a common choice.[16] However, for the final working solution in a biological assay, it is critical to keep the final co-solvent concentration low (typically <0.5% or <0.1%) to avoid artifacts. For aqueous working solutions, pH adjustment is the preferred and more biologically compatible method for enhancing solubility.[]

Q5: Does temperature affect the solubility of this compound?

A: Yes, temperature can influence solubility.[5] Gentle warming and sonication can help dissolve the compound by providing the energy needed to break up the crystal lattice. However, this is a kinetic aid and does not solve the underlying thermodynamic problem of low solubility at an inappropriate pH. Furthermore, be cautious about the thermal stability of this compound; prolonged exposure to high temperatures is not recommended.[17]

Section 3: Systematic Troubleshooting Guide

If you are facing persistent solubility issues, follow this systematic workflow to diagnose and resolve the problem.

start Observation: Precipitate or Failure to Dissolve check_pH Step 1: Measure pH of Final Solution start->check_pH pH_low Is pH < 8.0? check_pH->pH_low reprepare Action: Re-prepare Solution. Use Protocol 2 with a higher starting pH (e.g., 8.5-9.0). pH_low->reprepare Yes check_conc Step 2: Review Target Concentration pH_low->check_conc No success Result: Clear, Homogeneous Solution reprepare->success conc_high Is concentration near known solubility limit? check_conc->conc_high lower_conc Action: Lower the target concentration. conc_high->lower_conc Yes check_stock Step 3: Check Stock Solution Dilution conc_high->check_stock No lower_conc->success stock_issue Was stock added too quickly or is buffer capacity too low? check_stock->stock_issue slow_add Action: Add stock dropwise while vortexing. Increase buffer strength if needed. stock_issue->slow_add Yes fail Issue Persists: Consult further (e.g., consider co-solvents in final formulation, check compound purity) stock_issue->fail No slow_add->success

Caption: Troubleshooting workflow for this compound solubility.

Section 4: Recommended Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for creating a concentrated stock that can be stored and diluted into aqueous buffers for experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Vortex mixer

    • Appropriate vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of DMSO to reach the target concentration (e.g., 10-50 mM).

    • Vortex the solution thoroughly for 2-5 minutes until all solid is completely dissolved. Gentle sonication may be used if needed.[16]

    • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

    • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • Critical Notes:

    • Use high-purity, anhydrous DMSO to prevent compound degradation.

    • This stock solution is a critical reagent. Ensure it is fully dissolved before making any dilutions.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

This is the recommended method for preparing a ready-to-use aqueous solution for in vitro assays.

  • Materials:

    • This compound (solid or DMSO stock from Protocol 1)

    • High-purity water (e.g., Milli-Q)

    • Buffer components (e.g., Tris, HEPES)

    • A base for pH adjustment (e.g., 1 M NaOH)

    • An acid for pH adjustment (e.g., 1 M HCl)

    • Calibrated pH meter

  • Procedure:

    • Start with approximately 80% of the final desired volume of high-purity water.

    • Add your buffering agent (e.g., Tris) at the desired final concentration.

    • Adjust the pH of this buffer solution to a basic value, for example, pH 9.0, using 1 M NaOH.

    • Add the this compound (either as a solid or as a small aliquot of DMSO stock) to the basic buffer.

    • Stir or vortex until the compound is completely dissolved. The solution should be clear.

    • Crucial Step: Once dissolved, slowly and carefully adjust the pH downwards to your final target pH using 1 M HCl. Monitor the solution closely for any signs of cloudiness or precipitation.

    • If precipitation occurs, it indicates that you have exceeded the solubility limit at that specific pH. You will need to either re-prepare the solution at a lower concentration or accept a higher final pH for your experiment.

    • Once the target pH is reached and the solution remains clear, add water to reach the final volume.

    • Filter the final solution through a 0.22 µm syringe filter as a final quality control step.

Section 5: Data Summary

The solubility of this compound is intrinsically linked to its ionization state. The following table provides a theoretical summary based on the principles of dicarboxylic acids. The exact pKa values for this compound are not published, but they are expected to be in the range of typical carboxylic acids (pKa₁ ≈ 3-4, pKa₂ ≈ 4-5).

pH Range of Buffer Predominant Molecular Species Expected Relative Aqueous Solubility
pH < 3Fully Protonated (Neutral)Very Low
3 < pH < 5Mixture of Neutral and Mono-anionLow to Moderate
5 < pH < 7.5Mixture of Mono- and Di-anionModerate, but may not be sufficient
pH > 8.0Predominantly Di-anion (Fully Ionized)High

By understanding the chemical principles and following the structured protocols outlined in this guide, researchers can confidently overcome the solubility challenges associated with this compound and ensure the accuracy and validity of their experimental results.

References

  • Vertex AI Search. (n.d.).
  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • National Center for Biotechnology Information. (n.d.). Delapril. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Delapril Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Parshad, H., & Kaler, S. (2014). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • Yalkowsky, S. H., & Avdeef, A. (2015).
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Benchchem. (n.d.).
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
  • WuXi AppTec. (2024).
  • BOC Sciences. (n.d.).
  • MedChemExpress. (n.d.).
  • Razzetti, R., et al. (1995). Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. The American Journal of Cardiology, 75(18), 7F-12F.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-43.
  • Avdeef, A. (2007). Solubility of sparingly soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Britannica. (2025). Carboxylic acid. In Encyclopedia Britannica. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Lavan, M., & Knipp, G. T. (n.d.).
  • Dong, L. C., & Shah, J. C. (2006). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 30(10), 82-90.
  • Global Substance Registration System. (n.d.). DELAPRIL, (5-HYDROXY-INDANE DIACID)-. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Delapril Diacid Dosage In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Delapril and its active metabolite, Delapril diacid. This center is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success and integrity of your in vivo experiments. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the causality behind experimental choices, empowering you to navigate the nuances of your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Delapril and this compound in a research setting.

Q1: What is the fundamental difference between Delapril and this compound for in vivo studies?

Delapril is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[1][2] Following oral administration, Delapril is hydrolyzed by esterases, primarily in the liver, into its active metabolites: this compound and 5-hydroxy this compound.[3][4] These diacid forms are the potent inhibitors of the Angiotensin-Converting Enzyme (ACE).[2] For in vivo studies, administering Delapril relies on the animal's metabolic processes for activation. In contrast, administering this compound directly introduces the active compound, bypassing the need for metabolic conversion. This can be advantageous for certain experimental designs where precise control over the active compound's concentration is desired.

Q2: What is the primary mechanism of action I should be aware of when designing my experiments?

This compound exerts its effects by inhibiting ACE, a key enzyme in the Renin-Angiotensin System (RAS).[5] ACE is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound reduces circulating and tissue levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[6][7] Reduced angiotensin II levels also decrease aldosterone secretion, which in turn reduces sodium and water retention.[6]

Q3: What is a typical starting dosage for Delapril in rodent models of hypertension?

Published studies in spontaneously hypertensive rats (SHRs) have demonstrated efficacy at oral doses ranging from 1 to 10 mg/kg/day.[2][8] A commonly used and effective dose in these models is 10 mg/kg/day, administered orally.[6][8] However, the optimal dose will depend on the specific animal model, the severity of the hypertension, and the desired therapeutic effect. A pilot dose-response study is always recommended to determine the most appropriate dose for your specific experimental conditions.

Q4: How should I handle and store this compound powder?

This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[9] The recommended storage temperature is 4°C for sealed powders.[9] When handling the powder, it is important to avoid inhalation, and contact with eyes and skin by using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9]

Troubleshooting Guide: Navigating Common In Vivo Challenges

This section provides a structured approach to identifying and resolving common issues encountered during in vivo studies with this compound.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Lack of Efficacy (No significant change in blood pressure) 1. Inadequate Dosage: The dose may be too low for the specific animal model or disease severity. 2. Formulation/Solubility Issues: The compound may not be fully dissolved or may have precipitated out of solution, leading to inaccurate dosing. 3. Degradation of Compound: Delapril and its diacid are susceptible to hydrolysis, especially in non-optimal pH conditions.[1] 4. Incorrect Administration: Improper oral gavage technique can lead to administration into the trachea instead of the esophagus.1. Conduct a Dose-Response Study: Start with a lower dose (e.g., 1 mg/kg) and titrate up to a higher dose (e.g., 10 mg/kg or higher) to determine the optimal dose for your model.[2] 2. Verify Formulation and Solubility: Visually inspect the formulation for any precipitate. If solubility is a concern, consider adjusting the vehicle composition or using a gentle warming and sonication. A clear solution is ideal for administration.[10] 3. Prepare Fresh Formulations: Due to the potential for hydrolysis, it is best to prepare the dosing solution fresh daily.[1] If stock solutions are necessary, store them at -20°C for up to one month and allow them to equilibrate to room temperature before use.[9] 4. Review and Refine Gavage Technique: Ensure proper restraint of the animal and correct placement of the gavage needle. Observe the animal for any signs of distress during and after the procedure.
Acute Hypotension (Sudden, significant drop in blood pressure post-dosing) 1. Dose is Too High: The administered dose may be causing an excessive pharmacological effect. 2. Interaction with Other Medications: Concurrent administration of other vasodilators or diuretics can potentiate the hypotensive effect.[11] 3. Volume Depletion: Dehydration or salt restriction in the animal model can increase sensitivity to the hypotensive effects of ACE inhibitors.[5]1. Reduce the Dose: If significant hypotension is observed, reduce the dose in subsequent administrations. 2. Review Concomitant Medications: If other drugs are being used, consider their potential for interaction and adjust the experimental design accordingly. 3. Ensure Proper Hydration: Ensure animals have free access to water. If the model involves diuretic treatment, be particularly cautious and start with a lower dose of this compound.[5]
Signs of Renal Dysfunction (e.g., increased serum creatinine) 1. Hemodynamically-Mediated Effect: In states of reduced renal perfusion, the glomerular filtration rate (GFR) can become dependent on angiotensin II-mediated efferent arteriole constriction. ACE inhibition can disrupt this, leading to a decrease in GFR.[5][12] 2. Pre-existing Renal Disease: Animals with underlying kidney disease are more susceptible to the renal effects of ACE inhibitors.1. Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN). A modest increase may be acceptable, but a significant rise warrants a dose reduction or temporary discontinuation.[13] 2. Ensure Adequate Hydration: As with hypotension, proper hydration is crucial to maintain renal perfusion. 3. Start with a Low Dose: In animal models with known or suspected renal impairment, begin with a lower dose and titrate upwards cautiously.
Variability in Response Between Animals 1. Inconsistent Dosing: Variations in formulation preparation or gavage technique can lead to inconsistent dosing between animals. 2. Metabolic Differences: Individual differences in metabolism can affect the activation of the Delapril prodrug. 3. Underlying Health Status: Unrecognized health issues in some animals can alter their response to the drug.1. Standardize Procedures: Ensure all personnel are using the same standardized protocols for formulation preparation and administration. 2. Consider Using this compound: To eliminate variability from metabolic activation, consider administering the active this compound directly. 3. Health Monitoring: Closely monitor the health of all animals throughout the study to identify any outliers.

Experimental Protocols

Adherence to validated protocols is paramount for reproducible and reliable data.

Protocol 1: Preparation of Delapril Formulation for Oral Gavage

This protocol is based on a commonly used vehicle for administering hydrophobic compounds to rodents.

Materials:

  • Delapril Hydrochloride or this compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Amount: Determine the total volume of the formulation needed based on the number of animals, their weights, and the dosing volume (typically 5-10 mL/kg for rats).

  • Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG400

    • 5% Tween-80

    • 45% Saline

  • Dissolve the Compound:

    • First, dissolve the accurately weighed Delapril powder in the DMSO portion of the vehicle. Vortex thoroughly.

    • Sequentially add the PEG400, Tween-80, and finally the saline, vortexing well after each addition to ensure a homogenous solution.

    • If necessary, use a sonicator or gentle warming to aid in dissolution. The final solution should be clear.[10]

  • Storage: It is highly recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 4°C for no longer than 24 hours, protected from light. For longer-term storage, aliquots can be stored at -80°C for up to one month.[9]

Protocol 2: Oral Gavage Administration in Rats

This protocol provides a standardized method for oral gavage, minimizing stress to the animal and ensuring accurate dosing.

Materials:

  • Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge for adult rats)

  • Syringe with the prepared Delapril formulation

  • Scale for weighing the animal

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body. The animal should be held in an upright position to straighten the esophagus.

  • Measure the Gavage Needle Length: Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth. This ensures the needle reaches the stomach without causing perforation.

  • Insertion of the Gavage Needle:

    • Insert the gavage needle into the mouth, slightly to one side to avoid the incisors.

    • Gently advance the needle over the tongue towards the pharynx. The rat will instinctively swallow, allowing the needle to pass into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration of the Compound: Once the needle is in the correct position, slowly and smoothly depress the syringe plunger to administer the formulation.

  • Withdrawal of the Needle: After administration, gently withdraw the needle in a straight line.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the following diagrams illustrate key processes.

Delapril Activation and Mechanism of Action

cluster_0 In Vivo Administration & Metabolism cluster_1 Renin-Angiotensin System Delapril (Prodrug) Delapril (Prodrug) Delapril_Diacid This compound (Active) Delapril (Prodrug)->Delapril_Diacid Hydrolysis (Esterases) 5_Hydroxy_Delapril_Diacid 5-Hydroxy this compound (Active) Delapril_Diacid->5_Hydroxy_Delapril_Diacid Hydroxylation (CYP450) Angiotensin_I Angiotensin_I Angiotensin_II Angiotensin_II Delapril_Diacid->Angiotensin_II Inhibition Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I Renin Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Activation Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor Activation Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Leads to Aldosterone_Secretion->Increased_BP Contributes to

Caption: Metabolic activation of Delapril and its inhibitory effect on the Renin-Angiotensin System.

Experimental Workflow for In Vivo Efficacy Study

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Outcome Assessment Animal_Acclimation Animal Acclimation & Baseline Measurement Group_Allocation Random Group Allocation (Vehicle vs. Delapril) Animal_Acclimation->Group_Allocation Daily_Dosing Daily Oral Gavage (Vehicle or this compound) Group_Allocation->Daily_Dosing Monitoring Regular Monitoring (Weight, Behavior) Daily_Dosing->Monitoring BP_Measurement Blood Pressure Measurement (e.g., Tail-cuff) Monitoring->BP_Measurement Sample_Collection Blood/Tissue Collection for Analysis BP_Measurement->Sample_Collection Data_Analysis Statistical Analysis Sample_Collection->Data_Analysis

Sources

Technical Support Center: Overcoming Delapril Prodrug Conversion Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Delapril. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Delapril's prodrug conversion. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the accuracy and reproducibility of your results.

Introduction to Delapril Bioactivation

Delapril is an esterified prodrug that requires in vivo hydrolysis to its active diacid metabolites, delapril diacid (M-I) and 5-hydroxy this compound (M-III), to exert its therapeutic effect as an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The efficiency of this conversion is a critical determinant of the drug's efficacy and can be subject to significant variability. This guide provides a framework for understanding and mitigating these variabilities in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Delapril activation?

Delapril is primarily activated through hydrolysis of its ester group to form this compound (M-I).[1] This reaction is catalyzed by carboxylesterase 1 (CES1), an enzyme highly abundant in the liver.[3][4] A subsequent hydroxylation step can form the second active metabolite, 5-hydroxy this compound (M-III).[1]

Q2: Which enzymes are responsible for Delapril's conversion?

The main enzyme responsible for the hydrolysis of Delapril to its active form is Carboxylesterase 1 (CES1).[3][4] CES2, which is predominantly found in the intestine, is not significantly involved in the activation of several ACE inhibitor prodrugs, and Delapril is expected to follow this pattern.[3]

Q3: What are the known sources of variability in Delapril conversion?

Variability in Delapril conversion can arise from several factors, including:

  • Genetic polymorphisms: Variations in the CES1 gene can lead to altered enzyme activity, affecting the rate of prodrug activation.[3][5]

  • Drug-drug interactions: Co-administration of drugs that inhibit or induce CES1 can alter Delapril's conversion rate.[6][7]

  • Disease states: Impaired liver or kidney function can impact Delapril metabolism and the excretion of its metabolites.[8]

  • Age: Pharmacokinetics of Delapril and its metabolites can differ between young and elderly subjects.[9]

  • Formulation: The excipients used in a formulation can potentially influence the stability and release of Delapril.

Visualizing the Delapril Conversion Pathway

The following diagram illustrates the bioactivation of Delapril.

Delapril_Conversion Delapril Delapril (Prodrug) Delapril_Diacid This compound (M-I) (Active Metabolite) Delapril->Delapril_Diacid Hydrolysis (CES1) Hydroxy_Delapril_Diacid 5-Hydroxy this compound (M-III) (Active Metabolite) Delapril_Diacid->Hydroxy_Delapril_Diacid Hydroxylation (CYP450)

Caption: Metabolic activation pathway of the prodrug Delapril.

Troubleshooting In Vitro Delapril Conversion Assays

This section addresses common issues encountered during in vitro experiments designed to assess Delapril's conversion.

Issue 1: Low or No Conversion of Delapril in Human Liver Microsomes (HLM) or S9 Fractions

Question: I am incubating Delapril with human liver microsomes (or S9 fraction) and NADPH, but I'm observing minimal to no formation of this compound. What could be the cause?

Answer: This is a common issue that can stem from several factors. Let's troubleshoot systematically.

Underlying Causes and Solutions:

  • Incorrect Cofactors: Delapril hydrolysis is a carboxylesterase-mediated reaction and does not require NADPH. NADPH is a cofactor for cytochrome P450 enzymes. Including it is not harmful but will not facilitate the primary conversion. The key is the presence of active esterases in your liver fraction.

  • Enzyme Inactivity:

    • Source and Quality of Liver Fractions: The activity of CES1 can vary significantly between individual donors due to genetic polymorphisms.[10] If possible, use pooled human liver microsomes from multiple donors to average out individual variability. Ensure the fractions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.

    • Verification of Esterase Activity: Before proceeding with Delapril, it is advisable to run a positive control with a known CES1 substrate to confirm the enzymatic activity of your liver fractions. Trandolapril is a suitable positive control for CES1 activity.[10]

  • Inappropriate Assay Conditions:

    • pH and Temperature: Carboxylesterases have optimal pH and temperature ranges for activity. Ensure your incubation buffer is at a physiological pH (around 7.4) and the incubation is carried out at 37°C.[11]

    • Substrate Concentration: Very high concentrations of Delapril could potentially lead to substrate inhibition, although this is less common for CES1. It is recommended to perform a concentration-response curve to determine the optimal substrate concentration.

  • Analytical Method Sensitivity:

    • Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the formation of this compound. Check the limit of detection (LOD) and limit of quantification (LOQ) for your assay.

Experimental Protocol: In Vitro Delapril Conversion Assay using Human Liver Microsomes

This protocol provides a starting point for assessing Delapril conversion. Optimization may be required based on your specific laboratory conditions.

  • Reagent Preparation:

    • Delapril Stock Solution: Prepare a 10 mM stock solution of Delapril in DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM (from at least 3 donors) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Phosphate Buffer: 0.1 M, pH 7.4.

    • Acetonitrile (ACN): For reaction termination.

  • Incubation Procedure:

    • Pre-warm the phosphate buffer and HLM suspension to 37°C.

    • In a microcentrifuge tube, add 198 µL of the HLM suspension.

    • To initiate the reaction, add 2 µL of the 10 mM Delapril stock solution to achieve a final concentration of 100 µM.

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding two volumes of ice-cold ACN containing an internal standard.

  • Sample Analysis:

    • Vortex the terminated samples and centrifuge to pellet the protein.

    • Analyze the supernatant for the presence of Delapril and this compound using a validated LC-MS/MS method.

Issue 2: High Variability in Delapril Conversion Rates Between Experiments

Question: My Delapril conversion rates are inconsistent across different experimental runs, even when using the same protocol. Why is this happening?

Answer: High variability can undermine the reliability of your data. The following troubleshooting workflow can help identify the source of the inconsistency.

Troubleshooting_Variability Start High Variability in Delapril Conversion Check_Reagents Are all reagents freshly prepared and from the same lot? Start->Check_Reagents Check_HLM Is the HLM lot consistent? Have you tested for lot-to-lot variability in CES1 activity? Check_Reagents->Check_HLM Yes Fix_Reagents Prepare fresh reagents. Use consistent lots. Check_Reagents->Fix_Reagents No Check_Protocol Is the experimental protocol being followed precisely? (pipetting, timing, temperature) Check_HLM->Check_Protocol Yes Fix_HLM Qualify new HLM lots with a positive control. Use pooled donors. Check_HLM->Fix_HLM No Check_Analytics Is the analytical method robust and reproducible? Check_Protocol->Check_Analytics Yes Fix_Protocol Standardize all steps. Use calibrated equipment. Check_Protocol->Fix_Protocol No Fix_Analytics Re-validate the analytical method. Check_Analytics->Fix_Analytics No End Consistent Results Check_Analytics->End Yes Fix_Reagents->Start Fix_HLM->Start Fix_Protocol->Start Fix_Analytics->Start

Sources

Technical Support Center: Identifying Delapril Diacid Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Delapril and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) to ensure the stability, safety, and efficacy of Delapril formulations. As a prodrug, Delapril's conversion to its active metabolite, Delapril diacid, and the subsequent degradation of these compounds are of critical importance.[1][2] This document provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles and regulatory standards.

Section 1: Understanding Delapril and Its Degradation Profile

A foundational understanding of Delapril's chemistry is the first step in developing a robust analytical method. This section addresses the most common initial questions regarding the molecule's behavior.

FAQ: What is Delapril and how is its active form, this compound, generated?

Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[3][4] It is administered as a prodrug, meaning it is biologically inactive until it is metabolized in the body.[5] The primary activation pathway is the hydrolysis of its ethyl ester group, which is catalyzed by carboxylesterases, to form the pharmacologically active metabolite, this compound (also known as M-I).[5][6] This conversion is essential for its therapeutic effect, which involves inhibiting the renin-angiotensin system.[5][7]

FAQ: What are the primary degradation pathways for Delapril and this compound?

The chemical structure of Delapril and its active diacid metabolite makes them susceptible to several degradation pathways, which must be identified and monitored to ensure product quality.[8]

  • Hydrolysis: The ester linkage in the parent Delapril molecule is the most common point of hydrolysis, leading to the formation of this compound.[8] Further hydrolytic cleavage can occur under harsh acidic or basic conditions, breaking down the peptide-like bonds in the molecule.

  • Oxidation: While less common than hydrolysis for many ACE inhibitors, the molecular structure can be susceptible to oxidative stress.[8][9] Forced degradation studies using agents like hydrogen peroxide are necessary to identify potential oxidative degradants.[10]

  • Photodegradation: Exposure to UV or visible light can induce degradation. Photostability studies, as mandated by ICH guidelines, are crucial to determine if the drug product requires light-resistant packaging.[8][11]

  • Thermal Degradation: Exposure to elevated temperatures can accelerate hydrolysis and other degradation reactions.[12] Understanding the thermal stability profile is critical for defining storage and shipping conditions.[13]

The primary degradation pathways for Delapril are visualized below.

G Delapril Delapril (Prodrug) Diacid This compound (Active Metabolite) Delapril->Diacid Hydrolysis (Ester Cleavage) Other Further Degradation Products (e.g., from oxidation, photolysis) Diacid->Other Stress Conditions (Oxidation, Light, Heat, pH)

Caption: Conversion of Delapril to this compound and further degradation.

Section 2: The Stability-Indicating HPLC Method: A Protocol

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[14][15] Developing such a method is a regulatory requirement and essential for reliable stability data.

FAQ: Why is a "stability-indicating" method essential for analyzing Delapril?

The core purpose is to ensure specificity.[15] During a stability study, if the concentration of Delapril appears to decrease, you must be able to prove that this decrease is accompanied by a corresponding increase in one or more degradation products. A method that cannot separate the parent drug from its degradants will give false and misleading results about the drug's stability. Forced degradation studies are the internationally recognized way to demonstrate the specificity and stability-indicating nature of an HPLC method, as outlined by the International Council for Harmonisation (ICH).[10][15]

Experimental Protocol: Forced Degradation Study for Delapril

This protocol outlines the steps to intentionally degrade Delapril under various stress conditions to produce its potential degradation products. This is a prerequisite for developing and validating a stability-indicating HPLC method.

Objective: To generate Delapril degradation products and test the specificity of the HPLC method.

Materials:

  • Delapril reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer salts (e.g., potassium phosphate, ammonium acetate)

  • Class A volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Delapril in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Stress Conditions (Perform in parallel): The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2-8 hours).[8][10]

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1-4 hours).[8][10]

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 4-24 hours), protected from light.[8][10]

    • Thermal Degradation: Expose the solid Delapril powder and a solution of Delapril to dry heat (e.g., 80°C) for a defined period (e.g., 24-72 hours).[12]

    • Photolytic Degradation: Expose a solution of Delapril to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Sample Neutralization and Dilution:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, an unstressed control sample, and a blank (containing only the stressor and solvent) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples using the developed HPLC method.

    • Use a photodiode array (PDA) detector to assess peak purity. This helps confirm that the parent Delapril peak is spectrally pure and not co-eluting with any degradants.

The workflow for this crucial study is outlined below.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Neutralize Neutralize & Dilute Samples Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation (H₂O₂) Oxidation->Neutralize Thermal Thermal Thermal->Neutralize Photo Photolytic Photo->Neutralize Start Prepare Delapril Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analyze Analyze via HPLC-PDA Neutralize->Analyze Evaluate Evaluate Specificity (Peak Purity & Resolution) Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies of Delapril.

Table 1: Recommended Starting HPLC Method Parameters

This table provides a robust starting point for method development, based on typical conditions for ACE inhibitors.[8][10][16]

ParameterRecommended ConditionRationale & Key Considerations
Column C18 or C8 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 provides higher hydrophobicity, which may be needed to retain Delapril and its degradants. C8 offers slightly less retention and can be useful if peaks are too retained.[8]
Mobile Phase A Aqueous Buffer (e.g., 20 mM Potassium Phosphate or Ammonium Acetate)A buffer is critical to control the pH. The pH should be stable and chosen to optimize the ionization state of the analytes for best peak shape and retention.
Mobile Phase B Acetonitrile (ACN) or MethanolACN is generally preferred as it has a lower viscosity and provides sharper peaks. Methanol offers a different selectivity and can be used to resolve difficult peak pairs.
pH Adjust aqueous buffer to pH 3.0 with phosphoric acid.At a low pH, the carboxylic acid groups on this compound are protonated, leading to better retention on a C18 column and minimizing peak tailing from silanol interactions.[17][18]
Elution Mode Isocratic (e.g., 45:55 v/v Buffer:ACN) or GradientStart with an isocratic method for simplicity.[8] A gradient elution may be necessary if degradation products have a wide range of polarities.
Flow Rate 1.0 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[8]
Column Temperature 30 - 35°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[10]
Detection UV at 220 nmDelapril and its related substances generally have significant absorbance in the low UV range.[10] A PDA detector is highly recommended for peak purity analysis.
Injection Volume 10 - 20 µLThe volume should be consistent and small enough to prevent column overload, which can cause peak distortion.
Section 3: Troubleshooting Guide

Even with a robust method, problems can arise. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve them efficiently.

Q1: I'm seeing poor resolution between the main this compound peak and an unknown impurity. What should I do?

A1: Poor resolution is a common challenge. The cause is often insufficient selectivity in the chromatographic system. Here is a systematic approach to improve it:

  • Optimize Mobile Phase pH: The retention of this compound is highly sensitive to pH due to its carboxylic acid groups. A small change in pH (e.g., from 3.0 to 2.8 or 3.2) can alter the ionization and significantly impact retention and selectivity.[18]

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol or using a combination of both. Methanol has different solvent properties and can change the elution order of closely related compounds.

  • Adjust Gradient Slope (if applicable): If you are using a gradient method, make the gradient shallower around the elution time of the critical pair. A slower change in the organic solvent percentage gives the compounds more time to interact with the stationary phase, often improving resolution.

  • Evaluate Column Chemistry: If mobile phase adjustments fail, the column chemistry may not be optimal. Consider switching from a C18 to a C8 column for different hydrophobic interactions, or to a Phenyl-Hexyl column, which offers alternative pi-pi interactions that can be highly effective for separating aromatic compounds.[18]

Q2: The peak for this compound is tailing badly. What is the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the silica backbone of the HPLC column.

  • Cause - Silanol Interactions: Residual, un-capped silanol groups on the silica surface are acidic (pKa ~3.5-4.5). If the mobile phase pH is above this, the silanols become negatively charged and can interact strongly with any positively charged sites on your analyte or create repulsive forces, leading to tailing. Even at low pH, some interaction is possible.

  • Solutions:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is low (e.g., 2.5-3.0) to keep the silanol groups protonated and non-ionized, which minimizes these secondary interactions.[19]

    • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups and are better end-capped, making them less prone to tailing with basic or acidic compounds.

    • Add a Competing Base (Use with Caution): Historically, a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) was added to the mobile phase. TEA acts as a competing base that binds to the active silanol sites, masking them from the analyte.[19] However, with modern high-purity columns, this is often unnecessary and can complicate the mobile phase.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent (e.g., pure acetonitrile) can cause peak distortion and tailing.

Q3: During my stability study, a new, unknown peak has appeared that wasn't present in my initial forced degradation studies. What's happening?

A3: This indicates that a degradation pathway is occurring under long-term storage conditions that was not sufficiently accelerated by your forced degradation protocol.

  • Investigate Excipient Interactions: The new peak could be the result of an interaction between Delapril and one of the excipients in the formulation. Perform compatibility studies by mixing Delapril with individual excipients and storing them under accelerated conditions (e.g., 40°C / 75% RH).[8]

  • Consider Slower Degradation Pathways: Some degradation reactions, like certain oxidative processes, may have high activation energy and are not easily induced in short-term stress studies but can occur over months.

  • Use LC-MS for Identification: The most direct way to investigate the unknown peak is to use a mass spectrometer (MS) detector coupled to your LC system. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical clue to elucidating its structure.[20]

Q4: My retention times are shifting from one run to the next. How can I improve reproducibility?

A4: Drifting retention times are a sign of an unstable system. The most common causes are related to the column, temperature, or mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes. If you are running a gradient, ensure the column is properly re-equilibrated after each run.

  • Column Temperature: Use a column oven. Even small fluctuations in ambient lab temperature can cause significant shifts in retention time. A constant temperature of 30-35°C is recommended.[10]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. The pH of aqueous buffers can change over time due to CO₂ absorption, and organic solvents can evaporate, changing the composition. Always filter and degas the mobile phase to prevent pump issues.[21]

  • Pump Performance: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Pressure fluctuations or ripples can indicate a problem with check valves or seals.[21]

References
  • PubMed. (n.d.). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rhenium Bio. (2024, July 9). ACE HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). Delapril. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the antihypertensive drug delapril by carboxylesterase. Retrieved from [Link]

  • PubMed. (1994). Analysis of ACE inhibitor drugs by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Delapril and Manidipine Main Degradation Products: LC-UV and LC-ESI-MS Evaluations, Decay Kinetic and in vitro Cytotoxicity Studies. Retrieved from [Link]

  • PubChem. (n.d.). Delapril Hydrochloride. Retrieved from [Link]

  • PubMed. (1987). Pharmacokinetics and Acute Effect on the Renin-Angiotensin System of Delapril in Patients With Chronic Renal Failure. Retrieved from [Link]

  • Scholars Research Library. (2010). Modern Development in ACE inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Retrieved from [Link]

  • PubMed. (2017, November 1). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Obrnuta faza. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • SciSpace. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • African Journal of Biomedical Research. (2024, December 21). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • PubMed. (n.d.). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Quality By Design | Experimental Design | Forced Degradation Studies | Stability Indicating | Captopril | RP-HPLC. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Delapril Hydrochloride used for?. Retrieved from [Link]

  • MDPI. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of enalapril maleate after degradation. Retrieved from [Link]

  • NIH. (n.d.). Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • NIH. (n.d.). Thermal Analysis Study of Antihypertensive Drugs Telmisartan and Cilazapril. Retrieved from [Link]

  • Scirp.org. (n.d.). Thermal Decomposition of Some Cardiovascular Drugs (Telmisartane, Cilazapril and Terazosin HCL). Retrieved from [Link]

  • PubMed. (n.d.). Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril. Retrieved from [Link]

  • ScienceDirect. (2025, December 27). Thermal degradation: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating RP-HPLC Method For Simultaneous Estimation of Ramipril and Amlodipine Besylate in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Stability-indicating RP-HPLC Method Using Quality by Design for Estimating Captopril. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Delapril Bioavailability for Diacid Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Metabolism & Formulation Division

Welcome to the technical resource center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of Delapril's bioavailability, with a specific focus on its metabolic conversion to the active delapril diacid. The content is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses high-level concepts crucial for understanding the challenges and objectives in Delapril research.

Q1: What is Delapril and what is its primary mechanism of action?

A1: Delapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used for managing hypertension and chronic heart failure.[1] It is a prodrug, meaning it is pharmacologically inactive in its administered form.[1][2] Its therapeutic effect is realized only after it is metabolized in the body into its active forms, which then inhibit ACE.[1][2] The inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[3]

Q2: What are this compound (M-I) and 5-hydroxy this compound (M-III), and why is their formation critical?

A2: this compound (M-I) is the principal active metabolite of Delapril, formed through the hydrolysis of the ester groups on the parent molecule.[1][4] This conversion is the primary activation step. A subsequent hydroxylation reaction can form 5-hydroxy this compound (M-III or M-2), which also possesses ACE inhibitory activity.[1][4] The bioavailability of these diacid metabolites, rather than the parent prodrug, is the key determinant of Delapril's therapeutic efficacy. Inefficient conversion or poor absorption of the parent drug directly leads to suboptimal therapeutic outcomes.

Q3: What is the metabolic pathway for Delapril's activation?

A3: Delapril's activation is a two-step metabolic cascade. The initial and most critical step is hydrolysis by esterase enzymes, broadly distributed in the liver, plasma, and gastrointestinal tract, to form this compound (M-I). This is followed by a potential hydroxylation, mediated by Cytochrome P450 (CYP450) enzymes, to form the 5-hydroxy this compound (M-III).[1]

G Delapril Delapril (Prodrug) Diacid This compound (M-I) (Active Metabolite) Delapril->Diacid  Hydrolysis (Esterases) Hydroxy 5-Hydroxy this compound (M-III) (Active Metabolite) Diacid->Hydroxy  Hydroxylation (CYP450)

Caption: Metabolic activation pathway of Delapril.

Q4: What are the primary factors limiting the oral bioavailability of Delapril and its active metabolites?

A4: The overall bioavailability is a multi-stage process, and limitations can arise at several points:

  • Physicochemical Properties: The solubility and dissolution rate of the Delapril prodrug in the gastrointestinal fluid can limit the amount of drug available for absorption.[5][6]

  • Membrane Permeability: The ability of the Delapril molecule to pass through the intestinal epithelium into the bloodstream is crucial.

  • First-Pass Metabolism: After absorption, Delapril passes through the liver where it can be extensively metabolized. The efficiency of the esterases in both the gut wall and the liver dictates the extent of conversion to the active diacid.[7]

  • Formulation Stability: ACE inhibitors can be susceptible to degradation via cyclization and hydrolysis, which can be influenced by excipients in the formulation.[8]

Section 2: Experimental Design & Methodologies

A robust experimental plan is essential for successfully improving bioavailability. This section provides an overview of key assays and a logical workflow.

Q1: How can I reliably quantify Delapril and its diacid metabolites in experimental samples?

A1: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for their specificity and sensitivity.

Table 1: Comparison of Analytical Methods

MethodPrincipleTypical Column & Mobile PhaseDetectionSuitability
RP-HPLC Separation based on polarity.C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile phase: Acetonitrile and an acidic buffer (e.g., 0.3% triethylamine, pH 3.0).[9]UV/PDA Detector at ~220 nm.[9]Quantification in pharmaceutical formulations, quality control.
LC-MS/MS Separation by HPLC followed by mass-based detection.Similar to HPLC, but compatible with mass spectrometry.Tandem Mass Spectrometer (MS/MS).Quantification in complex biological matrices (plasma, urine, tissue homogenates) due to high specificity and sensitivity.[10]

Experimental Protocol: General HPLC Method for Delapril (This protocol is a starting point and must be validated for your specific application, based on methods for similar ACE inhibitors)

  • System Preparation: Use a liquid chromatograph with a PDA detector.[9]

  • Column: C8 column (250 mm × 4.6 mm i.d., 5 µm).[9]

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.3% triethylamine solution (adjusted to pH 3.0 with phosphoric acid) in a 55:45 (v/v) ratio.[9] Filter and degas the mobile phase.

  • Flow Rate: Set to 1.2 mL/min.[9]

  • Column Temperature: Maintain at 35°C.[9]

  • Detection: Monitor the eluent at 220 nm.[9]

  • Sample Preparation:

    • For Formulations: Accurately weigh powdered tablet equivalent to 30 mg of Delapril, dissolve in mobile phase using sonication, dilute to a known volume, and filter through a 0.45 µm filter.[9]

    • For Biological Samples: Requires a validated extraction method (e.g., protein precipitation followed by solid-phase extraction) prior to analysis by LC-MS/MS.[10]

  • Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[11]

Q2: What in vitro models are suitable for assessing the conversion of Delapril to its diacid form?

A2: Several in vitro models can be used to simulate the metabolic environment and assess prodrug activation. The choice of model depends on the specific question being asked.

  • Human Liver Microsomes (HLMs): These are subcellular fractions containing high concentrations of CYP450 enzymes. While more relevant for studying the secondary hydroxylation step (M-III formation), they can be supplemented with esterases to study diacid formation.

  • Hepatocytes: Using primary human hepatocytes provides a more complete metabolic picture, as they contain a full complement of both Phase I (including CYPs) and Phase II metabolic enzymes, as well as active esterases. They can be used to study both bioactivation and potential clearance pathways.

  • Plasma/Serum Stability: Incubating Delapril in human plasma or serum is a direct way to assess its hydrolysis by circulating esterases. This is a simple and effective screen for prodrug stability and conversion rate in the bloodstream.

  • Intestinal S9 Fractions/Enterocytes: These models are useful for specifically investigating the contribution of the gut wall to first-pass metabolism and diacid formation before the drug reaches the liver.[12]

G cluster_0 In Vitro Screening cluster_1 Formulation & In Vivo a Physicochemical Characterization (Solubility, pKa, LogP) b Dissolution Testing (USP Apparatus II) a->b c Metabolic Stability & Bioactivation Assay (Hepatocytes, Microsomes, Plasma) b->c d Permeability Assay (e.g., Caco-2 cells) c->d e Formulation Development (e.g., SMEDDS, Micronization) d->e Lead Candidate Selection f Animal PK Study (e.g., Rat, Dog) e->f h Data Analysis & Bioavailability Calculation f->h g Bioanalytical Method (LC-MS/MS) g->f

Caption: A logical workflow for Delapril bioavailability assessment.

Section 3: Troubleshooting Guide

This section addresses specific experimental challenges in a problem-solution format.

Q: My in vitro assay using liver microsomes shows very low conversion of Delapril to this compound. What are the likely causes and how can I troubleshoot this?

A: This is a common issue. Standard liver microsomes are primarily used for CYP450-mediated reactions and have variable and often low esterase activity.

  • Pillar 1: Confirming the Cause

    • Enzyme Activity Control: The primary reason is likely insufficient esterase activity in the microsomal preparation. Microsomes are prepared by centrifuging the cell lysate, and many soluble esterases are lost in the cytosolic fraction.

    • Cofactor Check: While esterase-mediated hydrolysis does not typically require cofactors like NADPH (which is needed for CYP450s), their absence in a microsomal assay designed for CYPs confirms you are only measuring CYP activity.

    • Positive Control: Run a parallel experiment with a known ester-containing prodrug that is efficiently hydrolyzed by liver microsomes (if available) to check the basal activity of your preparation. Also, run a positive control for CYP activity (e.g., testosterone metabolism) with NADPH to ensure the microsomes themselves are active.

  • Pillar 2: Step-by-Step Troubleshooting Protocol

    • Switch the In Vitro System: The most effective solution is to switch to a more appropriate system.

      • Recommendation: Use pooled human plasma or freshly isolated hepatocytes .[12] Plasma contains a high concentration of circulating esterases and is an excellent model for hydrolysis in the bloodstream. Hepatocytes provide a complete metabolic environment.

    • Protocol for Plasma Stability Assay:

      • Reagents: Pooled human plasma (pre-warmed to 37°C), Delapril stock solution (in DMSO or Acetonitrile), quenching solution (e.g., ice-cold Acetonitrile with an internal standard).

      • Procedure: i. Add a small volume of Delapril stock solution to the pre-warmed plasma to achieve the desired final concentration (ensure final solvent concentration is <1%). ii. Incubate at 37°C. iii. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. iv. Immediately quench the reaction by adding the aliquot to 3-4 volumes of the ice-cold quenching solution. This stops the enzymatic reaction and precipitates proteins. v. Vortex and centrifuge to pellet the precipitated proteins. vi. Analyze the supernatant for the disappearance of Delapril and the appearance of this compound using a validated LC-MS/MS method.

    • Validate the New System: Include a control compound known to be stable in plasma and one known to be rapidly hydrolyzed to ensure your assay is performing as expected.

Q: My Delapril formulation shows poor and inconsistent dissolution profiles. What formulation strategies can I explore to overcome this?

A: Poor dissolution is a major rate-limiting step for the absorption of many drugs.[13] The goal is to increase the surface area of the drug or present it in a pre-dissolved state.

  • Pillar 1: Understanding the Mechanisms

    • Particle Size Reduction (Micronization): This strategy increases the surface-area-to-volume ratio of the drug particles, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[14]

    • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state by dispersing it in a polymer matrix prevents the drug from having to overcome the crystal lattice energy during dissolution, significantly increasing its dissolution rate and apparent solubility.

    • Lipid-Based Formulations (e.g., SMEDDS): Self-emulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[13][14] Delapril is pre-dissolved in this lipidic system, bypassing the dissolution step entirely. This is particularly effective for lipophilic drugs like Delapril.[2][4]

  • Pillar 2: Comparative Formulation Strategies

Table 2: Overview of Formulation Strategies to Enhance Dissolution

StrategyMechanism of ActionKey AdvantagesKey Challenges
Micronization Increases surface area for dissolution.Simple, well-established technology.Can lead to particle agglomeration; may not be sufficient for very poorly soluble drugs.
Amorphous Solid Dispersions Bypasses crystal lattice energy.Can achieve significant increases in solubility and dissolution.Amorphous form can be physically unstable and recrystallize over time.
Lipid-Based Systems (SMEDDS) Presents the drug in a solubilized state, forming a micro/nanoemulsion in the gut.[14]Bypasses dissolution; can enhance lymphatic uptake, potentially reducing first-pass metabolism.[13]Requires careful selection of excipients; potential for drug precipitation upon dilution; chemical stability of the drug in the formulation.
  • Pillar 3: Recommended Experimental Approach

    • Screen Excipients for SMEDDS:

      • Solubility Screening: Determine the solubility of Delapril in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

      • Ternary Phase Diagrams: Construct phase diagrams with the best-performing excipients to identify the self-emulsification region.

    • Prepare Formulations: Prepare several prototype formulations based on the screening data.

    • Characterize Formulations: Evaluate droplet size, self-emulsification time, and robustness to dilution.

    • Perform In Vitro Dissolution Testing: Use a standard dissolution apparatus (USP Type II) with a relevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to compare the release profiles of your advanced formulations against a simple micronized powder or a control formulation. This will provide direct evidence of improved dissolution performance.

References
  • Unveiling the Activation Pathway of Delapril: A Technical Guide to its Prodrug Mechanism. (2025). Benchchem.
  • ACE Inhibitor Delivery: Bioavailability & Targeting. BOC Sciences.
  • A Comparative Guide to Analytical Methods for Delapril in Pharmaceutical Formul
  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed.
  • Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. PubMed.
  • In Vitro Methods used for Ester Prodrug Screening Screening Tool...
  • Modern Development in ACE inhibitors. Scholars Research Library.
  • Microphysiological Drug‐Testing Platform for Identifying Responses to Prodrug Tre
  • Metabolism evaluation of biomimetic prodrugs by in vitro models and mass spectrometry. PubMed.
  • A Comparative Guide to Delapril Assay Validation Following ICH Guidelines. (2025). Benchchem.
  • Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. PubMed.
  • What is the mechanism of Delapril Hydrochloride?
  • Stable formulations of ace inhibitors and methods for preparation thereof.
  • Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. PubMed.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • What are the factors affecting the bioavailability of oral drugs?
  • [Bioavailability and factors influencing its r

Sources

Troubleshooting inconsistent results in Delapril diacid assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Delapril diacid assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the quantitative analysis of this compound. As a prodrug, Delapril is converted in vivo to its active metabolite, this compound[1][2]. Accurate measurement of this active moiety is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This resource provides in-depth, scientifically-grounded solutions to common issues, ensuring the integrity and reliability of your analytical data.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental inconsistencies.

Section 1.1: Chromatographic & Peak Integrity Issues

Question 1: Why is my this compound peak showing significant tailing or fronting?

Answer:

Poor peak shape is a common issue in reverse-phase HPLC and is typically indicative of undesirable secondary chemical interactions between the analyte and the stationary phase, or issues with the mobile phase conditions.

Causality & Troubleshooting:

  • Secondary Silanol Interactions: this compound possesses carboxylic acid functional groups which can engage in strong ionic interactions with free silanol groups on the surface of traditional silica-based C18 columns. This is a primary cause of peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lower the pH of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. At this pH, the carboxylic acid groups on this compound will be fully protonated, minimizing their interaction with silanols.

      • Use an End-Capped Column: Employ a high-quality, end-capped HPLC column where the free silanols have been chemically deactivated.

      • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer alternative selectivity and reduce tailing for acidic compounds.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

    • Solution:

      • Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Ensure your highest calibration standard is within the linear dynamic range of the assay.

  • Mismatched Injection Solvent: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the analyte to travel through the column in a distorted band, resulting in a malformed peak.

    • Solution:

      • Whenever possible, dissolve and dilute your standards and samples in the initial mobile phase composition. If a stronger solvent is required for solubility, minimize the injection volume.

Question 2: My retention time for this compound is shifting between injections. What is causing this instability?

Answer:

Retention time (RT) stability is crucial for accurate peak identification and integration. Drifting or sudden shifts in RT point to problems with the HPLC system's equilibrium, mobile phase composition, or column integrity. Adherence to bioanalytical method validation guidelines requires consistent and reproducible chromatography.[3][4][5]

Troubleshooting Decision Tree:

Below is a logical workflow to diagnose the root cause of retention time instability.

G start Retention Time (RT) Shifting? q1 Is the RT drift gradual and in one direction? start->q1 Yes q2 Is the RT shift sudden and random? start->q2 No cause1 Possible Cause: Column re-equilibration issue or mobile phase composition change. q1->cause1 cause2 Possible Cause: Pump malfunction, leak, or air bubbles in the system. q2->cause2 sol1a Action: Ensure sufficient equilibration time between runs (at least 10 column volumes). cause1->sol1a sol1b Action: Prepare fresh mobile phase. Use a buffer if pH is critical. cause1->sol1b sol2a Action: Degas mobile phase thoroughly. Purge the pump. cause2->sol2a sol2b Action: Perform a system leak check, inspecting fittings and seals. cause2->sol2b G start Inconsistent Recovery or Suspected Matrix Effect assess Perform Matrix Factor Experiment start->assess evaluate Is |MF - 1| > 0.15? assess->evaluate optimize_prep Optimize Sample Preparation evaluate->optimize_prep Yes end Re-validate Method evaluate->end No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom spe Switch from PPT to LLE or SPE. optimize_prep->spe is Use a stable isotope-labeled internal standard (SIL-IS). optimize_prep->is gradient Adjust HPLC gradient to separate analyte from suppression zones. optimize_chrom->gradient spe->end gradient->end is->end

Caption: Decision workflow for addressing bioanalytical matrix effects.

Section 1.3: Stability-Related Issues

Question 4: I'm observing new, unexpected peaks in my chromatograms during a sample run, especially in older samples. What could they be?

Answer:

The appearance of unknown peaks that are not present in freshly prepared standards is a strong indicator of analyte degradation. Delapril, as an ester-containing prodrug, is susceptible to hydrolysis to form this compound. [6]Further degradation of this compound can also occur under certain conditions. A validated stability-indicating method is required to ensure that the parent drug is accurately quantified in the presence of its degradants. [6][7] Causality & Troubleshooting:

  • Hydrolysis: The primary degradation pathway for Delapril is hydrolysis of the ester group to the active diacid. [6]If you are measuring Delapril itself, the growing peak is likely this compound. If you are measuring this compound, further degradation can be induced by harsh pH, high temperature, or oxidative conditions.

    • Solution: Conduct forced degradation studies as outlined by ICH guidelines to systematically generate and identify potential degradation products. [7]This involves subjecting the analyte to stress conditions:

      • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH.

      • Oxidation: Treat with hydrogen peroxide.

      • Thermal Stress: Heat the sample solution.

      • Photolytic Stress: Expose to UV/Vis light. By analyzing the stressed samples, you can confirm the identity of the degradation peaks and ensure your HPLC method can separate them from the main analyte peak.

  • Sample Handling and Storage: Inconsistent results for quality control (QC) samples or study samples over time often point to stability issues.

    • Solution: Validate the stability of this compound under all relevant conditions:

      • Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample preparation.

      • Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -80°C) over the duration of the study.

      • Post-Preparative (Autosampler) Stability: Ensure the analyte is stable in the processed extract while sitting in the autosampler.

Table of Typical HPLC Parameters for a Stability-Indicating Method:

ParameterTypical SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high efficiency for separating closely related compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure good peak shape for the diacid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase.
Gradient 10% to 90% B over 10 minutesA gradient is essential to ensure elution of both the analyte and any potential, more nonpolar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.
UV Detection 220 nmA common wavelength for compounds with phenyl groups.
Injection Volume 5 µLKept low to minimize solvent effects and prevent overload.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Delapril and this compound? Delapril is the administered drug, which is an esterified prodrug. It is pharmacologically inactive until it is metabolized in the body, primarily in the liver, via hydrolysis of the ester group. The resulting molecule, this compound, is the active angiotensin-converting enzyme (ACE) inhibitor responsible for the therapeutic effect. [1][2][7] Q2: Do I need to use a chiral column for my this compound assay? Delapril has multiple chiral centers. Different enantiomers of a drug can have vastly different pharmacological activity and toxicity. [8]Regulatory agencies often require enantiomer-specific data. If your research objective is to perform stereoselective pharmacokinetic studies, then a chiral HPLC method is mandatory to separate and quantify the individual enantiomers of this compound. [9][10]For routine, non-stereospecific total drug concentration measurements, a standard achiral column (like a C18) is sufficient.

Q3: What are the key parameters to validate for a bioanalytical method according to regulatory guidelines? According to ICH M10, FDA, and EMA guidelines, a full validation for a bioanalytical method must include: [3][11]* Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Calibration Curve (Response Function): Demonstrating the relationship between concentration and response.

  • Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. [4]* Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.

  • Stability: Ensuring the analyte is stable throughout the sample lifecycle.

  • Dilution Integrity: Verifying that samples can be diluted without affecting accuracy.

Q4: What is a suitable internal standard (IS) for a this compound LC-MS/MS assay? The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will co-elute, allowing it to effectively compensate for variations in extraction recovery and matrix effects. If a SIL-IS is not available, a close structural analog (e.g., another ACE inhibitor like Enalaprilat or Ramiprilat) can be used, but it must be demonstrated that it is not subject to different matrix effects.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2006). Chiral Drug Separation. [Link]

  • Nakajima, T., et al. (1994). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed. [Link]

  • Giudicelli, J. F., et al. (1994). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. PubMed. [Link]

  • Souverain, S., et al. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]

  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. PubMed. [Link]

  • Rajasekhar, D., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Ar, I., et al. (2014). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. PubMed. [Link]

  • Khoshayand, M. R., et al. (2013). Development and validation of a simple and sensitive HPLC-UV method for the determination of captopril in human plasma using a new derivatizing reagent 2-naphthyl propiolate. PubMed. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Matuszewski, B. K. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Ismail, O. H., et al. (2024). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Preventing hydrolysis of Delapril to Delapril diacid in vitro

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Delapril. This guide is designed to provide you, as a fellow scientist, with in-depth, field-proven insights and actionable protocols to address a critical challenge in the preclinical and analytical development of Delapril: its in vitro hydrolysis. As an ester-containing prodrug, Delapril is inherently susceptible to conversion into its active metabolite, Delapril diacid.[1][2] Uncontrolled hydrolysis can compromise the accuracy and reproducibility of your experimental results.

This document moves beyond simple instructions to explain the causality behind each recommendation, empowering you to design robust, self-validating experiments.

Part 1: Frequently Asked Questions - The Fundamentals of Delapril Stability

This section addresses the foundational concepts of Delapril's chemistry and degradation pathways.

Q1: What is Delapril and why is its stability a concern in vitro?

Delapril is a non-sulfhydryl, angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Structurally, it is an esterified prodrug. This means that in its administered form, it is pharmacologically less active. After administration, it is converted in the body—primarily through enzymatic hydrolysis—into its active metabolites, this compound (M-I) and 5-hydroxy this compound (M-III).[3][4] These diacid forms are potent inhibitors of ACE and are responsible for the therapeutic effect.[5]

The ester linkage that facilitates this activation in vivo also makes Delapril vulnerable to premature hydrolysis in vitro, especially in aqueous solutions or biological matrices.[6] If you are trying to quantify the parent prodrug or study its specific properties, preventing this conversion is paramount for data integrity.

Q2: What is the primary chemical reaction causing Delapril degradation in my experiments?

The primary degradation pathway is the hydrolysis of the ethyl ester group. This reaction cleaves the ester bond, adding a molecule of water to yield a carboxylic acid (this compound) and ethanol. This process can be catalyzed by acids, bases, or enzymes.[6]

Q3: What are the key factors that accelerate the hydrolysis of Delapril to this compound?

There are three principal factors you must control in your experimental setup:

  • pH: The stability of Delapril in aqueous solutions is highly pH-dependent. Like many ester-containing drugs, it exhibits a U-shaped pH-rate profile, where the rate of hydrolysis is minimized at a specific acidic pH and increases significantly in both highly acidic and, especially, alkaline conditions.[6]

  • Temperature: Hydrolysis is a chemical reaction with a rate that is positively correlated with temperature.[7][8] Storing samples or running experiments at elevated or even ambient temperatures can dramatically increase the rate of degradation.

  • Enzymatic Activity: Biological matrices such as plasma, whole blood, and tissue homogenates are rich in esterase enzymes.[9] These enzymes are highly efficient at hydrolyzing ester bonds and are the most significant cause of rapid Delapril degradation in bioanalytical studies.

Q4: Why is preventing this hydrolysis critical for my research?

Preventing unintended hydrolysis is crucial for several reasons:

  • Accurate Pharmacokinetic (PK) Profiling: If you are studying the absorption, distribution, metabolism, and excretion (ADME) of Delapril, you must be able to accurately measure the concentration of the parent prodrug versus its metabolites. Premature conversion in the sample tube will lead to an underestimation of the prodrug's half-life and an overestimation of its clearance.

  • Reliable Bioanalytical Assays: For quantitative analysis, the concentration of the analyte must remain unchanged from the moment of sample collection to the moment of analysis.[10] Degradation leads to inaccurate and unreliable results.

  • In Vitro Efficacy Studies: If your goal is to study the specific effects of the prodrug itself (e.g., cell permeability, tissue distribution), its conversion to the active diacid would confound the results.

Part 2: Troubleshooting Guide - Proactive Prevention of Delapril Hydrolysis

This section provides actionable strategies to mitigate the factors that cause degradation. The following table summarizes the core challenges and solutions.

Factor Mechanism of Degradation Recommended Control Strategy Practical Implementation & Tips
pH Acid- and base-catalyzed ester hydrolysis.Maintain solution pH in the optimal stability range (typically acidic, e.g., pH 3-5).Use acidic buffers (e.g., citrate, phosphate) for dilutions. For biological samples, add an acidifier like phosphoric or citric acid immediately upon collection.[6]
Temperature Increased kinetic energy accelerates the rate of hydrolysis.Perform all sample handling at low temperatures and store samples frozen.Work on ice at all times. Use pre-chilled tubes and pipette tips. Store samples at -80°C for long-term stability.[7]
Enzymes Esterases in biological matrices rapidly catalyze ester cleavage.Add a chemical esterase inhibitor to the collection tube before adding the biological sample.Screen and select an appropriate inhibitor. Common choices include sodium fluoride (NaF), dichlorvos, or phenylmethylsulfonyl fluoride (PMSF).[9][11]
Q5: How do I select and implement an esterase inhibitor for my biological samples?

The activity of esterases can vary between species and tissues, meaning there is no universal inhibitor.[9][10]

Expert Insight: For a robust and validated bioanalytical method, a preliminary screening experiment is highly recommended. This involves incubating Delapril in the target matrix (e.g., human plasma, rat liver homogenate) with a panel of different inhibitors at various concentrations. The goal is to find the inhibitor and concentration that provides maximum stabilization with no analytical interference.

Common Esterase Inhibitors for Consideration:

  • Sodium Fluoride (NaF): A commonly used, effective, and relatively safe inhibitor.

  • Dichlorvos: Highly effective but requires careful handling due to toxicity.

  • Phenylmethylsulfonyl Fluoride (PMSF): An irreversible serine protease/esterase inhibitor. It has a short half-life in aqueous solutions and should be added fresh.

  • Bis(4-nitrophenyl) phosphate (BNPP): A potent carboxylesterase inhibitor.

These inhibitors are often used in combination with pH control and low temperatures to achieve synergistic stabilization.[9]

Hydrolysis Pathway and Intervention Points

The following diagram illustrates the conversion of Delapril and the key factors that must be controlled to prevent it in vitro.

Hydrolysis cluster_factors Accelerating Factors (In Vitro) Delapril Delapril (Ester Prodrug) hydrolysis_point Delapril->hydrolysis_point Diacid This compound (Active Metabolite) pH Non-Optimal pH (Acid/Base Catalysis) pH->hydrolysis_point Temp High Temperature Temp->hydrolysis_point Enzyme Esterase Enzymes Enzyme->hydrolysis_point hydrolysis_point->Diacid Hydrolysis

Caption: Key factors accelerating the in vitro hydrolysis of Delapril.

Part 3: Experimental Protocols & Workflows

These protocols provide a starting point for developing your own robust methodologies.

Protocol 1: Stabilized Sample Collection from Plasma

This workflow is critical for ensuring the integrity of Delapril in plasma samples for bioanalytical studies.

Objective: To collect plasma samples in a manner that immediately halts both chemical and enzymatic hydrolysis.

Materials:

  • Blood collection tubes (e.g., K2-EDTA)

  • Pre-chilled microcentrifuge tubes (1.5 mL or 2 mL)

  • Esterase inhibitor stock solution (e.g., 200 mM Sodium Fluoride in water)

  • Acidifying solution (e.g., 1 M Citric Acid)

  • Ice bath, refrigerated centrifuge, vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare Stabilizing Tubes: For each blood sample, pre-aliquot the stabilizing cocktail into a microcentrifuge tube. For a final plasma volume of 500 µL, a typical cocktail might be:

    • 10 µL of 200 mM NaF (Final concentration: ~4 mM)

    • 10 µL of 1 M Citric Acid (To adjust pH)

    • Note: These volumes should be optimized and validated for your specific matrix and assay.

  • Chill: Place these prepared tubes in an ice bath.

  • Blood Collection & Processing: Collect whole blood according to your protocol (e.g., into K2-EDTA tubes). Centrifuge immediately at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Stabilization: As soon as centrifugation is complete, immediately transfer the required volume of plasma supernatant into the pre-chilled microcentrifuge tubes containing the stabilizing cocktail.

  • Mix: Cap the tubes securely, vortex gently for 5-10 seconds, and immediately return to the ice bath.

  • Storage: For immediate analysis, keep samples on ice. For long-term storage, freeze samples at -80°C.

Stabilized Sample Handling Workflow

This diagram outlines the critical steps from collection to analysis to ensure Delapril stability.

Workflow cluster_stabilizers Stabilizing Cocktail node_collect 1. Blood Sample Collection (e.g., K2-EDTA tube) node_centrifuge 2. Immediate Centrifugation (Refrigerated, 4°C) node_collect->node_centrifuge node_stabilize 3. Transfer Plasma to Pre-Chilled Tube Containing Stabilizing Cocktail node_centrifuge->node_stabilize node_mix 4. Vortex Gently node_stabilize->node_mix Esterase Inhibitor (e.g., NaF) Esterase Inhibitor (e.g., NaF) Acidifier (e.g., Citric Acid) Acidifier (e.g., Citric Acid) node_store 5. Store Immediately (Ice for short-term, -80°C for long-term) node_mix->node_store node_analyze 6. Analyze using Validated Method (e.g., LC-MS/MS) node_store->node_analyze

Sources

Technical Support Center: Enhancing Chromatographic Resolution of Delapril and Delapril Diacid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of Delapril and its active metabolite, Delapril diacid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common separation challenges. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the scientific principles behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Understanding the Challenge: Delapril and this compound

Delapril is a prodrug ester that is converted in vivo to its pharmacologically active metabolite, this compound.[1][2] The primary analytical challenge lies in achieving baseline resolution between the parent drug (Delapril) and its more polar, dicarboxylic acid metabolite (this compound). In stability studies, process monitoring, or pharmacokinetic analysis, poor resolution can lead to inaccurate quantification. This guide will walk you through the key principles and systematic steps to enhance their separation.

Key Molecular Properties
CompoundStructureKey Functional GroupsChromatographic Behavior
Delapril Prodrug EsterEster, Secondary Amine, Carboxylic AcidMore hydrophobic, longer retention in reversed-phase HPLC.
This compound Active MetaboliteTwo Carboxylic Acids, Secondary AmineMore polar due to the extra carboxylic acid group, resulting in earlier elution in reversed-phase HPLC.[3] Highly sensitive to mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution between Delapril and this compound often poor in reversed-phase HPLC?

Resolution is challenging because while the molecules differ in polarity, this difference must be chromatographically exploited. This compound, with its two carboxylic acid groups, is highly ionizable.[4] If the mobile phase pH is not correctly controlled, the diacid can exist in multiple ionic states or interact poorly with the stationary phase, leading to broad, tailing, or early-eluting peaks that merge with the Delapril peak.[5]

Q2: What is the single most critical parameter for controlling the retention and resolution of these two compounds?

Mobile phase pH is the most powerful tool for this specific separation.[6] Adjusting the pH directly influences the ionization state of the carboxylic acid groups on this compound. By suppressing this ionization, you can increase its retention and dramatically improve peak shape and resolution from the parent Delapril.[7][8]

Q3: What type of column is best suited for this separation?

A C8 or C18 reversed-phase column is the standard and most effective choice.[9] These columns provide the necessary hydrophobic interaction to retain both compounds. High-purity silica columns with modern end-capping are recommended to minimize secondary interactions with residual silanols, which can cause peak tailing, especially for the acidic this compound.

Q4: My this compound peak is tailing severely. What is the cause and how can I fix it?

Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the negatively charged carboxylate ions and exposed, positively charged silanol groups on the silica surface of the HPLC column.[6] To fix this, you should:

  • Lower the mobile phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) neutralizes the silanol groups and, more importantly, suppresses the ionization of the diacid's carboxyl groups, minimizing these unwanted interactions.[6]

  • Use a highly end-capped column: Modern columns are designed to have minimal exposed silanols.

  • Add a competing agent: In some cases, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help mask silanol groups, though pH control is the preferred first step.[10]

Troubleshooting Guide: From Problem to Resolution

This section provides a systematic, cause-and-effect approach to resolving specific chromatographic issues you may encounter.

Issue 1: Poor Resolution / Co-elution of Delapril and this compound

Primary Cause: Insufficient difference in the retention times of the two analytes. This is typically because this compound is eluting too early and merging with the Delapril peak. The root cause is often a mobile phase pH that is too high, leading to the ionization of this compound, making it highly polar and poorly retained.

Logical Troubleshooting Workflow

Sources

Validation & Comparative

A Comparative Guide to Delapril Diacid and Enalaprilat: A Deep Dive into ACE Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular regulation. Central to this system is the Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts a powerful influence on blood pressure and fluid homeostasis, making ACE a prime therapeutic target for conditions such as hypertension and heart failure. The development of ACE inhibitors marked a significant advancement in cardiovascular medicine. This guide provides an in-depth, objective comparison of two key second-generation ACE inhibitors: Delapril diacid and Enalaprilat, the active metabolites of the prodrugs Delapril and Enalapril, respectively. We will delve into their mechanisms of action, comparative potency, pharmacokinetic profiles, and the experimental methodologies used to evaluate their inhibitory activity.

Chemical Structure and Mechanism of Action: A Tale of Two Di-carboxylates

Both this compound and Enalaprilat are potent, competitive inhibitors of ACE.[1] Their mechanism of action involves binding to the active site of the enzyme, preventing its interaction with angiotensin I.[2]

Enalaprilat is the active metabolite of the widely prescribed prodrug Enalapril.[3] It features a characteristic L-alanyl-L-proline dipeptide structure, which mimics the C-terminal dipeptide of angiotensin I.

This compound is the primary active metabolite of the prodrug Delapril.[4] It is distinguished by the presence of an indanylglycine moiety in place of the proline group found in Enalaprilat.[5] Delapril is also metabolized to a secondary active metabolite, 5-hydroxy this compound.[4]

Below are the 2D chemical structures of this compound and Enalaprilat.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Figure 2: Chemical Structure of Enalaprilat

Caption: 2D structure of Enalaprilat.

The following diagram illustrates the role of ACE in the RAAS and the inhibitory action of these active metabolites.

RAAS_Inhibition cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin ACE ACE Inhibitors This compound Enalaprilat Inhibitors->ACE inhibit Spectrophotometric_Assay cluster_prep Reagent Preparation cluster_reaction Enzyme Reaction cluster_quant Quantification cluster_analysis Data Analysis ACE_sol ACE Solution Preincubation Pre-incubate ACE + Inhibitor (37°C) ACE_sol->Preincubation HHL_sol HHL Substrate Reaction Add HHL Substrate Incubate (37°C) HHL_sol->Reaction Inhibitor_sol Inhibitor Dilutions Inhibitor_sol->Preincubation Preincubation->Reaction Termination Stop Reaction (Acid) Reaction->Termination Extraction Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Measurement Measure Absorbance (228 nm) Extraction->Measurement IC50_calc Calculate % Inhibition Determine IC50 Measurement->IC50_calc

Caption: Workflow for a typical spectrophotometric ACE inhibition assay.

Causality Behind Experimental Choices: The choice of a spectrophotometric assay is often favored for its accessibility and well-established methodology. The extraction step is crucial for separating the product (hippuric acid) from the unreacted substrate and other components of the reaction mixture that might interfere with the absorbance reading. The specific wavelength of 228 nm is used because it corresponds to the maximum absorbance of hippuric acid.

Conclusion: Nuanced Differences in Potent ACE Inhibitors

Both this compound and Enalaprilat are highly effective inhibitors of the Angiotensin-Converting Enzyme. While Enalaprilat is a well-characterized inhibitor with readily available quantitative potency data, the available information for this compound, though more qualitative, points to a potent inhibitor with a potential advantage in tissue-level ACE inhibition, likely due to its increased lipophilicity. Clinical studies comparing the parent prodrugs, Delapril and Enalapril, have generally shown similar efficacy and safety profiles in the treatment of hypertension. [6][7]For the research and drug development professional, the choice between these or other ACE inhibitors may be guided by subtle differences in their pharmacokinetic profiles and their relative effects on tissue versus circulating ACE, which could have implications for specific cardiovascular pathologies. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of the inhibitory potencies of this compound and Enalaprilat.

References

  • Drugs.com. Enalaprilat: Package Insert / Prescribing Information / MOA. Updated June 11, 2024. Accessed January 14, 2026. [Link]

  • Al-Kassas R, El-Sayed YM, Al-Ghazawi M, et al. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays. Clin Exp Hypertens. 2007;29(7):445-460.
  • Scribd. Enalapril: Pharmacokinetics Overview. Accessed January 14, 2026. [Link]

  • Ovid. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays. Accessed January 14, 2026. [Link]

  • Nakamura Y, Tsuchida Y, Kondoh M, et al. Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. J Clin Pharmacol. 1989;29(1):54-60.
  • Hockings N, Belz GG, Wagner G, et al. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro. Biochem Pharmacol. 1991;42(9):1729-1737.
  • Stockis A, De Bruyn S, Deroubaix X, et al. Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Arzneimittelforschung. 2003;53(9):627-634.
  • Kelly JG, O'Malley K. Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clin Pharmacokinet. 1990;19(3):177-196.
  • PubChem. Enalapril. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]

  • Belz GG, Essig J, Wellstein A. Compared properties of trandolapril, enalapril, and their diacid metabolites. J Cardiovasc Pharmacol. 1994;23 Suppl 4:S11-S15.
  • PubChem. Delapril. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]

  • Imai Y, Abe K, Nakazato Y, et al. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Hypertens. 1991;4(1 Pt 2):23S-28S.
  • Semantic Scholar. Single Oral Dose Pharmacokinetic Interaction Study of Manidipine and Delapril in Healthy Volunteers. Accessed January 14, 2026. [Link]

  • Wikipedia. Enalapril. Accessed January 14, 2026. [Link]

  • Guazzi MD, De Cesare N, Galli C, et al. Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. Am J Cardiol. 1995;75(18):5F-9F.
  • Kumar R, Singh P, Kumar P. Modern Development in ACE inhibitors. Der Pharmacia Lettre. 2010;2(3):388-419.
  • ResearchGate. IC 50 values for the inhibition of ACE by compounds 1-13. Accessed January 14, 2026. [Link]

  • Burnier M, Brunner HR. [Comparative evaluation of ACE inhibitors: which differences are relevant?]. Schweiz Med Wochenschr. 1999;129(30):1089-1101.
  • Klein W. Comparison of the antihypertensive effects of delapril and enalapril. Am J Hypertens. 1991;4(1 Pt 2):38S-41S.
  • Pacifici GM. Clinical Pharmacology of Enalapril and Enalaprilat in Infants and Children. JSCiMed Central. 2014;1(1):1003.
  • Dalla-Volta S. Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. Am J Cardiol. 1995;75(18):44F-49F.
  • Dalla-Volta S. Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure. Am J Cardiol. 1995;75(18):25F-28F.

Sources

Comparative Efficacy of Delapril Diacid and Other ACE Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Delapril diacid, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Delapril, with other agents in its class. We will delve into its mechanism of action, compare its efficacy based on preclinical and clinical data, and provide detailed experimental protocols for assessing ACE inhibitor performance.

The Role of ACE Inhibition in Cardiovascular Therapeutics

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Angiotensin II constricts blood vessels to increase blood pressure and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure.[2][3]

ACE inhibitors are a cornerstone in the management of hypertension and heart failure.[2][4] By blocking the action of ACE, these drugs reduce the production of angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion. This dual action effectively lowers blood pressure and reduces the workload on the heart.[1][2]

The RAAS and Mechanism of ACE Inhibition

The following diagram illustrates the central role of ACE within the RAAS and the point of intervention for inhibitors like this compound.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I (Inactive Peptide) Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) (Primarily in Lungs & Vasculature) Angiotensin_II Angiotensin II (Active Peptide) ACE->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE Blocks Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantify Quantification cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Pre_Incubate Pre-incubate ACE + Inhibitor (10 min @ 37°C) Prep_ACE->Pre_Incubate Prep_HHL Prepare Substrate (HHL) Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Pre_Incubate Add_Substrate Add HHL to start reaction Pre_Incubate->Add_Substrate Incubate Incubate (30-60 min @ 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., add HCl) Incubate->Stop_Reaction Extract Extract Hippuric Acid (with Ethyl Acetate) Stop_Reaction->Extract Measure Evaporate & Re-dissolve Extract->Measure Read_Abs Read Absorbance @ 228 nm Measure->Read_Abs Calculate_Inhibition Calculate % Inhibition Read_Abs->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Sources

A Comparative Guide to Validating the Antihypertensive Effect of Delapril Diacid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, rigorous and objective validation of a compound's efficacy is paramount. This guide provides an in-depth technical comparison of Delapril diacid, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Delapril, with other established ACE inhibitors. We will delve into the mechanistic underpinnings of this compound and present a framework for its preclinical validation, supported by experimental data and detailed protocols.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibitors

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure.[1][2][3]

ACE inhibitors, as their name suggests, block the action of ACE, thereby reducing the production of angiotensin II. This leads to vasodilation (widening of blood vessels) and decreased sodium and water retention, resulting in a lowering of blood pressure.[1] Delapril is a prodrug that is converted in the body to its active metabolites, this compound and 5-hydroxy this compound, which are potent ACE inhibitors.[4][5][6]

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Delapril_Diacid This compound (Active Metabolite) Delapril_Diacid->ACE Inhibits

Mechanism of this compound in the RAAS pathway.

Comparative In Vitro Efficacy: ACE Inhibition Assay

To quantify and compare the intrinsic inhibitory potency of this compound against other ACE inhibitors, an in vitro ACE inhibition assay is the gold standard. This assay measures the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50% (IC50). A lower IC50 value indicates a more potent inhibitor.

While specific IC50 values for Delapril's active metabolites are not consistently reported in publicly available literature, its high lipophilicity is suggested to contribute to a more effective inhibition of vascular ACE compared to some other inhibitors like Captopril and Enalapril.[7][8] For a comprehensive comparison, we have compiled the reported IC50 values for the active forms of commonly used ACE inhibitors.

Compound Active Metabolite Reported IC50 (nM) Reference(s)
Delapril This compoundNot readily available in public domain[9]
Captopril Captopril6 - 20[9]
Enalapril Enalaprilat1.94[4]
Ramipril Ramiprilat5[10]

Note: IC50 values can vary depending on the specific assay conditions, such as the substrate and enzyme source used. Therefore, direct comparison of values from different studies should be interpreted with caution.

Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard spectrophotometric method for determining ACE inhibitory activity using the substrate Hippuryl-L-histidyl-L-leucine (HHL).[4][5]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound and other ACE inhibitors (e.g., Captopril, Enalaprilat, Ramiprilat)

  • Borate buffer (pH 8.3) containing NaCl

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of this compound and the comparator ACE inhibitors in borate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the ACE inhibitor solution (or buffer for the control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried HA in a suitable volume of buffer.

    • Measure the absorbance of the reconstituted HA at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative In Vivo Efficacy: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely accepted and utilized animal model for studying essential hypertension.[11][12] Validating the antihypertensive effect of this compound in this in vivo model provides crucial preclinical evidence of its therapeutic potential.

The following table summarizes the reported antihypertensive effects of Delapril and other ACE inhibitors in SHR models from various studies. It is important to note that direct comparisons are challenging due to variations in experimental design, including drug dosage, administration route, and duration of treatment.

Compound Dose Route of Administration Treatment Duration Reduction in Systolic Blood Pressure (SBP) Reference(s)
Delapril 10 mg/kg/dayOral8-10 weeksUntreated: 211 ± 11 mmHg, Treated: 183 ± 14 mmHg[11]
Enalapril 25 mg/kg/dayOral14 daysSignificant decrease in SHR[13]
Captopril 100 mg/kg/dayOral6 monthsSignificant inhibition of pressor responses[1]
Ramipril 1 mg/kg/dayOral (in drinking water)4 weeksSignificant reduction in SBP[14]
Experimental Protocol: In Vivo Antihypertensive Study in SHR

This protocol describes a typical in vivo study to evaluate the antihypertensive effect of Delapril using the tail-cuff method for blood pressure measurement.[15][16][17]

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Experimental Groups:

  • SHR + Vehicle (Control)

  • SHR + Delapril (e.g., 10 mg/kg/day, p.o.)

  • SHR + Comparator ACE inhibitor 1 (e.g., Enalapril, dose-matched for efficacy)

  • SHR + Comparator ACE inhibitor 2 (e.g., Captopril, dose-matched for efficacy)

  • WKY + Vehicle (Normotensive Control)

Procedure:

  • Acclimatization: Acclimate the rats to the restraint holders and the tail-cuff procedure for several days before the start of the experiment to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) for all rats for 3-5 consecutive days.

  • Drug Administration: Administer Delapril, comparator drugs, or vehicle orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).

  • Blood Pressure Measurement:

    • Measure SBP and HR weekly using the tail-cuff method.

    • Place the rat in a restrainer.

    • Warm the tail gently to increase blood flow. A tail temperature of 32-35°C is recommended for consistent readings.[16]

    • Place the occlusion cuff and a sensor cuff on the base of the tail.

    • Inflate the occlusion cuff to a pressure above the expected SBP and then gradually deflate it.

    • The sensor detects the return of blood flow, and the corresponding pressure is recorded as the SBP.

    • Obtain multiple readings for each animal and calculate the average.

  • Data Analysis:

    • Calculate the mean SBP and HR for each group at each time point.

    • Compare the changes in SBP and HR in the treated groups to the vehicle-treated SHR group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • Compare the final SBP of the treated SHR groups to the normotensive WKY group.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the in vivo validation process.

Start Start: In Vivo Study (SHR Model) Acclimatization Acclimatization to Tail-Cuff Procedure Start->Acclimatization Baseline Baseline Blood Pressure Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Chronic Oral Administration (Delapril, Comparators, Vehicle) Grouping->Treatment Measurement Weekly Blood Pressure & Heart Rate Monitoring Treatment->Measurement (4-8 Weeks) Analysis Statistical Analysis of BP Reduction Measurement->Analysis Conclusion Conclusion: Comparative Antihypertensive Efficacy Analysis->Conclusion

Workflow for in vivo antihypertensive validation.

Conclusion and Future Directions

This guide provides a comprehensive framework for validating the antihypertensive effect of this compound, comparing its performance with other established ACE inhibitors. The provided experimental protocols for in vitro ACE inhibition and in vivo studies in spontaneously hypertensive rats offer a robust methodology for generating reliable and comparable data. While publicly available data on the specific IC50 of this compound is limited, its demonstrated efficacy in preclinical models, coupled with its high lipophilicity, suggests a potent and effective antihypertensive agent.

Future research should focus on direct, head-to-head comparative studies of this compound with other ACE inhibitors under standardized conditions to provide a more definitive assessment of its relative potency and efficacy. Furthermore, exploring the long-term effects of Delapril on end-organ damage and cardiovascular remodeling in hypertensive models will provide deeper insights into its therapeutic potential.

References

  • Bravo EL, Tarazi RC. Converting enzyme inhibition with an orally active compound in hypertensive man. Hypertension. 1979 Jan-Feb;1(1):39-46. Available from: [Link]

  • Onoyama K, Hirakata H, Iseki K, Fujimi S, Omae T. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects. Clinical nephrology. 1987;28(4):179-84. Available from: [Link]

  • Cushman DW, Cheung HS, Sabo EF, Ondetti MA. Design of potent competitive inhibitors of angiotensin-converting enzyme. Carboxyalkanoyl and mercaptoalkanoyl amino acids. Biochemistry. 1977;16(25):5484-91. Available from: [Link]

  • CVPharmacology. Angiotensin Converting Enzyme (ACE) Inhibitors. Available from: [Link]

  • Wikipedia. ACE inhibitor. Available from: [Link]

  • protocols.io. Angiotensin-converting enzyme inhibitory assay. Available from: [Link]

  • Andrew Alliance. ACE Inhibition Assay - Protocol - OneLab. Available from: [Link]

  • Castren E, Vapaatalo H. Enalapril decreases angiotensin II receptors in subfornical organ of SHR. The American journal of physiology. 1989;256(6 Pt 2):H1609-14. Available from: [Link]

  • Isoyama S, Ito N, Kuroha M, Takishima T. Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Journal of hypertension. 1991;9(11):1025-31. Available from: [Link]

  • Antonaccio MJ, Rubin B, Horovitz ZP. Effects of captopril on vascular reactivity of SHR in vivo and in vitro. Hypertension. 1981;3(2 Pt 2):II211-5. Available from: [Link]

  • Salvetti A. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. The American journal of cardiology. 1995;75(18):4F-9F. Available from: [Link]

  • Kurtz TW, Morris RC, Jr. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats. Hypertension. 2023;80(12):2466-2468. Available from: [Link]

  • Swoap SJ, Overton JM. Rodent thermoregulation: considerations for tail-cuff blood pressure measurements. American journal of hypertension. 2006;19(4):426-8. Available from: [Link]

  • Feng M, Whitesall S, D'Alecy L. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. Journal of pharmacological and toxicological methods. 2008;57(2):98-104. Available from: [Link]

  • ResearchGate. Inhibition of ACE by Captopril at varying concentrations. The IC50 value was determined to be 20 nM. Available from: [Link]

  • Imai Y, Abe K, Seino M, Haruyama T, Tajima J, Sato M, Goto T, Hiwatari M, Kasai Y, Yoshinaga K, et al. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American journal of hypertension. 1991;4(1 Pt 2):23S-28S. Available from: [Link]

  • Castren E, Vapaatalo H. Enalapril decreases angiotensin II receptors in subfornical organ of SHR. The American journal of physiology. 1989;256(6 Pt 2):H1609-14. Available from: [Link]

  • Antonaccio MJ, Rubin B, Horovitz ZP. Effects of captopril on vascular reactivity of SHR in vivo and in vitro. Hypertension. 1981;3(2 Pt 2):II211-5. Available from: [Link]

  • Morton JJ, Beattie EC, MacPherson F. Resetting of blood pressure in spontaneously hypertensive rats by brief treatment with an angiotensin converting enzyme inhibitor. Hypertension. 1993;21(4):496-501. Available from: [Link]

  • Isoyama S, Ito N, Kuroha M, Takishima T. Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Journal of hypertension. 1991;9(11):1025-31. Available from: [Link]

  • Zannad F. Benefits of delapril in hypertensive patients along the cardiovascular continuum. Expert review of cardiovascular therapy. 2013;11(4):393-403. Available from: [Link]

  • protocols.io. Angiotensin-converting enzyme inhibitory assay. Available from: [Link]

  • Andrew Alliance. ACE Inhibition Assay - Protocol - OneLab. Available from: [Link]

  • Wikipedia. Spontaneously hypertensive rat. Available from: [Link]

  • Morton JJ, Beattie EC, MacPherson F. Resetting of blood pressure in spontaneously hypertensive rats by brief treatment with an angiotensin converting enzyme inhibitor. Hypertension. 1993;21(4):496-501. Available from: [Link]

  • Kurtz TW, Morris RC, Jr. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats. Hypertension. 2023;80(12):2466-2468. Available from: [Link]

  • Swoap SJ, Overton JM. Rodent thermoregulation: considerations for tail-cuff blood pressure measurements. American journal of hypertension. 2006;19(4):426-8. Available from: [Link]

  • Feng M, Whitesall S, D'Alecy L. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. Journal of pharmacological and toxicological methods. 2008;57(2):98-104. Available from: [Link]

Sources

Head-to-Head Comparison of Delapril and Enalapril Efficacy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Angiotensin-Converting Enzyme Inhibitors for Cardiovascular Research and Development

In the landscape of cardiovascular therapeutics, angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone for the management of hypertension and heart failure. Among the numerous agents in this class, Enalapril has long been a benchmark compound. Delapril, another nonsulfhydryl ACE inhibitor, presents a distinct pharmacological profile that warrants a detailed comparative analysis. This guide provides a head-to-head comparison of the efficacy of Delapril and Enalapril, delving into their mechanisms of action, pharmacokinetics, clinical effectiveness, and experimental evaluation protocols to inform researchers, scientists, and drug development professionals.

Introduction to Delapril and Enalapril

Both Delapril and Enalapril are prodrugs, meaning they are converted into their active forms in vivo. They belong to the class of drugs that inhibit the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, they prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Enalapril, upon oral administration, is hydrolyzed to its active metabolite, enalaprilat.[1] Delapril is also an ester-type prodrug that is converted to its active metabolites in the body.[2] While both drugs share a common therapeutic target, their distinct chemical structures and pharmacokinetic profiles lead to differences in their pharmacological activity and clinical application.

Mechanism of Action: A Shared Pathway with Subtle Differences

The primary mechanism of action for both Delapril and Enalapril is the inhibition of the angiotensin-converting enzyme. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to a cascade of effects beneficial in hypertension and heart failure.

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides  ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibitors Delapril & Enalapril ACE_Inhibitors->ACE Inhibit

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Delapril and Enalapril.

A key differentiator lies in their interaction with bradykinin, a potent vasodilator that is also degraded by ACE. While both drugs lead to an increase in bradykinin levels, Delapril has been shown to have a weaker bradykinin-potentiating action compared to Enalapril.[2] This is clinically significant as the accumulation of bradykinin is thought to be a primary cause of the persistent dry cough, a common side effect of ACE inhibitors. Studies have shown that patients who experience a cough with Enalapril may see a resolution of this side effect when switched to Delapril.[2]

Pharmacological Profile: A Tale of Two Prodrugs

Both Delapril and Enalapril are administered as prodrugs and are converted to their active forms in the body. However, their pharmacokinetic and pharmacodynamic properties exhibit notable differences.

Pharmacokinetics

Delapril is characterized by its high lipophilicity, which is greater than that of Enalapril.[3] This property is attributed to its indanylglycine moiety and is thought to contribute to a more effective inhibition of vascular ACE.[2][3]

Delapril is metabolized into two primary active metabolites: a diacid derivative (M-I) and a 5-hydroxy-indane diacid (M-III).[3] Enalapril is hydrolyzed to its single active metabolite, Enalaprilat.[1]

ParameterDelaprilEnalapril
Prodrug YesYes
Active Metabolite(s) M-I (diacid derivative), M-III (5-hydroxy-indane diacid)Enalaprilat
Lipophilicity HighLower than Delapril
Bioavailability Information not readily available~60%
Elimination Half-life (Active Metabolite) Prolonged in renal impairment~11 hours (Enalaprilat), prolonged in renal impairment
Pharmacodynamics

The higher lipophilicity of Delapril may contribute to its more potent and longer-lasting inhibition of tissue ACE, particularly in the vascular wall, compared to Enalapril.[2][3] This sustained tissue ACE inhibition could translate to more consistent blood pressure control and potentially greater cardiovascular protective effects.

Clinical Efficacy: A Comparative Overview

Multiple clinical trials have directly compared the efficacy and safety of Delapril and Enalapril in the treatment of hypertension and congestive heart failure.

Hypertension

In a double-blind, randomized, parallel study involving 282 patients with essential hypertension, Delapril and Enalapril demonstrated similar efficacy in reducing both systolic and diastolic blood pressure.[4] The study concluded that the two drugs do not differ in their antihypertensive efficacy or safety.[4] Another study also found that Delapril, alone or in combination, was as effective as Enalapril in lowering blood pressure in patients with mild to moderate essential hypertension.

Congestive Heart Failure

In patients with New York Heart Association (NYHA) class II and III congestive heart failure, both Delapril and Enalapril have been shown to be effective in improving clinical signs and symptoms. A study involving 198 patients found no significant differences between the two treatment groups in terms of exercise duration, workload, and echocardiographic parameters after 8 weeks of treatment. Another study showed that both drugs produced significant improvements in exercise testing and ejection fraction. However, after 3 and 6 months of treatment, Delapril was noted to cause a significant decrease in left ventricular end-systolic volume.

Adverse Effects: The Cough Conundrum

The frequency and severity of side effects for both Delapril and Enalapril are generally similar.[4] The most notable difference lies in the incidence of cough. Due to its weaker potentiation of bradykinin, Delapril is associated with a lower incidence of cough compared to Enalapril.[2] In one study, a significant portion of patients who developed a cough while on Enalapril found that it resolved after switching to Delapril.[2]

Experimental Protocols for Efficacy Assessment

For researchers and drug development professionals, standardized experimental protocols are essential for the preclinical and clinical evaluation of ACE inhibitors.

In Vitro ACE Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-His-Leu (HHL) as a substrate

  • Assay Buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

  • Test compounds (Delapril, Enalaprilat)

  • Trichloroacetic acid (TCA) for reaction termination

  • Ethyl acetate for extraction

  • Spectrophotometer

Procedure:

  • Prepare solutions of ACE and HHL in the assay buffer.

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the ACE solution to each well.

  • Add the test compound solutions to the respective wells and pre-incubate at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding TCA.

  • Extract the hippuric acid formed with ethyl acetate.

  • Measure the absorbance of the ethyl acetate layer at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Add_ACE Add ACE to Microplate Prep_ACE->Add_ACE Prep_HHL Prepare HHL Substrate Add_HHL Initiate Reaction with HHL Prep_HHL->Add_HHL Prep_Compounds Prepare Test Compound Dilutions Add_Compound Add Test Compound & Pre-incubate Prep_Compounds->Add_Compound Add_ACE->Add_Compound Add_Compound->Add_HHL Incubate Incubate at 37°C Add_HHL->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Extract Extract with Ethyl Acetate Stop_Reaction->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro ACE inhibition assay.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the evaluation of the blood pressure-lowering effects of Delapril and Enalapril in a common animal model of hypertension.

Animals:

  • Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.

Procedure:

  • Acclimatization: House the SHRs in a controlled environment for at least one week prior to the experiment.

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for several days using a non-invasive tail-cuff method to obtain stable readings.

  • Randomization and Grouping: Randomly assign rats to different treatment groups (e.g., Vehicle control, Delapril, Enalapril).

  • Drug Administration: Administer the test compounds orally via gavage at the desired doses daily for a specified period (e.g., 4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study period.

  • Data Analysis: Calculate the change in blood pressure from baseline for each group. Compare the blood pressure reduction between the treatment groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).

InVivo_Workflow Acclimatization Acclimatize SHRs Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Randomization Randomize into Treatment Groups Baseline_BP->Randomization Drug_Admin Daily Oral Administration of Compounds Randomization->Drug_Admin BP_Monitoring Monitor Blood Pressure Regularly Drug_Admin->BP_Monitoring Data_Analysis Analyze Blood Pressure Changes BP_Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo hypertension studies in rats.

Conclusion

Delapril and Enalapril are both effective ACE inhibitors with a broad evidence base supporting their use in hypertension and heart failure. While their clinical efficacy in reducing blood pressure and improving symptoms of heart failure is largely comparable, Delapril presents a distinct pharmacological profile characterized by higher lipophilicity and more potent inhibition of tissue ACE. This may offer therapeutic advantages in terms of sustained local RAAS blockade.

Furthermore, the weaker bradykinin-potentiating effect of Delapril translates to a lower incidence of cough, a significant consideration for patient adherence. For researchers and drug development professionals, the choice between these two agents may be guided by the specific research question, with Delapril offering an interesting profile for studies focused on tissue-specific ACE inhibition and cardiovascular remodeling. The provided experimental protocols offer a framework for the rigorous preclinical evaluation of these and other ACE inhibitors.

References

  • Zuliani, V. (1994). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Hypertension, 7(11_pt_2), 129S-135S. [Link]

  • Kubo, M., & Inada, Y. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension, 4(1 Pt 2), 23S–28S. [Link]

  • Patsnap. (2024). What is the mechanism of Delapril Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Piretanide, a loop diuretic, and delapril, an angiotensin-converting enzyme inhibitor, in the treatment of mild to moderate essential hypertension. (1993). Journal of Cardiovascular Pharmacology, 22 Suppl 1, S65-70.
  • Kelly, J. G., & O'Malley, K. (1990). Clinical pharmacokinetics of the newer ACE inhibitors. A review. Clinical Pharmacokinetics, 19(3), 177–196. [Link]

  • Rahn, K. H. (1991). Comparison of the antihypertensive effects of delapril and enalapril. American Journal of Hypertension, 4(1 Pt 2), 38S–41S. [Link]

  • Mancia, G., et al. (2004). Efficacy and safety of delapril plus manidipine compared with enalapril plus hydrochlorothiazide in mild to moderate essential hypertension: results of a randomized trial. Clinical Therapeutics, 26(9), 1435-1444.
  • Brambilla, G., et al. (1993). Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure. Journal of Cardiovascular Pharmacology, 22 Suppl 1, S71-76.
  • Sampaio, F. A. C., et al. (1995). Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. The American Journal of Cardiology, 75(18), 44F-49F.
  • Hricik, D. E., & Dunn, M. J. (1990). Angiotensin-converting enzyme inhibitor-induced renal failure: causes, consequences, and diagnostic uses. Journal of the American Society of Nephrology, 1(6), 845-858.
  • Belz, G. G., et al. (1994). Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril. Journal of Cardiovascular Pharmacology, 23(6), 932-941.
  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592.
  • Salvetti, A. (2000). The appropriate dose of ACE inhibitors in the treatment of hypertension. Journal of Human Hypertension, 14(7), 435-439.
  • Cushman, D. W., et al. (1989). Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs. The American Journal of Hypertension, 2(4 Pt 1), 294-306.
  • Ferner, R. E., et al. (1987). A comparison of the effects of captopril and enalapril on skin responses to intradermal bradykinin and skin blood flow in the human forearm. British Journal of Clinical Pharmacology, 23(1), 88-90.
  • Davie, A. P., & McMurray, J. J. (1999). Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure.
  • Gustin, P., et al. (2001). Role of bradykinin and tachykinins in the potentiation by enalapril of coughing induced by citric acid in pigs. British Journal of Pharmacology, 133(6), 825-831.
  • van Esch, J. H., et al. (2006). Bradykinin potentiation by ACE inhibitors: a matter of metabolism. British Journal of Pharmacology, 147(2), 181-188.
  • Ferner, R. E., et al. (1987). Effect of enalapril on the skin response to bradykinin in man. British Journal of Clinical Pharmacology, 23(1), 88-90.
  • Sica, D. A. (2005). Enalaprilat. Journal of Clinical Hypertension, 7(11), 683-686.
  • Ishigai, Y., et al. (1993). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Journal of Clinical Pharmacology, 33(10), 963-969.
  • Cimarosti, R., et al. (2000). Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Arzneimittelforschung, 50(11), 988-993.
  • Davies, R. O., et al. (1984). An overview of the clinical pharmacology of enalapril. British Journal of Clinical Pharmacology, 18 Suppl 2, 215S-229S.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Delapril Diacid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the cross-reactivity of Delapril diacid, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Delapril, in the context of immunoassay development. It is intended for researchers, scientists, and drug development professionals who are engaged in the quantification of small molecules and require a comprehensive understanding of assay specificity. We will explore the underlying principles of immunoassay cross-reactivity, present a comparative analysis with structurally similar ACE inhibitors, and provide detailed experimental protocols for assessing this critical performance characteristic.

Introduction: The Significance of Metabolite-Specific Immunoassays

Delapril is a prodrug that undergoes in vivo biotransformation to its pharmacologically active form, this compound.[1][2] This conversion involves the hydrolysis of an ester group to a carboxylic acid, a common metabolic pathway for many pharmaceutical compounds.[3][4] For pharmacokinetic and pharmacodynamic studies, it is often crucial to distinguish between the parent drug and its active metabolites. Immunoassays, with their high throughput and sensitivity, are a valuable tool for such analyses. However, the specificity of the antibodies used is paramount.[5]

Antibody cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to inaccurate quantification and misinterpretation of results.[2] In the case of Delapril, an antibody raised against the parent drug may exhibit cross-reactivity with this compound, and vice-versa. Understanding and quantifying this cross-reactivity is essential for developing robust and reliable immunoassays.

This guide will focus on the principles and practicalities of assessing the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA), a common format for the detection of small molecules.[6][7]

Structural Considerations: Delapril, this compound, and Other ACE Inhibitors

The potential for cross-reactivity is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample. Delapril and this compound share a common core structure, with the only difference being the ester group in Delapril, which is hydrolyzed to a carboxylic acid in this compound.[7][8]

CompoundChemical StructureKey Differentiating Feature
Delapril [Image of Delapril structure]Ethyl ester group
This compound [Image of this compound structure]Carboxylic acid group
Enalapril [Image of Enalapril structure]Structurally similar ACE inhibitor with a proline moiety instead of Delapril's indanylglycine moiety.[9][10][11]
Lisinopril [Image of Lisinopril structure]Another ACE inhibitor with a lysine-proline structure.[5]

The subtle difference between Delapril and its diacid metabolite underscores the challenge for an antibody to selectively bind to only one of these forms. Furthermore, when developing an immunoassay for this compound, it is crucial to assess cross-reactivity with other structurally related ACE inhibitors that might be co-administered or present in a screening library.[1]

Principles of Competitive Immunoassay and Cross-Reactivity Assessment

Competitive immunoassays are predicated on the competition between a labeled antigen (tracer) and the unlabeled antigen in a sample for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the antigen in the sample.[12]

The Competitive ELISA Workflow

The following diagram illustrates the principle of a competitive ELISA for the detection of this compound.

Competitive_ELISA cluster_well Microplate Well cluster_reagents Sample & Reagents cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-Delapril Diacid Antibody Coated Bound_Complex Antibody-Antigen Complexes Antibody->Bound_Complex Sample Sample (this compound) Sample->Bound_Complex Tracer Labeled this compound (Tracer) Tracer->Bound_Complex Substrate Substrate Bound_Complex->Substrate Enzyme on Tracer Acts on Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA workflow for this compound detection.

Quantifying Cross-Reactivity: The IC50 Shift Method

A standard method for determining the cross-reactivity of an antibody is to compare the half-maximal inhibitory concentration (IC50) of the target analyte with that of potential cross-reactants. The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percent cross-reactivity indicates a greater likelihood of the antibody binding to the cross-reactant.

Comparative Performance Guide: Hypothetical Cross-Reactivity Data

To illustrate the practical application of these principles, we present a hypothetical dataset from a competitive ELISA developed for the quantification of this compound.

Table 1: Hypothetical Cross-Reactivity of an Anti-Delapril Diacid Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (Target) 10100%
Delapril (Prodrug)2005%
5-hydroxy this compound5020%
Enalaprilat10001%
Lisinopril> 10,000< 0.1%
Captopril> 10,000< 0.1%

Interpretation of Hypothetical Data:

  • High Specificity for this compound: The antibody demonstrates excellent specificity for the target analyte, this compound, with the lowest IC50 value.

  • Low Cross-Reactivity with Prodrug: The 5% cross-reactivity with the parent drug, Delapril, suggests that the antibody primarily recognizes the diacid form. This is a critical feature for accurately measuring the active metabolite without significant interference from the prodrug.

  • Moderate Cross-Reactivity with another Metabolite: The 20% cross-reactivity with 5-hydroxy this compound indicates some recognition of this related metabolite. Depending on the research question, this level of cross-reactivity may need to be considered when interpreting results.

  • Negligible Cross-Reactivity with Other ACE Inhibitors: The very low cross-reactivity with Enalaprilat, Lisinopril, and Captopril indicates that the assay is highly specific for the Delapril family of molecules.

Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA

This section provides a detailed, step-by-step protocol for assessing the cross-reactivity of an antibody intended for a this compound immunoassay.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-Delapril diacid antibody

  • This compound standard

  • Potential cross-reactants (Delapril, 5-hydroxy this compound, Enalaprilat, Lisinopril, etc.)

  • Enzyme-labeled this compound (tracer)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_readout Signal Detection cluster_analysis Data Analysis Coat Coat Plate with Anti-Delapril Diacid Antibody Block Block Non-specific Binding Sites Coat->Block Add_Standards Add Serial Dilutions of Target & Cross-Reactants Block->Add_Standards Add_Tracer Add Enzyme-Labeled This compound (Tracer) Add_Standards->Add_Tracer Incubate Incubate to Allow Competitive Binding Add_Tracer->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Read Read Absorbance Add_Substrate->Read Plot Plot Standard Curves Read->Plot Calculate_IC50 Calculate IC50 Values Plot->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for determining immunoassay cross-reactivity.

Step-by-Step Procedure
  • Plate Coating:

    • Dilute the anti-Delapril diacid antibody to the optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the enzyme-labeled this compound (tracer), diluted in assay buffer, to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the log of the analyte concentration for the this compound standard and each cross-reactant.

    • Determine the IC50 value for each compound from the respective dose-response curves.

    • Calculate the percent cross-reactivity for each potential cross-reactant using the formula provided in section 3.2.

Conclusion and Best Practices

The development of a specific immunoassay for this compound requires a thorough evaluation of antibody cross-reactivity with the parent prodrug and other structurally related compounds. The competitive ELISA format, coupled with the IC50 shift method, provides a robust framework for quantifying this critical performance parameter.

Key Takeaways for Researchers:

  • Structural Similarity Drives Cross-Reactivity: The degree of structural resemblance between the target analyte and other molecules is the primary determinant of cross-reactivity.

  • Thorough Validation is Essential: Always characterize the cross-reactivity of your antibody with all relevant metabolites and structurally similar compounds that may be present in your samples.

  • Context is Crucial: The acceptable level of cross-reactivity will depend on the specific application of the immunoassay. For pharmacokinetic studies where the parent drug is present in high concentrations, even low cross-reactivity can be significant.

  • Utilize a Standardized Protocol: Employ a well-defined and validated protocol, such as the one outlined in this guide, to ensure reproducible and reliable cross-reactivity data.

References

  • Delapril | C26H32N2O5 | CID 5362116 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Competitive ELISA. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • This compound | C24H28N2O5 | CID 5488746 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Biological Technology. Retrieved from [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril. (1991). PubMed. Retrieved from [Link]

  • Structures of different angiotensin-converting enzyme (ACE) inhibitors: (a) captopril, (b) lisinopril, (c) keto-ACE, (d) RXP407 and (e) RXPA380. (n.d.). ResearchGate. Retrieved from [Link]

  • Delapril | C26H32N2O5 | CID 5362116 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Angiotensin converting enzyme inhibitors: comparative structure, pharmacokinetics, and pharmacodynamics. (1989). PubMed. Retrieved from [Link]

  • ELISA Principle, Procedure, Types, and Applications. (n.d.). PraxiLabs. Retrieved from [Link]

  • Comparison of the antihypertensive effects of delapril and enalapril. (1990). PubMed. Retrieved from [Link]

  • Enalapril | C20H28N2O5 | CID 5388962 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Enalapril. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Bridging the Bench and Bedside: A Comparative Guide to Correlating In Vitro and In Vivo Activity of Delapril Diacid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery and preclinical assessment of novel antihypertensive agents, establishing a robust correlation between in vitro biochemical activity and in vivo physiological response is the cornerstone of predictive pharmacology. This guide provides an in-depth technical analysis of Delapril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its active metabolite, Delapril diacid. We will dissect the experimental methodologies used to characterize its activity, from cell-free enzymatic assays to animal models of hypertension, and explore the critical process of correlating these datasets to forecast clinical potential.

Delapril is a prodrug that, upon oral administration, is metabolized into its pharmacologically active form, this compound.[1] This active metabolite exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin system (RAS) responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] By blocking this conversion, this compound leads to vasodilation and a subsequent reduction in blood pressure.[2]

The In Vitro Perspective: Quantifying ACE Inhibition

The initial step in evaluating a potential ACE inhibitor is to determine its intrinsic potency in a controlled, in vitro environment. This is typically achieved through enzymatic assays that measure the inhibition of ACE activity.

Understanding the In Vitro Potency of this compound

While a precise IC50 value for this compound is not consistently reported in publicly available literature, in vitro studies have demonstrated that it is a potent inhibitor of ACE.[1] Comparative studies have indicated that Delapril's active metabolites are approximately 4 to 14 times more potent at inhibiting lung ACE than Captopril, a well-established ACE inhibitor.[1] This enhanced potency is a key characteristic that warrants further investigation into its in vivo efficacy. For the purpose of this guide, and in the absence of a definitive published IC50 value, we will proceed with this qualitative but significant finding of superior potency relative to a standard reference compound.

Experimental Protocol: In Vitro Spectrophotometric ACE Inhibition Assay

A widely used method for determining ACE inhibitory activity is the spectrophotometric assay utilizing the substrate hippuryl-L-histidyl-L-leucine (HHL). The principle of this assay is the enzymatic cleavage of HHL by ACE to produce hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium borate buffer with 300 mM NaCl, pH 8.3.

    • Substrate Solution (HHL): 5 mM HHL dissolved in the assay buffer.

    • ACE Solution: Rabbit lung ACE reconstituted in the assay buffer to a working concentration of 100 mU/mL.

    • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or DMSO, ensuring the final solvent concentration in the assay is less than 1%). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Positive Control: Prepare a stock solution and serial dilutions of a reference ACE inhibitor, such as Captopril.

  • Assay Procedure (96-well UV-transparent microplate format):

    • To appropriate wells, add 50 µL of either assay buffer (for 100% activity control), this compound solution (at various concentrations), or positive control solution.

    • Add 50 µL of the ACE solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 250 µL of 1 M HCl to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 228 nm using a microplate reader.

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) using non-linear regression analysis.

The In Vivo Translation: Assessing Antihypertensive Efficacy

Demonstrating potent in vitro activity is a critical first step, but the ultimate measure of an antihypertensive drug's potential is its ability to lower blood pressure in a living organism. The spontaneously hypertensive rat (SHR) is a widely accepted and utilized animal model for studying essential hypertension in humans.[3]

Delapril's Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

Studies have consistently shown that oral administration of Delapril leads to a significant and sustained reduction in blood pressure in SHRs.[3][4] In one study, long-term treatment of SHRs with Delapril hydrochloride at a dose of 10 mg/kg/day resulted in a significant decrease in mean systolic blood pressure from 211 +/- 11 mmHg in the untreated control group to 183 +/- 14 mmHg in the Delapril-treated group.[3] This demonstrates a clear and therapeutically relevant antihypertensive effect in a well-established preclinical model.

Treatment GroupDosageMean Systolic Blood Pressure (mmHg)Reference
Untreated SHR-211 ± 11[3]
Delapril-treated SHR10 mg/kg/day (oral)183 ± 14[3]
Experimental Protocol: In Vivo Blood Pressure Measurement in SHRs using the Tail-Cuff Method

The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in rodents.[5][6]

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male spontaneously hypertensive rats (SHRs) under controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.

    • For several days prior to the experiment, acclimate the rats to the restraining device and the tail-cuff apparatus to minimize stress-induced blood pressure fluctuations.

  • Drug Administration:

    • Administer Delapril hydrochloride orally (e.g., via gavage) at the desired dose (e.g., 10 mg/kg/day). A vehicle control group should receive the same volume of the vehicle used to dissolve the drug.

  • Blood Pressure Measurement:

    • Place the conscious rat in a restraining device.

    • Position an inflatable cuff and a pulse sensor around the base of the rat's tail.

    • Inflate the cuff to a pressure that occludes blood flow to the tail.

    • Gradually deflate the cuff while the pulse sensor detects the return of blood flow.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Repeat the measurement several times for each animal to obtain a reliable average.

    • Measurements should be taken at predetermined time points after drug administration to assess the onset and duration of the antihypertensive effect.

  • Data Analysis:

    • Calculate the mean systolic blood pressure for each treatment group at each time point.

    • Compare the blood pressure of the Delapril-treated group to the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the antihypertensive effect.

Correlating In Vitro Potency with In Vivo Efficacy: The IVIVE Framework

The critical challenge in drug development is to translate in vitro findings into in vivo outcomes. This process, known as in vitro to in vivo extrapolation (IVIVE), aims to predict the pharmacological effects of a drug in a whole organism based on its properties determined in a laboratory setting.

For this compound, the correlation lies in understanding how its high in vitro potency against ACE translates to the observed reduction in blood pressure in SHRs. A highly potent inhibitor in a biochemical assay is expected to effectively block the production of angiotensin II in the body, leading to a significant physiological response.

Several factors bridge the gap between in vitro IC50 and in vivo efficacy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the drug determine the concentration of the active metabolite (this compound) that reaches the target enzyme (ACE) in various tissues. Delapril's formulation as a prodrug is a deliberate strategy to enhance its oral absorption.

  • Tissue Penetration: The ability of this compound to penetrate tissues and inhibit local ACE activity is crucial for its overall antihypertensive effect.

  • Target Engagement: The in vivo concentration of this compound must be sufficient to engage with and inhibit ACE to a degree that results in a measurable decrease in blood pressure.

While a direct quantitative correlation requires complex pharmacokinetic/pharmacodynamic (PK/PD) modeling, the qualitative correlation for Delapril is strong: its significant in vitro potency is consistent with its robust in vivo antihypertensive activity at a well-tolerated dose.

Diagram of the In Vitro to In Vivo Correlation Workflow

IVIVE_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVE Framework invitro_assay ACE Inhibition Assay (Spectrophotometric) ic50 Determine IC50 (High Potency) invitro_assay->ic50 Data Analysis pk_pd Pharmacokinetic/ Pharmacodynamic Modeling ic50->pk_pd Informs Model animal_model Spontaneously Hypertensive Rat (SHR) bp_measurement Tail-Cuff Method animal_model->bp_measurement Experiment efficacy Measure Blood Pressure Reduction (Significant Effect) bp_measurement->efficacy Data Collection efficacy->pk_pd Informs Model correlation Establish In Vitro-In Vivo Correlation pk_pd->correlation prediction Prediction of Clinical Efficacy correlation->prediction Leads to

Caption: Workflow for correlating in vitro ACE inhibition with in vivo antihypertensive efficacy.

Conclusion

The journey of an antihypertensive drug candidate from the laboratory bench to clinical application is paved with rigorous scientific evaluation. The case of this compound exemplifies the essential interplay between in vitro and in vivo studies. Its high in vitro potency against ACE, a key determinant of its pharmacological potential, is validated by its significant and sustained antihypertensive effects in the spontaneously hypertensive rat model. While direct quantitative extrapolation requires sophisticated modeling, the strong qualitative correlation between the potent enzymatic inhibition and the robust physiological response underscores the value of this dual-pronged approach in preclinical drug development. This guide provides a foundational understanding of the experimental frameworks and the logical connections that are paramount for advancing novel cardiovascular therapeutics.

References

  • The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension. [Link]

  • Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. PubMed. [Link]

  • Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Cardiovascular Drugs and Therapy. [Link]

  • Effects of delapril on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats. Drugs under Experimental and Clinical Research. [Link]

  • Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Angiotensin-converting enzyme inhibitory assay. Protocols.io. [Link]

  • Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Journal of Agricultural and Food Chemistry. [Link]

  • ACE Inhibition Assay - Protocol. OneLab - Andrew Alliance. [Link]

  • EFFECT OF DELAPRIL ON THE VASCULAR ANGIOTENSIN II RELEASE IN ISOLATED HIND LEGS OF THE SPONTANEOUSLY HYPERTENSIVE RAT. Semantic Scholar. [Link]

  • Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats. CONICET Digital. [Link]

  • Pharmacokinetics and Acute Effect on the Renin-Angiotensin System of Delapril in Patients With Chronic Renal Failure. Clinical Nephrology. [Link]

  • Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. Biological & Pharmaceutical Bulletin. [Link]

  • Development of non-peptide ACE inhibitors as novel and potent cardiovascular therapeutics: An in silico modelling approach. Current Pharmaceutical Design. [Link]

  • A Noninvasive Computerized Tail-Cuff System for Measuring Blood Pressure in Mice. Hypertension. [Link]

  • Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. Hypertension. [Link]

  • Application of an Accessible Interface for Pharmacokinetic Modeling and In Vitro to In Vivo Extrapolation. Frontiers in Toxicology. [Link]

  • Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats. ResearchGate. [Link]

  • Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics. [Link]

  • Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. The American Journal of Cardiology. [Link]

  • Comparison of the antihypertensive effects of delapril and enalapril. Journal of Cardiovascular Pharmacology. [Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension. [Link]

  • Compared properties of trandolapril, enalapril, and their diacid metabolites. Journal of Cardiovascular Pharmacology. [Link]

  • Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Japanese Journal of Clinical Pharmacology and Therapeutics. [Link]

  • In vitro to in vivo extrapolation (IVIVE). ScitoVation. [Link]

  • In vitro to in vivo extrapolation. Wikipedia. [Link]

Sources

Comparative Analysis of ACE Inhibitor Potency: Delapril Diacid vs. Captopril

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

Abstract

This guide provides a detailed comparative analysis of the in vitro potency of two prominent Angiotensin-Converting Enzyme (ACE) inhibitors: Captopril, the first orally active ACE inhibitor, and Delapril diacid, the active metabolite of the prodrug Delapril. We will delve into their mechanisms of action within the Renin-Angiotensin-Aldosterone System (RAAS), present quantitative data on their inhibitory constants, and provide a comprehensive, validated experimental protocol for determining ACE inhibition in vitro. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in cardiovascular drug discovery and development.

Introduction: The Central Role of ACE in Cardiovascular Regulation

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A key enzymatic component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-containing dipeptidyl carboxypeptidase.[2] ACE catalyzes the conversion of the decapeptide Angiotensin I to the potent octapeptide vasoconstrictor, Angiotensin II.[3] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[4][5]

ACE inhibitors are a cornerstone in the management of hypertension and heart failure.[1][6] They competitively block ACE, leading to reduced levels of Angiotensin II and consequently, vasodilation and decreased blood pressure.[7] Captopril was the first orally active ACE inhibitor developed and is characterized by a sulfhydryl moiety.[8][9] Delapril is a newer, non-sulfhydryl ACE inhibitor administered as a prodrug.[10][11] Following oral administration, Delapril is metabolized into its active forms, primarily this compound, which is responsible for its therapeutic effect.[10][12][13] This guide focuses on comparing the direct inhibitory potency of Captopril against this compound.

Mechanism of Action: Inhibition of the RAAS Cascade

Both Captopril and this compound exert their therapeutic effects by competitively inhibiting the active site of the Angiotensin-Converting Enzyme.[10][14] This inhibition has a dual effect on blood pressure regulation. Primarily, it blocks the formation of Angiotensin II, a potent vasoconstrictor, leading to the relaxation of blood vessels and a reduction in blood pressure.[15] Secondly, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, these drugs increase bradykinin levels, further contributing to their antihypertensive effects.[1]

The following diagram illustrates the central role of ACE within the RAAS pathway and the point of intervention for inhibitors like Captopril and this compound.

RAAS_Pathway cluster_System Systemic Circulation & Tissue cluster_Enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) Angiotensin_II->Vasoconstriction acts on AT1 Receptors Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Inhibitors ACE Inhibitors (Captopril, this compound) Inhibitors->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.

Comparative Potency: A Quantitative Assessment

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Kᵢ value is an intrinsic measure of the inhibitor's binding affinity. Lower values for both IC₅₀ and Kᵢ indicate greater potency.

In vitro studies have consistently demonstrated that Delapril's active metabolite, this compound, is a significantly more potent inhibitor of ACE than Captopril.[12] Research indicates that this compound is approximately 4 to 14 times more potent in inhibiting lung ACE than Captopril.[2][12] This enhanced potency is a key differentiator between these two compounds at the molecular level.

CompoundTarget EnzymePotency MetricValue (approx.)Relative PotencySource(s)
Captopril Angiotensin-Converting Enzyme (ACE)IC₅₀6 nM1x (Baseline)[16]
Kᵢ0.3 nM[17]
This compound Angiotensin-Converting Enzyme (ACE)Relative Potency vs. Captopril-4 - 14x[2][12]

Note: Delapril is a prodrug; the data presented is for its primary active metabolite, this compound.[10] Specific IC₅₀ and Kᵢ values for this compound are less commonly reported in public literature, with potency often expressed relative to Captopril.

Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)

To empirically determine and validate the IC₅₀ values of ACE inhibitors, a robust and reproducible in vitro assay is essential. The following protocol is a widely accepted spectrophotometric method based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.[18][19]

Principle: ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of HA produced is directly proportional to ACE activity. The reaction is stopped, and HA is extracted with ethyl acetate. The absorbance of the extracted HA is then measured at 228 nm. In the presence of an inhibitor, ACE activity is reduced, leading to lower HA production and a decreased absorbance reading.

Reagents and Materials
  • ACE Enzyme: Rabbit lung ACE (commercially available)

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Inhibitors: Captopril, this compound

  • Buffer: 100 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl

  • Reaction Stop Solution: 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate

  • Instrumentation: UV-Vis Spectrophotometer, 37°C water bath, centrifuge, microcentrifuge tubes.

Step-by-Step Methodology
  • Preparation of Solutions:

    • ACE Solution: Prepare a working solution of ACE (e.g., 100 mU/mL) in the borate buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

    • HHL Substrate Solution: Dissolve HHL in the borate buffer to a final concentration of 5 mM.

    • Inhibitor Stock Solutions: Prepare stock solutions of Captopril and this compound in a suitable solvent (e.g., ultrapure water or DMSO, ensuring the final solvent concentration in the assay is <1%).[18]

    • Serial Dilutions: Perform serial dilutions of each inhibitor stock solution to create a range of concentrations for IC₅₀ determination (e.g., from 0.1 nM to 1 µM).

  • Assay Procedure:

    • Pre-incubation: In a microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for the 100% activity control). Add 20 µL of the ACE enzyme solution.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

    • Incubate the mixture at 37°C for 10 minutes.[12]

  • Enzymatic Reaction:

    • Initiation: Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to yield sufficient product without depleting the substrate.[12]

  • Reaction Termination and Extraction:

    • Termination: Stop the reaction by adding 250 µL of 1 M HCl.[12]

    • Causality: The addition of strong acid denatures the enzyme, instantly halting all catalytic activity.

    • Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Phase Separation: Centrifuge the tubes (e.g., at 3000 x g for 10 minutes) to achieve a clean separation between the aqueous and organic (ethyl acetate) layers.[20]

  • Quantification:

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried hippuric acid in 1.0 mL of the borate buffer or mobile phase if proceeding to HPLC.[12]

    • Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer. Use the buffer as a blank.

Data Analysis
  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = [ (Abscontrol - Absinhibitor) / Abscontrol ] * 100

    • Where Abscontrol is the absorbance of the reaction without any inhibitor and Absinhibitor is the absorbance in the presence of the inhibitor.

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

The workflow for this protocol is visualized below.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Inhibitors) Dilutions Create Inhibitor Serial Dilutions Reagents->Dilutions Preincubation 1. Pre-incubate ACE + Inhibitor (10 min) Dilutions->Preincubation Initiation 2. Add HHL Substrate (Start Reaction) Preincubation->Initiation Incubation 3. Incubate at 37°C (30-60 min) Initiation->Incubation Termination 4. Stop with 1M HCl Incubation->Termination Extraction 5. Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Quantify 6. Measure Absorbance at 228 nm Extraction->Quantify Calculate 7. Calculate % Inhibition & Determine IC50 Quantify->Calculate

Caption: Experimental workflow for the in vitro spectrophotometric ACE inhibition assay.

Conclusion and Field Insights

The in vitro evidence clearly indicates that this compound possesses a significantly higher intrinsic potency for ACE inhibition than Captopril, with reports suggesting it is 4 to 14 times more effective at the molecular level.[2][12] This difference in potency is a critical parameter for drug development professionals.

Beyond raw potency, other factors differentiate these molecules. Delapril's high lipophilicity may contribute to a more effective inhibition of tissue-bound ACE compared to the more hydrophilic Captopril.[11][13] Furthermore, the absence of a sulfhydryl group in Delapril's structure, in contrast to Captopril, may influence its side-effect profile.[9][11] While clinical efficacy depends on a multitude of pharmacokinetic and pharmacodynamic factors, this guide establishes that from a foundational biochemical standpoint, this compound is a more potent inhibitor of the Angiotensin-Converting Enzyme. The provided experimental protocol offers a validated framework for researchers to independently verify these findings and evaluate novel ACE inhibitors.

References

  • Captopril - Wikipedia. Wikipedia. Available at: [Link]

  • Pharmacology of Captopril ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]

  • Captopril - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. Available at: [Link]

  • ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. OneLab. Available at: [Link]

  • ACE Inhibitor Pathway, Pharmacodynamics - ClinPGx. PharmGKB. Available at: [Link]

  • What is the mechanism of Captopril? - Patsnap Synapse. (2024). Patsnap. Available at: [Link]

  • Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. Available at: [Link]

  • Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid. (1984). Biochemical Pharmacology. Available at: [Link]

  • In vivo determinations of Ki values for angiotensin converting enzyme inhibitors. (1986). Advances in Experimental Medicine and Biology. Available at: [Link]

  • Angiotensin-converting enzyme inhibitory assay. (2019). Protocols.io. Available at: [Link]

  • Renin-Angiotensin-Aldosterone System (RAAS) - Cleveland Clinic. Cleveland Clinic. Available at: [Link]

  • The Renin-Angiotensin-Aldosterone System: Approaches to Guide Angiotensin-Converting Enzyme Inhibition in Patients with Coronary Artery Disease. (2008). Karger Publishers. Available at: [Link]

  • What are Renin-Angiotensin-Aldosterone System (RAAS) inhibitors? - Dr.Oracle. (2025). Dr. Oracle. Available at: [Link]

  • Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. (2006). Phytomedicine. Available at: [Link]

  • Renin-Angiotensin-Aldosterone System - Zero To Finals. Zero To Finals. Available at: [Link]

  • Delapril | C26H32N2O5 | CID 5362116 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. (2011). Journal of the Chinese Institute of Food Science and Technology. Available at: [Link]

  • Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. (1990). Clinical Pharmacokinetics. Available at: [Link]

  • [Blood pressure and metabolic response to converting enzyme inhibitor in hypertensive patients: comparison between delapril and captopril]. (1992). Zhonghua Yi Xue Za Zhi (Taipei). Available at: [Link]

  • Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals. (2003). Kidney International. Available at: [Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril. (1991). American Journal of Hypertension. Available at: [Link]

  • Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. (1995). The American Journal of Cardiology. Available at: [Link]

  • This compound | C24H28N2O5 | CID 5488746 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Comparative pharmacokinetics of captopril, enalapril, and quinapril. (1990). The American Journal of Cardiology. Available at: [Link]

  • Modern Development in ACE inhibitors. (2010). Der Pharmacia Lettre. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Delapril Diacid in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Synthesis >

This guide provides an in-depth, objective comparison of the efficacy of Delapril and its active diacid metabolite in various preclinical models of hypertension. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to illuminate the compound's performance relative to other antihypertensive agents. We will delve into the causality behind experimental choices, present detailed protocols, and provide a transparent view of the supporting data.

Introduction: Delapril and the Renin-Angiotensin System

Delapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2][3] It is an esterified prodrug that is converted in vivo to its active metabolites, primarily Delapril diacid (M-I) and 5-hydroxy this compound (M-III).[4][5][6] These metabolites competitively inhibit ACE, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][7] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[6][7] A distinguishing feature of Delapril is its high lipophilicity, which is suggested to contribute to a more potent inhibition of vascular wall ACE activity compared to less lipophilic ACE inhibitors like captopril and enalapril.[2][4][8]

The Landscape of Preclinical Hypertension Models

To robustly evaluate a potential antihypertensive agent, it is crucial to test its efficacy in a variety of animal models that recapitulate different aspects of human hypertension.[9][10] This guide will focus on two of the most well-established and informative models:

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension, the most common form of high blood pressure in humans.[11][12] SHRs develop hypertension without any surgical or chemical induction, making them an excellent model for studying the long-term effects of antihypertensive therapies on blood pressure and end-organ damage.[12]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension, where high blood pressure is induced by constricting one renal artery, leaving the other kidney untouched.[13][14][15] This model is characterized by an initial renin-dependent phase, making it particularly useful for evaluating drugs that target the RAAS.[14][15]

Comparative Efficacy of this compound

In the Spontaneously Hypertensive Rat (SHR) Model

Delapril has demonstrated significant and sustained antihypertensive effects in the SHR model.[16][17] Studies have shown that oral administration of Delapril (10 mg/kg/day) for several weeks effectively lowers blood pressure.[18][19]

A key aspect of Delapril's mechanism in SHRs is its ability to suppress the vascular renin-angiotensin system.[16] Research has shown that treatment with Delapril or its active metabolite, 5-hydroxy-delapril diacid, for two weeks significantly suppresses the release of Angiotensin II from the isolated perfused hind legs of SHRs.[11][16] This local effect on the vasculature is believed to be a major contributor to its antihypertensive action.[16][17]

Long-term treatment with Delapril in SHRs has also been associated with beneficial effects beyond blood pressure reduction. These include the regression of cardiac hypertrophy and a reduction in urinary protein excretion, indicating a protective effect on the heart and kidneys.[18][19]

Table 1: Efficacy of Delapril in the Spontaneously Hypertensive Rat (SHR) Model

Treatment GroupDoseDurationMean Systolic Blood Pressure (mmHg)Reference
Untreated SHR (Control)-8-10 weeks211 ± 11[18]
Delapril-treated SHR10 mg/kg/day8-10 weeks183 ± 14[18]
In the Two-Kidney, One-Clip (2K1C) Hypertensive Rat Model

The 2K1C model is a cornerstone for evaluating inhibitors of the renin-angiotensin system.[15] While direct comparative studies of Delapril with other ACE inhibitors in this specific model are less prevalent in the readily available literature, the fundamental mechanism of action of ACE inhibitors provides a strong rationale for its efficacy. In this model, the constriction of the renal artery leads to renin release and subsequent activation of the RAAS, driving up blood pressure.[14] ACE inhibitors, by blocking the production of angiotensin II, directly counter this primary hypertensive mechanism.[20]

Studies with other ACE inhibitors, such as enalapril and captopril, have demonstrated marked blood pressure reduction in the 2K1C model.[13][20] Given that this compound is a potent ACE inhibitor, a similar or potentially enhanced effect, due to its high lipophilicity and tissue penetration, would be anticipated.[2][4]

Mechanistic Insights: The Renin-Angiotensin-Aldosterone System

The efficacy of this compound is intrinsically linked to its interaction with the RAAS. The following diagram illustrates this critical signaling pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Delapril This compound Delapril->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Salt & Water Retention

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, a well-defined and rigorously controlled experimental protocol is paramount. The following is a representative step-by-step methodology for evaluating an antihypertensive agent in the SHR model.

Protocol: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats
  • Animal Model:

    • Male Spontaneously Hypertensive Rats (SHR), typically 16-24 weeks of age, are used as they have established hypertension.[11][18] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Acclimatization:

    • Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress-related fluctuations in blood pressure. They are provided with standard chow and water ad libitum.

  • Baseline Blood Pressure Measurement:

    • Prior to treatment, baseline systolic blood pressure is measured. The tail-cuff method is a common non-invasive technique.[21] For continuous and more accurate measurements, radiotelemetry is the gold standard.

  • Grouping and Treatment Administration:

    • Rats are randomly assigned to a control group (vehicle) and one or more treatment groups (e.g., Delapril 10 mg/kg/day).[18] The drug is typically administered orally via gavage for a predetermined period, often ranging from 2 to 10 weeks.[16][18]

  • Blood Pressure Monitoring During Treatment:

    • Blood pressure is monitored at regular intervals throughout the study (e.g., weekly).

  • Terminal Procedures and Tissue Collection:

    • At the end of the treatment period, a final blood pressure measurement is taken.

    • Animals are then euthanized, and blood samples can be collected for biomarker analysis (e.g., plasma renin activity).

    • Organs such as the heart and kidneys are excised, weighed (to assess hypertrophy), and fixed for histological analysis to evaluate end-organ damage.[19]

  • Data Analysis:

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare blood pressure and other parameters between the control and treatment groups.

The following diagram provides a visual representation of this experimental workflow.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Selection Select Male SHRs (16-24 weeks old) Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomize into Groups (Control, Delapril) Baseline_BP->Grouping Administration Daily Oral Administration (2-10 weeks) Grouping->Administration Monitoring Weekly Blood Pressure Monitoring Administration->Monitoring Final_BP Final Blood Pressure Measurement Monitoring->Final_BP Euthanasia Euthanasia & Tissue Collection (Heart, Kidneys) Final_BP->Euthanasia Data_Analysis Statistical Analysis of Results Euthanasia->Data_Analysis

Caption: A typical experimental workflow for assessing antihypertensive efficacy in SHRs.

Conclusion

The available preclinical data strongly supports the efficacy of Delapril and its active diacid metabolite in reducing blood pressure in the spontaneously hypertensive rat model. Its mechanism of action is well-established, centering on the potent inhibition of the angiotensin-converting enzyme, particularly within the vascular tissue. This leads not only to a direct antihypertensive effect but also to the amelioration of hypertension-related end-organ damage, such as cardiac hypertrophy. While direct comparative data in the 2K1C model is less abundant, its proven mechanism of action suggests it would be highly effective in this renin-dependent model of hypertension. The high lipophilicity of Delapril may offer an advantage in tissue penetration and inhibition of local RAAS, a feature that warrants further comparative investigation against other ACE inhibitors in various hypertension models.

References

  • Okamura, T., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S–66S. [Link]

  • Okamura, T., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1S), 60S-66S. [Link]

  • Imaizumi, T., et al. (1992). Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 20(3), 484–489. [Link]

  • Kubo, M., et al. (1995). Effects of delapril on stroke, kidney dysfunction and cardiac hypertrophy in stroke-prone spontaneously hypertensive rats. Drugs under Experimental and Clinical Research, 21(2), 41–49. [Link]

  • Miyata, S., et al. (1991). Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension. Clinical and Experimental Pharmacology & Physiology, 18(9), 619–625. [Link]

  • Sada, T., et al. (1994). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Therapeutics, 1(1), 63-73. [Link]

  • Mizuno, K., et al. (1996). Long-term effects of delapril hydrochloride on procollagen type III amino-terminal peptide, left ventricular mass and left ventricular function in hypertensive patients. Arzneimittel-Forschung, 46(3), 309–312. [Link]

  • Su, D. F., et al. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica, 25(2), 148–151. [Link]

  • Patsnap Synapse. (2024). What is Delapril Hydrochloride used for?. Patsnap Synapse. [Link]

  • Saruta, T., & Nishikawa, K. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension, 4(1 Pt 2), 56S–59S. [Link]

  • Onoyama, K., et al. (1988). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Journal of Clinical Pharmacology, 28(8), 734-739. [Link]

  • Zanchetti, A. (2006). Manidipine–delapril combination in the management of hypertension. Vascular Health and Risk Management, 2(4), 433–442. [Link]

  • Patil, P. S., et al. (2022). Review on: Experimental Screening Methods for Antihypertensive Agents. International Journal of All Research Scientific and Technical, 4(9), 1-10. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Delapril Hydrochloride?. Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). Delapril. PubChem Compound Database. [Link]

  • Jackson, B., et al. (1988). Chronic angiotensin converting enzyme inhibition in the two-kidney, one clip hypertensive rat. Journal of Hypertension, 6(5), 417–421. [Link]

  • Kelly, J. G., & O'Malley, K. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177–196. [Link]

  • Al-Hussain, T. A., et al. (2024). Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. Science Alert. [Link]

  • Yadav, P., et al. (2025). "A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". International Journal of Pharmaceutical Research and Applications, 10(2), 472-483. [Link]

  • Yoshimura, M. (1991). Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril. American Journal of Hypertension, 4(1 Pt 2), 85S–87S. [Link]

  • González-Juanatey, J. R., & Cea-Calvo, L. (2013). Benefits of delapril in hypertensive patients along the cardiovascular continuum. Expert Review of Cardiovascular Therapy, 11(3), 275–286. [Link]

  • Stockis, A., et al. (2003). Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Arzneimittel-Forschung, 53(9), 627–634. [Link]

  • Patsnap Synapse. (2024). Delapril Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Ploth, D. W., & Navar, L. G. (1986). Effects of angiotensin inhibition and renal denervation in two-kidney, one clip hypertensive rats. Hypertension, 8(12), 1127–1134. [Link]

  • Indian Journal of Pharmacology. (2025). TWO·KIDNEY, ONE·CLIP HYPERTENSIVE RATS. Indian Journal of Pharmacology. [Link]

  • Russell, G. I., et al. (1983). Reversal of two-kidney one clip renovascular hypertension in the rat. Hypertension, 5(4), 537–543. [Link]

  • Creative Bioarray. (n.d.). Two-kidney-one-clip (2K1C) Renovascular Hypertension Model. Creative Bioarray. [Link]

  • ResearchGate. (2025). Comparison of the renal effects of different angiotensin-converting enzyme inhibitors in patients with chronic renal diseases. ResearchGate. [Link]

  • Guflsalberti, G., et al. (1990). Comparison of the antihypertensive effects of delapril and enalapril. Journal of Cardiovascular Pharmacology, 15 Suppl 2, S39–S42. [Link]

Sources

A Comparative Safety and Toxicological Assessment of ACE Inhibitor Diacids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the safety and toxicological profiles of prominent angiotensin-converting enzyme (ACE) inhibitor diacids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering both synthesized data and detailed experimental methodologies to support informed decision-making.

Introduction to ACE Inhibitor Diacids and Their Significance

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure. The therapeutic efficacy of many ACE inhibitors lies in their active diacid metabolites, which are often administered as prodrugs to enhance oral bioavailability. These diacids, such as enalaprilat, lisinopril, ramiprilat, perindoprilat, and benazeprilat, exert their pharmacological effect by competitively inhibiting ACE, thereby modulating the renin-angiotensin-aldosterone system (RAAS). Understanding the distinct safety and toxicological profiles of these active moieties is paramount for the development of safer and more effective cardiovascular therapies. This guide delves into a comparative analysis of their preclinical safety data, providing a foundation for further research and development.

Comparative Toxicological Profiles of ACE Inhibitor Diacids

A comprehensive assessment of the toxicological profiles of ACE inhibitor diacids is crucial for risk-benefit analysis. This section compares key toxicological endpoints for several widely used ACE inhibitor diacids.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. The median lethal dose (LD50) is a standardized measure of acute toxicity.

ACE Inhibitor DiacidTest SpeciesRoute of AdministrationLD50 ValueCitation(s)
Enalaprilat RatOral2000 - 2973 mg/kg[1][2]
MouseOral2000 - 3507 mg/kg[1][2]
RatIntravenous849 mg/kg[1][2]
MouseIntravenous750 - 859 mg/kg[1][2]
Lisinopril RatOral>20,000 mg/kg[3]
MouseOral>20,000 mg/kg[3]
DogOral>6,000 mg/kg[3]
Ramipril RatOral>10,000 mg/kg[4]
Perindopril RatOral>3,000 mg/kg[5]
MouseOral>2,500 mg/kg[5]
Benazepril RatOral>5,000 mg/kg[6][7]
MouseOral4,019 mg/kg[6]

Note: Data for some diacids are presented for the parent prodrug due to the availability of public data. It is important to consider the conversion to the active diacid in vivo when interpreting these values.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material, which can be a precursor to carcinogenicity. Long-term carcinogenicity bioassays in rodents are conducted to evaluate the tumorigenic potential of a drug candidate.

Current publicly available data suggests that many ACE inhibitors have been tested for genotoxicity and carcinogenicity. For instance, studies on enalapril have shown it does not increase sister-chromatid exchanges in cultured human lymphocytes, and in fact, may offer protection against the genotoxic effects of other compounds.[8] Long-term studies with quinapril have indicated that it is not carcinogenic.[9] A comprehensive review of antihypertensive agents indicated that out of 99 drugs with available data, 32 tested positive in at least one genotoxicity assay and 26 in at least one carcinogenicity assay.[10] This highlights the importance of a thorough evaluation of each specific compound.

Reproductive and Developmental Toxicity

The potential for adverse effects on fertility and embryonic development is a critical safety consideration. ACE inhibitors as a class are known to have significant risks during the second and third trimesters of pregnancy, leading to a "fetopathy" characterized by fetal hypotension, renal dysfunction, and other developmental abnormalities.[3][11]

Studies on enalapril in rats and rabbits have shown fetotoxicity at higher doses, though it was not found to be teratogenic.[3][12][13] The timing of exposure during gestation is a critical factor, with middle-to-late gestation being the most sensitive period for enalapril-induced fetotoxicity in rabbits.[12]

Organ-Specific Toxicity

The primary organ systems of concern for ACE inhibitor toxicity are the kidneys and, to a lesser extent, the liver.

  • Renal Toxicity: Due to their mechanism of action on the RAAS, which plays a crucial role in renal hemodynamics, ACE inhibitors can sometimes lead to a reversible increase in serum creatinine and blood urea nitrogen. This is more likely in patients with pre-existing renal artery stenosis or heart failure.

  • Hepatotoxicity: While rare, some ACE inhibitors have been associated with drug-induced liver injury (DILI). The presentation can range from transient elevations in liver enzymes to more severe cholestatic or hepatocellular injury.[14]

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on vital physiological functions. For cardiovascular drugs like ACE inhibitors, key areas of investigation include effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., the hERG channel, which is associated with the risk of Torsades de Pointes).

Studies on perindopril have demonstrated beneficial effects on cardiovascular remodeling, which is partially independent of its blood pressure-lowering effects.[15] Enalaprilat has been shown to be effective and well-tolerated in acute pulmonary edema, with predictable hemodynamic effects.[16]

Experimental Protocols for Toxicological Assessment

The following section outlines the standard methodologies for key toxicological studies, grounded in international regulatory guidelines.

Acute Oral Toxicity Testing (OECD 420, 423, 425)

The objective of acute oral toxicity studies is to determine the short-term adverse effects of a substance following a single oral dose. The OECD provides several alternative methods to the classical LD50 test to reduce animal usage.

Step-by-Step Methodology (Fixed Dose Procedure - OECD 420):

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The study identifies a dose level that causes evident toxicity but no mortality, or the highest dose level that causes no evident toxicity.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Genotoxicity Testing (ICH S2(R1))

A standard battery of genotoxicity tests is required to assess the potential of a substance to induce genetic mutations and/or chromosomal damage.

1. Bacterial Reverse Mutation Test (Ames Test):

This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect point mutations (base substitutions or frameshifts).

2. In Vitro Micronucleus Test:

This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.

Step-by-Step Methodology (In Vitro Micronucleus Test):

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured.[17]

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one mitosis are scored.[18]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Microscopic Analysis: The frequency of micronucleated cells in the binucleate population is determined.

G A Cell Culture B Treatment with Test Compound (+/- S9) A->B C Addition of Cytochalasin B B->C D Incubation C->D E Cell Harvesting and Staining D->E F Microscopic Analysis of Binucleated Cells E->F G Data Analysis F->G

Caption: Workflow for the In Vitro Micronucleus Test.

Carcinogenicity Studies (ICH S1A)

Long-term carcinogenicity bioassays in rodents are typically required for pharmaceuticals intended for chronic use.

Step-by-Step Methodology (Rodent Bioassay):

  • Species and Strain Selection: Two rodent species (usually rats and mice) are selected based on their sensitivity and historical control data.

  • Dose Selection: Dose levels are determined based on data from shorter-term toxicity studies.

  • Chronic Dosing: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Clinical Observation: Animals are monitored regularly for clinical signs of toxicity and tumor development.

  • Pathology: At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed.

Mating Mating Dosing during Gestation Dosing during Gestation Mating->Dosing during Gestation Maternal Observations Maternal Observations Dosing during Gestation->Maternal Observations Caesarean Section Caesarean Section Maternal Observations->Caesarean Section Fetal Examinations Fetal Examinations Caesarean Section->Fetal Examinations Data Interpretation Data Interpretation Fetal Examinations->Data Interpretation

Caption: Workflow for a Prenatal Developmental Toxicity Study.

Conclusion

This guide provides a comparative overview of the safety and toxicological profiles of key ACE inhibitor diacids, supported by a framework of established experimental protocols. While the available data indicates a generally favorable safety profile for this class of drugs, there are important distinctions between individual compounds that warrant careful consideration during drug development. A thorough understanding of the preclinical toxicology of these active metabolites is essential for mitigating risks and advancing the development of safer cardiovascular therapies. Researchers are encouraged to consult the referenced guidelines and literature for a more in-depth understanding of the methodologies and data interpretation.

References

  • Minsker, D. H., Bagdon, W. J., MacDonald, J. S., Robertson, R. T., & Bokelman, D. L. (1990). Maternotoxicity and fetotoxicity of an angiotensin-converting enzyme inhibitor, enalapril, in rabbits. Fundamental and Applied Toxicology, 14(3), 461–470. [Link]

  • Beneficial effect of perindopril, an angiotensin-converting enzyme inhibitor, on left ventricular performance and noradrenaline myocardial content during cardiac failure development in the rat. (1992). Journal of Cardiovascular Pharmacology. [Link]

  • Enalapril protect human lymphocytes from genotoxicity of Hydrochlorothiazide. (2012). Interdisciplinary Toxicology. [Link]

  • Effects of perindopril on cardiovascular remodeling. (2001). The American Journal of Cardiology. [Link]

  • Benazepril hydrochloride. ChemSrc. [Link]

  • The effect of maternal administration of enalapril on fetal development in the rat. (1989). Teratology. [Link]

  • Enalapril: pharmacokinetic/dynamic inferences for comparative developmental toxicity. A review. (2001). Reproductive Toxicology. [Link]

  • Placebo-Controlled, Randomized, Double-Blind Study of Intravenous Enalaprilat Efficacy and Safety in Acute Cardiogenic Pulmonary Edema. (1997). Circulation. [Link]

  • Development and validation of an in vitro micronucleus assay platform in TK6 cells. (2012). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Genotoxicity and carcinogenicity studies of antihypertensive agents. (2006). Mutation Research/Reviews in Mutation Research. [Link]

  • Quinapril: overview of preclinical data. (1990). Clinical Cardiology. [Link]

  • Lisinopril. LiverTox - NCBI Bookshelf. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Delapril Diacid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Quality

Delapril, a prodrug angiotensin-converting enzyme (ACE) inhibitor, is metabolized in the body to its active form, Delapril diacid.[1] This active metabolite is responsible for the therapeutic effect of lowering blood pressure.[2] Accurate quantification of this compound in drug substances and products is paramount for ensuring clinical efficacy and patient safety. The International Council for Harmonisation (ICH) provides a comprehensive framework, specifically the Q2(R1) guideline, for the validation of analytical procedures to ensure they are suitable for their intended purpose.[2]

This guide offers an in-depth, experience-driven perspective on validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and providing practical, field-proven insights. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method.

The Validation Workflow: A Holistic Approach

The validation of an analytical method is not a singular event but a systematic process of demonstrating that the method is reliable for its intended use. The relationship between the various validation parameters is crucial for building a complete picture of the method's performance.

ICH Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Establishes Separation Linearity Linearity Specificity->Linearity Ensures Specific Measurement Routine Routine Analysis & Lifecycle Management Specificity->Routine Validates Method for Use Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Routine Validates Method for Use Range->Accuracy Range->Precision Range->Routine Validates Method for Use Accuracy->Routine Validates Method for Use LOQ Quantitation Limit (LOQ) Precision->LOQ Determines Lowest Measurable Concentration Precision->Routine Validates Method for Use LOD Detection Limit (LOD) LOQ->LOD LOQ->Routine Validates Method for Use Robustness Robustness Robustness->Routine Validates Method for Use

Caption: A flowchart illustrating the interconnected stages of analytical method validation as per ICH guidelines.

A Representative Stability-Indicating HPLC Method for this compound

While a specific validated method for this compound is not publicly available, the following protocol is a representative example based on established methods for other ACE inhibitors.[3][4] This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA detectorA reliable system with a photodiode array detector is crucial for peak purity analysis.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns provide good retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile and 0.025 M KH2PO4 buffer (pH 3.0) (40:60 v/v)The combination of an organic modifier and a pH-controlled aqueous buffer allows for the effective separation of the analyte from potential degradants. The acidic pH suppresses the ionization of the carboxylic acid groups, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 220 nmA common wavelength for detecting compounds with aromatic rings and carbonyl groups, characteristic of this compound.
Column Temperature 35°CMaintaining a constant column temperature ensures reproducible retention times.[1]
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.

Deep Dive into Validation Parameters

Specificity: The Cornerstone of a Stability-Indicating Method

Expertise & Experience: Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5] The most effective way to demonstrate specificity is through forced degradation studies.[6]

Trustworthiness: By intentionally degrading the drug substance under various stress conditions, we generate the potential degradation products. The ability of the HPLC method to separate the main this compound peak from any new peaks that appear provides strong evidence of its specificity. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is not co-eluting with any other compound.

Experimental Protocol: Forced Degradation Studies

  • Prepare Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Subject to Stress Conditions: Expose the stock solution to the following conditions in separate experiments:[1]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic solutions before injection.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed standard. The method is specific if the this compound peak is well-resolved from all degradation product peaks.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[7] For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration.

Trustworthiness: A linear relationship, confirmed by a high correlation coefficient (r² > 0.999), indicates that the method can provide accurate and reproducible results across a defined concentration range.

Experimental Protocol: Linearity

  • Prepare Standard Solutions: Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a calibration curve of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
801,205,432
901,356,123
1001,507,890
1101,658,567
1201,809,345
Correlation Coefficient (r²) 0.9998
Accuracy

Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Trustworthiness: High recovery values (typically 98-102%) demonstrate that the method is free from significant bias and can accurately quantify the analyte in the actual sample matrix.

Experimental Protocol: Accuracy

  • Spike Placebo: Prepare placebo samples spiked with this compound at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Data Presentation: Accuracy of this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Mean Recovery 99.7%
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[5]

Trustworthiness: A low relative standard deviation (%RSD) for both repeatability and intermediate precision indicates that the method is consistent and produces reliable results under various conditions.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Data Presentation: Precision of this compound

Parameter%RSDAcceptance Criteria
Repeatability (n=6) 0.8%≤ 2.0%
Intermediate Precision (n=12) 1.2%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] These are particularly important for the analysis of impurities.

Trustworthiness: Establishing the LOD and LOQ defines the lower limits of the method's capabilities, ensuring that trace amounts of impurities or degradation products can be reliably detected and quantified.

Experimental Protocol: LOD and LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Trustworthiness: A method that is robust is less likely to fail when transferred between laboratories or when subjected to minor variations in operating conditions.

Experimental Protocol: Robustness

  • Introduce Small Variations: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic component)

    • Mobile phase pH (± 0.1 unit)

  • Analyze a Standard Solution: Analyze a standard solution of this compound under each varied condition.

  • Evaluate Impact: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Comparative Analysis with Other ACE Inhibitors

The validation principles outlined for this compound are universally applicable to other ACE inhibitors like Enalapril and Ramipril. However, the specific chromatographic conditions and acceptance criteria may vary depending on the physicochemical properties of the molecule.

ParameterThis compound (Representative)Enalapril[4]Ramipril[8]
Column C18C8C18
Mobile Phase (Organic) AcetonitrileAcetonitrileAcetonitrile
Mobile Phase (Aqueous) Phosphate Buffer (pH 3.0)Phosphate Buffer (pH 2.2)Water
Detection Wavelength 220 nm215 nm210 nm
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%98-102%
Precision (%RSD) < 2.0%< 2.0%< 2.0%

This comparative table highlights that while the core validation requirements remain consistent, the specific method parameters need to be optimized for each analyte.

ComparativeAnalysis cluster_ace ACE Inhibitors cluster_params Validation Parameters cluster_methods Analytical Methods Delapril This compound HPLC Stability-Indicating HPLC Method Delapril->HPLC Enalapril Enalapril Enalapril->HPLC Ramipril Ramipril Ramipril->HPLC ICH ICH Q2(R1) Guidelines HPLC->ICH Validated According to

Caption: A logical diagram showing the common validation framework for different ACE inhibitors.

Conclusion

The validation of an analytical method for this compound, guided by the principles of ICH Q2(R1), is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we can establish a method that is fit for its intended purpose. This guide has provided a framework and practical insights to navigate this process, emphasizing the importance of understanding the "why" behind each experimental choice. A well-validated analytical method is not just a regulatory requirement; it is a commitment to scientific integrity and patient safety.

References

  • International Journal of Pharmacy and Biological Sciences. (2018). Analytical method development and validation of stability indicating rp-hplc method for assay. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2022). Development of a Validated RP-HPLC Method Using Full Factorial Design for the Analysis of Ramipril. [Link]

Sources

Safety Operating Guide

Navigating the Gray: A Step-by-Step Guide to the Safe Disposal of Delapril Diacid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The final step, disposal, is a critical juncture where safety, environmental responsibility, and regulatory compliance converge. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Delapril diacid, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Delapril.[1] While a seemingly routine task, the disposal of this compound is nuanced by conflicting safety classifications, demanding a cautious and informed approach.

At the heart of our protocol is a simple but non-negotiable principle: when in doubt, err on the side of caution. The available Safety Data Sheets (SDS) for Delapril present a varied hazard profile. One source classifies the hydrochloride salt as "Toxic if swallowed" (Acute toxicity, oral - Category 3), another as a suspected reproductive toxin (Category 2), while a third deems it non-hazardous.[2][3] This lack of consensus necessitates treating this compound as a potentially hazardous substance, ensuring the highest standard of safety for both personnel and the environment.

This guide will walk you through a self-validating system for disposal, grounded in the guidelines of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[4][5] By understanding the "why" behind each step, you will be equipped to manage not just this compound, but any pharmaceutical waste with the rigor and expertise that defines sound scientific practice.

I. Pre-Disposal Assessment and Hazard Identification

Before handling any waste, a thorough understanding of the compound's properties is essential. The conflicting information for this compound underscores the importance of this initial step.

PropertyDescriptionSource
Chemical Name (2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid[6]
Molecular Formula C24H28N2O5[6]
Molecular Weight 424.5 g/mol [6]
Hazard Classification Varies: Acute toxicity (Oral, Cat. 3), Suspected Reproductive Toxin (Cat. 2), or Non-Hazardous[2][3]
Primary Degradation Pathway Hydrolysis of the ester linkage to form this compound[7]

Given the conflicting data, our core directive is to manage this compound waste as hazardous pharmaceutical waste . This aligns with the EPA's stringent regulations for handling such materials and ensures a conservative approach to safety.[5][8]

II. Personal Protective Equipment (PPE) and Spill Management

Prior to initiating the disposal process, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Use protective gloves (nitrile or other chemically resistant material).

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of aerosolization or if handling powders outside of a fume hood, a full-face respirator should be used.[3]

In Case of a Spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]

  • Containment: Prevent the spill from spreading or entering drains or water courses.[2]

  • Absorption: For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[2]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly. The MedChemExpress SDS recommends scrubbing with alcohol.[2]

III. Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system, ensuring compliance with EPA and RCRA guidelines. The central principle is the segregation of hazardous pharmaceutical waste and the absolute prohibition of sewering (flushing) this type of waste.[8][9]

Step 1: Waste Segregation at the Point of Generation

  • Rationale: To prevent the cross-contamination of waste streams and to ensure that hazardous materials are managed according to strict federal and state regulations.[10] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals in healthcare and laboratory settings.[8]

  • Procedure:

    • Designate a black waste container specifically for RCRA hazardous pharmaceutical waste.[10]

    • Label the container clearly as "Hazardous Waste - Pharmaceuticals" and include the name "this compound."[10]

    • Place all waste containing this compound, including contaminated PPE, weighing papers, and empty stock bottles, directly into this container.

Step 2: Container Management

  • Rationale: Proper container management is crucial to prevent leaks, spills, and exposure to personnel.

  • Procedure:

    • Ensure the hazardous waste container is rigid, leak-proof, and kept closed when not in use.[10]

    • Store the container in a designated, secure area away from general laboratory traffic. The MedChemExpress SDS recommends storing Delapril locked up.[2]

Step 3: Disposal of Non-Contaminated Materials

  • Rationale: To reduce the volume of hazardous waste, which is costly to dispose of and carries a higher regulatory burden.

  • Procedure:

    • Outer packaging (e.g., cardboard boxes) that has not come into contact with this compound can be disposed of in the regular trash.

    • Uncontaminated gloves, paper towels, and other lab supplies should be disposed of in the appropriate non-hazardous waste stream.

Step 4: Final Disposal

  • Rationale: Hazardous pharmaceutical waste must be treated at a permitted facility to render it non-hazardous before final disposal, typically through incineration.[5][8] This is not a process that can be carried out in a standard laboratory.

  • Procedure:

    • Arrange for the collection of the hazardous waste container by a licensed waste disposal company.

    • Ensure that all necessary paperwork and manifests are completed accurately to track the waste from your facility to its final destination, a process known as "cradle-to-grave" management under RCRA.[4]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Hazard Assessment & Segregation cluster_2 Step 2: Waste Handling & Final Disposal start Generate Waste Containing This compound assess Assess Hazard (Conflicting SDS Data) start->assess treat_hazardous Decision: Treat as RCRA Hazardous Waste assess->treat_hazardous Conservative Approach segregate Segregate into Labeled BLACK Hazardous Waste Container treat_hazardous->segregate store Store Securely in a Designated Area segregate->store licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor store->licensed_disposal incineration Transport to Permitted Facility for Incineration licensed_disposal->incineration

Caption: Decision workflow for the disposal of this compound waste.

IV. Environmental Considerations and the Importance of Proper Disposal

V. Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of chemical waste is an integral part of the research process. For this compound, the conflicting safety data presents a challenge that must be met with scientific rigor and a commitment to safety. By adopting a conservative approach and treating this compound as hazardous waste, you ensure the protection of yourself, your colleagues, and the environment. This detailed, step-by-step guide, grounded in established regulatory frameworks, provides the necessary tools to navigate this process with confidence and integrity.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Retrieved from google_search.search query.[4]

  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle. Retrieved from google_search.search query.[8]

  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. (2025). Retrieved from google_search.search query.[5]

  • Update on pharmaceutical waste disposal... American Journal of Health-System Pharmacy. Ovid. Retrieved from google_search.search query.[9]

  • Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. (2026). Retrieved from google_search.search query.[10]

  • Delapril hydrochloride-SDS. MedChemExpress. (2025). Retrieved from google_search.search query.[2]

  • This compound | C24H28N2O5 | CID 5488746. PubChem. Retrieved from google_search.search query.[6]

  • Angiotensin-Converting Enzyme (ACE) Inhibitors and Statins Mitigate Negative Cardiovascular and Pulmonary Effects of Particulate Matter in a Mouse Exposure Model. MDPI. (2026). Retrieved from google_search.search query.[12]

  • SAFETY DATA SHEET. TCI Chemicals. (2025). Retrieved from google_search.search query.

  • Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from google_search.search query.[1]

  • Delapril hydrochloride SDS, 83435-67-0 Safety Data Sheets. ECHEMI. Retrieved from google_search.search query.[3]

  • Hypertension. World Health Organization (WHO). (2025). Retrieved from google_search.search query.[11]

  • Don't let the heatwave affect your medicines: Three important tips from the MHRA. GOV.UK. (2025). Retrieved from google_search.search query.[13]

  • Impact of angiotensin-converting enzyme inhibitors or angiotensin receptor blockers on the mortality in sepsis: A meta-analysis. PMC - PubMed Central. Retrieved from google_search.search query.[14]

  • (PDF) Impact of angiotensin-converting enzyme inhibitors or angiotensin receptor blockers on the mortality in sepsis: A meta-analysis. ResearchGate. (2023). Retrieved from google_search.search query.[15]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. (2024). Retrieved from google_search.search query.[16]

  • Delapril in Solution: A Technical Support Guide to Stability and Degradation. Benchchem. (2025). Retrieved from google_search.search query.[7]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from google_search.search query.[17]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delapril diacid
Reactant of Route 2
Reactant of Route 2
Delapril diacid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.